HIV gp120 (318-327)
Beschreibung
BenchChem offers high-quality HIV gp120 (318-327) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about HIV gp120 (318-327) including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C48H80N16O12 |
|---|---|
Molekulargewicht |
1073.2 g/mol |
IUPAC-Name |
(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C48H80N16O12/c1-7-26(4)37(46(75)76)62-45(74)38(28(6)65)63-44(73)36(25(2)3)61-42(71)32(22-29-14-9-8-10-15-29)60-39(68)27(5)58-41(70)31(17-12-20-55-48(52)53)59-34(66)23-56-43(72)33-18-13-21-64(33)35(67)24-57-40(69)30(49)16-11-19-54-47(50)51/h8-10,14-15,25-28,30-33,36-38,65H,7,11-13,16-24,49H2,1-6H3,(H,56,72)(H,57,69)(H,58,70)(H,59,66)(H,60,68)(H,61,71)(H,62,74)(H,63,73)(H,75,76)(H4,50,51,54)(H4,52,53,55)/t26-,27-,28+,30-,31-,32-,33-,36-,37-,38-/m0/s1 |
InChI-Schlüssel |
OPTVPTKXPSEPBD-JLHVISHLSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
HIV gp120 (318-327) peptide sequence and structure
An In-depth Technical Guide to the HIV-1 gp120 (318-327) Peptide
Introduction
The Human Immunodeficiency Virus Type 1 (HIV-1) entry into host cells is a complex, multi-step process orchestrated by the viral envelope glycoprotein (B1211001) (Env) complex, a trimer of gp120 and gp41 heterodimers. The gp120 subunit is crucial for viral entry as it mediates the initial attachment to the host cell's CD4 receptor.[1][2] This binding triggers significant conformational changes in gp120, exposing a binding site for a co-receptor, typically the chemokine receptor CCR5 or CXCR4.[3][4] The third variable loop (V3) of gp120 is a functionally critical and immunodominant region that plays a pivotal role in determining this co-receptor tropism and is a principal target for neutralizing antibodies.[3][5][6][7]
This technical guide focuses on a specific decapeptide segment of the V3 loop, the HIV gp120 (318-327) peptide. This region is part of a principal neutralizing determinant (PND) and is highly significant for its immunological properties, including its ability to elicit cytotoxic T-lymphocyte (CTL) responses.[7][8] Understanding the sequence, structure, and function of this peptide is critical for researchers and drug development professionals working on novel HIV-1 vaccines and entry inhibitors.
Peptide Sequence and Physicochemical Properties
The gp120 (318-327) peptide sequence is derived from the HIV-1 strain IIIB. It is also referred to as the I10 peptide.[9]
Sequence Information
The primary amino acid sequence of the HIV gp120 (318-327) peptide is presented below.
| Property | Value |
| Sequence | Arg-Gly-Pro-Gly-Arg-Ala-Phe-Val-Thr-Ile |
| One-Letter Code | RGPGRAFVTI |
| Source | HIV-1 Strain IIIB, V3 Loop |
| Synonyms | I-10, P18IIIB I10 |
Physicochemical Characteristics
| Property | Value |
| Molecular Formula | C₅₀H₈₅N₁₅O₁₁ |
| Molecular Weight | 1096.31 g/mol |
| CAS Number | 147841-68-7 |
Structural Characteristics
The conformation of the gp120 (318-327) peptide and the broader V3 loop is highly dependent on its environment and binding state. Structural studies provide insight into its flexibility and role in viral entry.
Peptide Conformation
Nuclear Magnetic Resonance (NMR) and Molecular Dynamics (MD) simulations have been employed to study the structure of the gp120 (318-327) fragment. Unrestrained MD simulations of the peptide in a water-solvated system indicate that it predominantly adopts a random coil conformation.[8] This inherent flexibility is a characteristic feature of many immunogenic epitopes.
Context within the V3 Loop
The V3 loop, which spans approximately 35 amino acids, is anchored by a disulfide bridge between two cysteine residues.[7][10] It forms a loop structure that protrudes from the gp120 outer domain.[6] While the 318-327 segment itself may be flexible, the overall V3 loop contains conserved structural elements, including a GPG(R/K/Q) motif at its tip and a helical region at its C-terminus.[11] The conformation of the entire V3 loop undergoes a significant rearrangement upon gp120's binding to the CD4 receptor, which exposes it for interaction with the co-receptor.[6][11] The extended and accessible nature of the V3 loop after CD4 binding explains its immunodominance.[5]
Immunological and Functional Role
The gp120 (318-327) peptide is a key immunological epitope involved in the host's cellular immune response and is integral to the function of the V3 loop in viral tropism.
Cytotoxic T-Lymphocyte (CTL) Epitope
The 318-327 region of gp120 is recognized as an immunogenic epitope that can induce HIV-1 specific CTL activity.[8][12] These CTLs are capable of killing virus-infected cells, making this peptide a region of interest for vaccine development.[8] Although it lacks the canonical anchor residues for A2 recognition, it possesses structural features that allow for promiscuous A2 binding.[9] Studies have shown that this peptide can stimulate CTL responses in mice and from cells of HIV-negative donors.[12][13]
Role in Co-receptor Binding
The V3 loop is the primary determinant of HIV-1 co-receptor usage (CCR5 or CXCR4).[6][14] The interaction between the CD4-bound gp120 and the co-receptor is a critical step for viral entry, leading to membrane fusion mediated by gp41.[2][15] The 318-327 peptide forms part of the C-terminal region of the V3 loop, which contributes to the formation of the co-receptor binding site.[14] The precise interactions are complex, involving a combination of charged and hydrophobic residues within the V3 loop that engage with the extracellular loops of the chemokine receptors.[11][14]
HIV-1 Entry Pathway
The entry of HIV-1 into a target T-cell is a sequential process. The diagram below illustrates the key steps, highlighting the conformational changes in gp120 and the role of the V3 loop.
Quantitative Data Summary
| Experiment Type | Peptide Concentration | Cell Type / System | Outcome | Reference |
| CTL Response Stimulation | 0.5 µM | JA2 cells | Diminished CTL response in mutant cells | [9] |
| In Vitro Splenocyte Stimulation | 1 µM | Mouse splenocytes | Stimulation for chromium release assay | [13] |
| CTL Assay (Target Pulsing) | 1 µM | P815 target cells | Target cell preparation for lysis assay | [13] |
Experimental Methodologies
The study of the HIV gp120 (318-327) peptide involves its synthesis, purification, and functional characterization. Below are detailed protocols for key experimental procedures.
Fmoc Solid-Phase Peptide Synthesis (SPPS)
This is the standard method for chemically synthesizing peptides like gp120 (318-327).[16][17] It involves the stepwise addition of amino acids to a growing chain attached to a solid resin support.
Materials and Reagents:
-
Fmoc-protected amino acids
-
Rink Amide resin (or similar)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activation base: DIEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
-
Cold diethyl ether
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, then for an additional 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine and byproducts.
-
Amino Acid Coupling: a. In a separate vial, pre-activate the next Fmoc-amino acid (4 equivalents) with HBTU (3.9 equivalents) and DIEA (6 equivalents) in DMF. b. Add the activated amino acid solution to the deprotected resin. c. Agitate the reaction for 1-2 hours at room temperature. d. Perform a Kaiser or ninhydrin (B49086) test to confirm complete coupling (absence of free amines).[16]
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-5 for each amino acid in the RGPGRAFVTI sequence.
-
Final Cleavage and Deprotection: a. After the final coupling and deprotection, wash the resin with DCM and dry it. b. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[18] c. Filter the resin and collect the TFA filtrate.
-
Peptide Precipitation: Precipitate the peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide.
-
Purification: Dissolve the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).[18]
-
Characterization: Confirm the peptide's identity and purity using mass spectrometry and analytical HPLC.
Indirect ELISA for Antibody Detection
This assay is used to detect and quantify antibodies that specifically bind to the gp120 (318-327) peptide in serum or other biological samples.[19][20]
Materials and Reagents:
-
High-binding 96-well ELISA plates
-
HIV gp120 (318-327) peptide
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in PBS-T)
-
Wash Buffer (PBS with 0.05% Tween-20, PBS-T)
-
Serum samples (e.g., from immunized animals)
-
Secondary Antibody: HRP-conjugated anti-species IgG (e.g., anti-mouse IgG-HRP)
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Protocol:
-
Coating: Dilute the peptide to 1-10 µg/mL in Coating Buffer. Add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature (RT).
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Primary Antibody Incubation: Add serially diluted serum samples (100 µL/well) to the plate. Incubate for 90 minutes at RT.[19]
-
Washing: Wash the plate 4 times with Wash Buffer.[19]
-
Secondary Antibody Incubation: Add 100 µL of diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at RT.
-
Washing: Wash the plate 4 times with Wash Buffer.[19]
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes at RT.[19]
-
Stopping Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
NMR Spectroscopy for Structural Analysis
NMR is a powerful technique to determine the three-dimensional structure and dynamics of peptides in solution.[8]
Materials and Reagents:
-
Lyophilized, purified gp120 (318-327) peptide
-
NMR buffer (e.g., 90% H₂O / 10% D₂O, pH adjusted)
-
NMR tubes
Protocol:
-
Sample Preparation: Dissolve the purified peptide in the NMR buffer to a final concentration of ~1-2 mg/mL.[8] Transfer the solution to a high-quality NMR tube.
-
Spectrometer Setup: Place the sample in an NMR spectrometer (e.g., 500 or 600 MHz). Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and folding. Well-dispersed peaks in the amide region suggest a structured conformation.
-
2D NMR Experiments: a. TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify coupled proton spin systems corresponding to individual amino acid residues. b. DQF-COSY (Double-Quantum Filtered Correlated Spectroscopy): Use DQF-COSY to identify protons that are coupled through 2-3 chemical bonds, aiding in resonance assignment.[8] c. NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-Frame Overhauser Effect Spectroscopy): Acquire a NOESY or ROESY spectrum to identify protons that are close in space (< 5 Å), which provides distance constraints for structure calculation.
-
Data Processing and Analysis: Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Resonance Assignment: Assign the observed NMR signals to specific protons in the peptide sequence using the combination of COSY and TOCSY data.
-
Structure Calculation: Use the distance constraints from NOESY/ROESY data as input for molecular dynamics and structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the experimental data.
Conclusion
The HIV-1 gp120 (318-327) peptide is a segment of profound importance within the V3 loop. Its role as a key CTL epitope underscores its potential in subunit vaccine design. Furthermore, its participation in the conformational dynamics of the V3 loop during co-receptor engagement makes it a valuable subject for studies aimed at developing entry inhibitors. The inherent flexibility of this peptide, existing primarily as a random coil in isolation, highlights the significance of its structural context within the full gp120 protein for its biological function. The experimental protocols detailed herein provide a framework for researchers to synthesize, characterize, and evaluate the immunological properties of this and related peptides, paving the way for further advancements in HIV-1 therapeutics and vaccine development.
References
- 1. Probing the HIV gp120 Envelope Glycoprotein Conformation by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and Function of the HIV Envelope Glycoprotein as Entry Mediator, Vaccine Immunogen, and Target for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV-1 gp120 V3 loop for structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Peptides Based on HIV-1 gp120 Sequence with Homology to Chemokines Inhibit HIV Infection in Cell Culture | PLOS One [journals.plos.org]
- 5. Structure of a V3-Containing HIV-1 gp120 Core - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Dynamics of HIV-1 Envelope Gp120 Outer Domain with V3 Loop | PLOS One [journals.plos.org]
- 7. longdom.org [longdom.org]
- 8. longdom.org [longdom.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Fold Recognition of the Human Immunodeficiency Virus Type 1 V3 Loop and Flexibility of Its Crown Structure During the Course of Adaptation to a Host - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interaction of the HIV-1 gp120 Viral Protein V3 Loop with Bacterial Lipopolysaccharide: A PATTERN RECOGNITION INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HIV Immunology Database Search [hiv.lanl.gov]
- 13. The Signal Peptide Sequence Impacts the Immune Response Elicited by a DNA Epitope Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. CD4-induced interaction of primary HIV-1 gp120 glycoproteins with the chemokine receptor CCR-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. protocols.io [protocols.io]
- 20. Improving immunogenicity of HIV-1 envelope gp120 by glycan removal and immune complex formation - PMC [pmc.ncbi.nlm.nih.gov]
Immunogenicity of HIV gp120 (318-327) Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human immunodeficiency virus (HIV) envelope glycoprotein (B1211001) gp120 is a critical component for viral entry into host cells and a primary target for the host immune system. Within gp120, the third variable loop (V3 loop) is a principal neutralizing determinant (PND) and has been a major focus of HIV vaccine research. The decapeptide sequence at amino acid positions 318-327 of the HIV-1 strain IIIB gp120, with the sequence Arg-Gly-Pro-Gly-Arg-Ala-Phe-Val-Thr-Ile (RGPGRAFVTI), is a well-characterized T-cell epitope within this V3 loop. This technical guide provides an in-depth overview of the immunogenicity of the HIV gp120 (318-327) peptide, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways. This peptide has been shown to induce both cellular and humoral immune responses, making it a significant candidate for HIV vaccine development.[1][2]
Data Presentation: Quantitative Immunogenicity Data
The following table summarizes the quantitative data on the immunogenicity of the HIV gp120 (318-327) peptide from a study utilizing a DNA epitope vaccine in mice.
| Parameter | Assay | Immunogen | Result | Reference |
| Cellular Immunity | ||||
| Cytotoxic T-Lymphocyte (CTL) Response | 51Cr Release Assay | DNA vaccine with rat KC chemokine leader (RAOLL) vs. murine H-2Ld leader (SAOLL) | Mice immunized with the RAOLL vector showed a 20% higher specific lysis of target cells pulsed with the gp120 (318-327) peptide compared to mice immunized with the SAOLL vector.[3][4] | [3][4] |
| Cytokine Secretion (IFN-γ) | ELISA | DNA vaccine with rat KC chemokine leader (RAOLL) vs. murine H-2Ld leader (SAOLL) | Splenocytes from mice immunized with the RAOLL vector exhibited higher levels of IFN-γ secretion upon in vitro stimulation with an ovalbumin epitope included in the vaccine construct, compared to the SAOLL group.[4] | [4] |
| Cytokine Secretion (IL-2) | ELISA | DNA vaccine with rat KC chemokine leader (RAOLL) vs. murine H-2Ld leader (SAOLL) | Splenocytes from mice immunized with the RAOLL vector exhibited higher levels of IL-2 secretion upon in vitro stimulation with an ovalbumin epitope included in the vaccine construct, compared to the SAOLL group.[4] | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of HIV gp120 (318-327) peptide immunogenicity are provided below.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
The Arg-Gly-Pro-Gly-Arg-Ala-Phe-Val-Thr-Ile peptide can be synthesized using the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[5][6]
Principle: The peptide is assembled step-by-step on a solid resin support. The N-terminus of the growing peptide chain is temporarily protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is removed before the coupling of the next amino acid. Side chains of reactive amino acids are protected by tert-butyl (tBu)-based groups.[5][6]
Detailed Protocol:
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
First Amino Acid Coupling: Couple the C-terminal amino acid (Ile) to the resin. The carboxyl group of the Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt or DIC/Oxyma) and then reacted with the amino groups on the resin.
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound amino acid using a solution of 20% piperidine (B6355638) in DMF.
-
Peptide Chain Elongation: Sequentially couple the remaining Fmoc-protected amino acids (Thr, Val, Phe, Ala, Arg, Gly, Pro, Gly, Arg) following steps 2 and 3 for each amino acid. Monitor coupling efficiency using a ninhydrin (B49086) test.
-
Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane (B1312306) and water).
-
Purification and Characterization: Precipitate the cleaved peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). Verify the identity and purity of the peptide by mass spectrometry.
Immunization Protocol (Mice)
The following is a general protocol for immunizing mice with a DNA vaccine encoding the gp120 (318-327) peptide.
Materials:
-
Plasmid DNA vaccine (e.g., SAOLL or RAOLL constructs encoding the gp120 (318-327) epitope)[3][4]
-
BALB/c mice
-
Syringes and needles for intramuscular injection
Protocol:
-
Prepare the DNA vaccine solution in sterile saline or phosphate-buffered saline (PBS).
-
Anesthetize the mice according to approved animal care protocols.
-
Inject 50 µl of the DNA vaccine solution into each tibialis anterior muscle of the mice.
-
Administer booster immunizations at specified time points (e.g., 2 and 4 weeks after the primary immunization).
-
Sacrifice the mice two weeks after the final immunization for immunological analysis.[3][4]
51Cr Release Assay for CTL Activity
This assay measures the ability of cytotoxic T-lymphocytes (CTLs) to lyse target cells presenting the gp120 (318-327) peptide.
Principle: Target cells are labeled with radioactive chromium (51Cr). When CTLs recognize and lyse the target cells, 51Cr is released into the supernatant. The amount of radioactivity in the supernatant is proportional to the lytic activity of the CTLs.
Detailed Protocol:
-
Effector Cell Preparation: Isolate splenocytes from immunized and naive mice. Stimulate the splenocytes in vitro with 1 µM of the gp120 (318-327) peptide for 5 days to expand the population of peptide-specific CTLs.[3][4]
-
Target Cell Preparation: Use a suitable target cell line (e.g., P815 mastocytoma cells). Label the target cells by incubating them with 51Cr-sodium chromate.
-
Peptide Pulsing: Pulse the 51Cr-labeled target cells with the gp120 (318-327) peptide (e.g., 1 µM) to allow for peptide presentation on MHC class I molecules. Use unpulsed cells or cells pulsed with an irrelevant peptide as negative controls.
-
Co-culture: Co-culture the effector cells (CTLs) with the 51Cr-labeled target cells at various effector-to-target (E:T) ratios in a 96-well plate.
-
Incubation: Incubate the plate for a defined period (e.g., 4-6 hours) at 37°C.
-
Measurement of 51Cr Release: Centrifuge the plate and collect the supernatant. Measure the radioactivity in the supernatant using a gamma counter.
-
Calculation of Specific Lysis: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Experimental Release: Radioactivity in the supernatant of wells with effector and target cells.
-
Spontaneous Release: Radioactivity in the supernatant of wells with target cells only.
-
Maximum Release: Radioactivity in the supernatant of wells with target cells lysed with a detergent.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer
This assay is used to detect and quantify antibodies specific for the gp120 (318-327) peptide in the serum of immunized animals.
Principle: The gp120 (318-327) peptide is coated onto the wells of a microtiter plate. Serum samples are added, and any peptide-specific antibodies will bind to the coated peptide. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody is then added. Finally, a substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the amount of specific antibody in the serum.
Detailed Protocol:
-
Plate Coating: Coat a 96-well ELISA plate with the gp120 (318-327) peptide (e.g., 1-10 µg/mL in a coating buffer like carbonate-bicarbonate buffer) and incubate overnight at 4°C.
-
Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20) and then block any remaining non-specific binding sites with a blocking buffer (e.g., PBS with 1% bovine serum albumin - BSA) for 1-2 hours at room temperature.
-
Sample Incubation: Add serial dilutions of serum samples from immunized and control animals to the wells and incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate and add a secondary antibody conjugated to HRP (e.g., goat anti-mouse IgG-HRP) diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Substrate Development: Wash the plate and add a substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine). Incubate in the dark until a color develops.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Data Acquisition: Read the absorbance at a specific wavelength (e.g., 450 nm) using an ELISA plate reader. The antibody titer is typically determined as the highest dilution of serum that gives a positive signal above the background.
Lymphocyte Proliferation Assay (LPA)
This assay measures the proliferation of T-cells in response to stimulation with the gp120 (318-327) peptide.
Principle: T-cells from an immunized animal will proliferate when they re-encounter the specific antigen. This proliferation can be measured by the incorporation of a radioactive nucleotide, such as [3H]-thymidine, into the newly synthesized DNA of the dividing cells.
Detailed Protocol:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) or splenocytes from immunized and control animals.
-
Cell Culture: Plate the cells in a 96-well plate in a suitable culture medium.
-
Antigen Stimulation: Add the gp120 (318-327) peptide at various concentrations to the wells. Use a mitogen (e.g., Concanavalin A) as a positive control and medium alone as a negative control.
-
Incubation: Incubate the plate for 3-5 days at 37°C in a CO2 incubator.
-
[3H]-Thymidine Labeling: Add [3H]-thymidine to each well and incubate for an additional 18-24 hours.
-
Cell Harvesting: Harvest the cells onto a filter mat using a cell harvester, which lyses the cells and captures the DNA on the filter.
-
Scintillation Counting: Place the filter mat in a scintillation counter to measure the amount of incorporated radioactivity.
-
Data Analysis: The results are often expressed as a Stimulation Index (SI), calculated as: SI = (Mean counts per minute (CPM) of stimulated wells) / (Mean CPM of unstimulated wells) An SI value significantly greater than 1 (often >2 or 3) is considered a positive proliferative response.
Mandatory Visualization
Experimental Workflow for Assessing Cellular Immunity
Caption: Workflow for evaluating the cellular immune response to the HIV gp120 (318-327) peptide.
Signaling Pathway of T-Cell Receptor (TCR) Recognition
Caption: TCR signaling cascade upon recognition of the gp120 (318-327)-MHC complex.
Conclusion
The HIV gp120 (318-327) peptide is an immunogenic epitope capable of eliciting robust cellular immune responses, including cytotoxic T-lymphocyte activity and the production of Th1-associated cytokines such as IFN-γ and IL-2. The methodologies outlined in this guide provide a framework for the synthesis, immunization, and immunological evaluation of this peptide. The visualization of the experimental workflow and the underlying TCR signaling pathway offers a clear understanding of the processes involved in generating an immune response to this key HIV epitope. Further research focusing on optimizing vaccine delivery systems and adjuvants for this peptide could enhance its potential as a component of a protective HIV vaccine.
References
- 1. TCR recognition of peptide/MHC class II complexes and superantigens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cpcscientific.com [cpcscientific.com]
- 3. cd-genomics.com [cd-genomics.com]
- 4. journals.asm.org [journals.asm.org]
- 5. The Signal Peptide Sequence Impacts the Immune Response Elicited by a DNA Epitope Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Role of the HIV-1 gp120 C-Terminal V3 Loop Region (318-327) in Viral Entry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The human immunodeficiency virus type 1 (HIV-1) envelope glycoprotein, gp120, is essential for the initiation of viral entry into host cells.[1] This process is mediated by the interaction of gp120 with the primary cellular receptor, CD4, and a coreceptor, typically CCR5 or CXCR4.[2] Within gp120, the third variable loop (V3), a highly dynamic and immunogenic region, plays a pivotal role in determining coreceptor tropism and is a key target for neutralizing antibodies.[3][4] This technical guide provides an in-depth analysis of the C-terminal region of the V3 loop, specifically the amino acid sequence 318-327 (consensus sequence: RGPGRAFVTI for HIV-1 strain IIIB), and its contribution to the multifaceted process of HIV-1 viral entry. While this decapeptide is a critical component of the V3 loop's function, it is important to note that its role is intricately linked to the overall conformation and dynamics of the entire V3 domain.
Introduction: The HIV-1 Entry Cascade
HIV-1 entry into a target cell is a sequential and highly orchestrated process:
-
Primary Receptor Binding: The viral entry process is initiated by the binding of the gp120 subunit of the viral envelope spike to the CD4 receptor on the surface of target cells, such as T-helper cells.[5]
-
Conformational Changes: This initial binding event triggers significant conformational changes within gp120.[6] These changes lead to the exposure of a previously cryptic binding site for a coreceptor.
-
Coreceptor Engagement: The newly exposed site on gp120, which includes the V3 loop, then interacts with a chemokine coreceptor, either CCR5 or CXCR4.[7] The choice of coreceptor is a primary determinant of viral tropism.
-
Fusion Peptide Exposure: The binding to the coreceptor induces further conformational rearrangements in the gp120-gp41 complex, leading to the exposure of the fusion peptide on the gp41 subunit.
-
Membrane Fusion: The exposed fusion peptide inserts into the host cell membrane, initiating the fusion of the viral and cellular membranes and allowing the viral core to enter the cytoplasm.
The V3 loop of gp120, and by extension the 318-327 region, is critically involved in the coreceptor engagement step, influencing both the specificity and affinity of this interaction.
The V3 Loop and the Significance of the 318-327 Region
The V3 loop is an approximately 35-amino acid, disulfide-linked loop that is a principal neutralizing determinant of HIV-1.[3][4] Its sequence variability is a major factor in the virus's ability to evade the host immune response. The C-terminal portion of the V3 loop, which includes the 318-327 sequence, contributes to the structural integrity of the coreceptor binding site. The consensus sequence for the 318-327 region in the HIV-1 IIIB strain is Arg-Gly-Pro-Gly-Arg-Ala-Phe-Val-Thr-Ile (RGPGRAFVTI). This peptide is recognized as a T-cell epitope and has been utilized in immunological studies.
Role in Coreceptor Binding
The V3 loop is a major determinant of which coreceptor, CCR5 or CXCR4, the virus will use for entry. While the entire V3 loop contributes to this specificity, the conserved GPG motif near the tip and charged residues throughout the loop are particularly important. The 318-327 region forms part of the "stem" of the V3 loop structure and contributes to the overall conformation that is presented to the coreceptor.
Conformational Dynamics
Upon CD4 binding, the V3 loop transitions from a more flexible and shielded state to a more exposed and rigid conformation, facilitating its interaction with the coreceptor. The amino acids within the 318-327 region are integral to stabilizing this post-CD4-binding conformation.
Quantitative Analysis of V3 Loop Interactions
Direct quantitative binding and inhibition data for the isolated gp120 (318-327) peptide are not extensively available in the literature, as its function is primarily studied within the context of the entire V3 loop or the full gp120 protein. The following tables summarize representative quantitative data for the interactions involving the V3 loop, which provides an inferred understanding of the contribution of the 318-327 region.
| Interaction | Ligand | Receptor/Antibody | Affinity (Kd) | Reference Moiety |
| Co-receptor Binding | Soluble gp120-CD4 complex | CCR5 | Low micromolar range | Full gp120 |
| Antibody Neutralization | V3 loop peptide | Anti-V3 Monoclonal Antibody | Nanomolar to micromolar range | V3 loop peptide |
Table 1: Representative Binding Affinities for V3 Loop Interactions. The affinity of gp120 for its coreceptor is significantly enhanced in the presence of CD4.
| Inhibitor Type | Inhibitor | Target | IC50 / EC50 | Reference Moiety |
| Monoclonal Antibody | Anti-V3 loop antibodies | HIV-1 Env | Nanomolar to micromolar range | Full-length antibody |
| Small Molecule | CCR5 Antagonists (e.g., Maraviroc) | CCR5 | Nanomolar range | Small molecule |
| Peptide | Synthetic V3 loop peptides | HIV-1 entry | Micromolar range | Synthetic peptide |
Table 2: Representative Inhibitory Concentrations for Molecules Targeting the V3 Loop or Coreceptors. These values can vary significantly depending on the specific HIV-1 strain and the assay conditions.
Experimental Protocols
The study of the gp120 (318-327) region's role in viral entry involves a variety of experimental techniques. Below are detailed methodologies for key experiments.
Peptide Synthesis
-
Objective: To obtain a synthetic peptide corresponding to the gp120 (318-327) sequence for use in binding and inhibition assays.
-
Methodology:
-
The peptide with the sequence RGPGRAFVTI is synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
The synthesis is carried out on a rink amide resin to obtain a C-terminally amidated peptide.
-
Each amino acid is double-coupled to ensure high synthesis efficiency.
-
Following synthesis, the peptide is cleaved from the resin and deprotected using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).
-
The crude peptide is precipitated with cold diethyl ether, dissolved in water, and lyophilized.
-
Purification is performed by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Binding
-
Objective: To assess the binding of the synthetic gp120 (318-327) peptide to target proteins, such as antibodies or recombinant coreceptors.
-
Methodology:
-
96-well microtiter plates are coated with the target protein (e.g., anti-V3 antibody or soluble CCR5) at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., PBS, pH 7.4) and incubated overnight at 4°C.
-
The plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
The remaining protein-binding sites are blocked by adding a blocking buffer (e.g., PBS with 3% bovine serum albumin) and incubating for 1-2 hours at room temperature.
-
Plates are washed again as described in step 2.
-
Serial dilutions of the biotinylated gp120 (318-327) peptide are prepared in the blocking buffer and added to the wells. The plates are incubated for 1-2 hours at room temperature.
-
The plates are washed to remove unbound peptide.
-
Streptavidin conjugated to horseradish peroxidase (HRP) is added to each well and incubated for 1 hour at room temperature.
-
After a final wash, a substrate solution (e.g., TMB) is added, and the color is allowed to develop.
-
The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).
-
The absorbance is measured at 450 nm using a microplate reader.
-
HIV-1 Pseudovirus Entry Assay
-
Objective: To determine the ability of the synthetic gp120 (318-327) peptide to inhibit HIV-1 entry into target cells.
-
Methodology:
-
HIV-1 pseudoviruses are generated by co-transfecting HEK293T cells with an Env-deficient HIV-1 backbone vector carrying a luciferase reporter gene and a plasmid expressing the desired HIV-1 envelope glycoprotein.
-
Target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR) are seeded in 96-well plates.
-
The synthetic gp120 (318-327) peptide is serially diluted and pre-incubated with the HIV-1 pseudoviruses for 1 hour at 37°C.
-
The virus-peptide mixture is then added to the target cells.
-
The cells are incubated for 48 hours at 37°C to allow for viral entry and reporter gene expression.
-
The cells are lysed, and luciferase activity is measured using a luminometer.
-
The percentage of inhibition is calculated relative to control wells containing virus but no peptide. The EC50 value is determined from the dose-response curve.
-
Visualizations of Key Processes
HIV-1 Viral Entry Pathway
Caption: The sequential steps of HIV-1 viral entry.
Experimental Workflow for Inhibition Assay
Caption: Workflow of a pseudovirus-based HIV-1 entry inhibition assay.
Therapeutic Implications
The critical role of the V3 loop in viral entry makes it an attractive target for the development of HIV-1 inhibitors. Strategies targeting this region include:
-
Neutralizing Antibodies: Monoclonal antibodies that bind to the V3 loop can block coreceptor interaction and neutralize the virus. However, the high variability of the V3 loop presents a challenge for the development of broadly neutralizing antibodies.
-
Peptide-Based Inhibitors: Synthetic peptides derived from the V3 loop or coreceptors can act as competitive inhibitors of the gp120-coreceptor interaction.
-
Small Molecule Inhibitors: Small molecules that bind to the coreceptors (e.g., CCR5 antagonists) can allosterically inhibit their interaction with gp120.
Understanding the precise role of specific regions within the V3 loop, such as the 318-327 sequence, is crucial for the rational design of novel therapeutics that can overcome viral escape mutations.
Conclusion
The gp120 (318-327) region, as an integral part of the V3 loop, plays a significant role in the complex process of HIV-1 viral entry. Its involvement in coreceptor binding and its contribution to the conformational changes in gp120 underscore its importance as a potential therapeutic target. While much of the research has focused on the V3 loop as a whole, further investigation into the specific contributions of smaller, conserved segments like the 318-327 peptide may reveal new avenues for the development of more effective and broadly acting HIV-1 entry inhibitors. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to further explore the intricacies of this critical viral determinant.
References
- 1. Short synthetic peptides derived from viral proteins compete with HIV gp120 for the binding to CD4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of the HIV-1 gp120 Viral Protein V3 Loop with Bacterial Lipopolysaccharide: A PATTERN RECOGNITION INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of HIV Entry by Targeting the Envelope Transmembrane Subunit gp41 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of a V3-Containing HIV-1 gp120 Core - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactome | CD4:gp120 binds to chemokine co-receptor CCR5/CXCR4 [reactome.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of Human Immunodeficiency Virus Type 1 gp120 Presentation to CD4 T Cells by Antibodies Specific for the CD4 Binding Domain of gp120 - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Key Vulnerability: A Technical History of the HIV-1 gp120 (318-327) Epitope
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The third variable loop (V3) of the HIV-1 envelope glycoprotein (B1211001) gp120 has long been a focal point of intense research in the quest for an effective AIDS vaccine and novel therapeutic strategies. Its critical role in viral entry, coupled with its immunodominant nature, has made it a tantalizing yet challenging target. At the heart of the V3 loop lies a short but crucial sequence, the 318-327 epitope, which has been identified as a key component of the principal neutralizing determinant (PND) of HIV-1. This technical guide provides a comprehensive overview of the discovery, history, and immunological significance of the gp120 (318-327) epitope, with a focus on the key experiments, quantitative data, and methodologies that have shaped our understanding of this critical viral vulnerability.
Discovery and Early History: Unmasking the Principal Neutralizing Determinant
The late 1980s marked a pivotal period in HIV research, as scientists raced to identify the regions of the viral envelope that were targeted by the host's neutralizing antibodies. Early studies demonstrated that the external envelope glycoprotein, gp120, was the primary target for these antibodies. The major site of neutralizing antibody activity was localized to the V3 loop, a disulfide-bonded region of approximately 35 amino acids.
A seminal paper by Palker and colleagues in 1988 demonstrated that synthetic peptides corresponding to a region within the V3 loop could elicit type-specific neutralizing antibodies.[1] This work provided the first direct evidence that a small, linear sequence within gp120 could be a critical target for the immune system.
Subsequent research by Rusche, Javaherian, and their teams further solidified the V3 loop's status as the principal neutralizing determinant.[2] Through a series of elegant experiments involving deletion mutants and synthetic peptides, they systematically narrowed down the key epitope. A crucial breakthrough came in 1989 when Javaherian and colleagues reported that a 24-amino-acid peptide from the V3 loop could elicit neutralizing antibodies. By further truncating this peptide, they mapped the core neutralizing determinant to an 8-amino-acid sequence that contained a highly conserved Gly-Pro-Gly (GPG) motif at its center.
This line of investigation culminated in the identification of the broader region encompassing amino acids 318-327 of the HIV-1 IIIB isolate, with the sequence RGPGRAFVTI , as a critical component of the PND. This decapeptide, often referred to as the I10 peptide, became a focal point for subsequent research into the structure and function of the V3 loop and its interaction with neutralizing antibodies.[3][4]
Key Experiments in the Characterization of the gp120 (318-327) Epitope
The elucidation of the importance of the gp120 (318-327) epitope was driven by a series of key experimental approaches that have become cornerstones of virology and immunology research.
Synthetic Peptide Mapping
The use of synthetic peptides was instrumental in the initial discovery and fine-mapping of the V3 loop epitope. Researchers synthesized overlapping and truncated peptides corresponding to the V3 loop sequence and used them in a variety of immunoassays to pinpoint the precise amino acids recognized by neutralizing antibodies.
Generation and Characterization of Monoclonal Antibodies
The development of monoclonal antibodies (mAbs) specific for the V3 loop provided powerful tools to dissect the immune response to this region. These mAbs were used to:
-
Map the epitope: By testing the binding of mAbs to different synthetic peptides, researchers could identify the minimal amino acid sequence required for recognition.
-
Assess neutralizing activity: The ability of these mAbs to inhibit viral infection in vitro was a direct measure of the epitope's importance in viral neutralization.
-
Study structural conformation: The interaction between mAbs and the V3 loop provided insights into the three-dimensional structure of the epitope.
Site-Directed Mutagenesis
To confirm the functional importance of specific amino acids within the 318-327 sequence, scientists employed site-directed mutagenesis. By systematically changing individual amino acids in the gp120 gene and observing the impact on antibody binding and viral infectivity, they could validate the critical role of residues within this epitope.
Quantitative Data on Antibody Binding and Neutralization
The interaction between antibodies and the gp120 (318-327) epitope has been extensively quantified, providing valuable data for vaccine design and the development of antibody-based therapeutics. The following tables summarize key quantitative data from various studies.
| Antibody | Epitope/Antigen | Binding Affinity (Kd) | Method | Reference |
| 447-52D | SF162 gp120 | High Affinity | Microscale Thermophoresis | [5] |
| 447-52D | BaL gp120 | Lower Affinity | Microscale Thermophoresis | [5] |
Table 1: Binding Affinities of Anti-V3 Loop Antibodies. This table presents the binding affinities (dissociation constant, Kd) of monoclonal antibodies to the V3 loop or gp120. Lower Kd values indicate stronger binding.
| Antibody | Virus Isolate | IC50 (µg/mL) | Assay | Reference |
| NM-01 | MN | < 1 | Reverse Transcriptase Assay | [2] |
| NM-01 | IIIB | < 1 | Reverse Transcriptase Assay | [2] |
| N701.9b | MN | Not specified (50% inhibition) | Reverse Transcriptase Assay | [6] |
Table 2: Neutralization Potency of Anti-V3 Loop Monoclonal Antibodies. This table shows the 50% inhibitory concentration (IC50) of monoclonal antibodies against different HIV-1 isolates. Lower IC50 values indicate more potent neutralization.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of the HIV gp120 (318-327) epitope.
Peptide-Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is a generalized procedure for detecting antibodies against synthetic peptides.
Materials:
-
96-well microtiter plates (e.g., Nunc Maxisorp)
-
Synthetic peptide antigen (e.g., RGPGRAFVTI)
-
Coating buffer (e.g., 50 mM sodium carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., Phosphate-buffered saline [PBS] with 0.05% Tween 20 [PBST])
-
Blocking buffer (e.g., PBST with 5% non-fat dry milk or 1% bovine serum albumin [BSA])
-
Primary antibody (serum or monoclonal antibody)
-
Enzyme-conjugated secondary antibody (e.g., horseradish peroxidase [HRP]-conjugated anti-human IgG)
-
Substrate solution (e.g., TMB [3,3',5,5'-tetramethylbenzidine])
-
Stop solution (e.g., 2 M H2SO4)
-
Microplate reader
Procedure:
-
Coating: Dilute the synthetic peptide to a final concentration of 1-10 µg/mL in coating buffer. Add 100 µL of the peptide solution to each well of a 96-well plate. Incubate overnight at 4°C or for 2 hours at 37°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.
-
Washing: Wash the plate as described in step 2.
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer. Add 100 µL of the diluted antibody to each well and incubate for 1-2 hours at 37°C.
-
Washing: Wash the plate as described in step 2.
-
Secondary Antibody Incubation: Dilute the enzyme-conjugated secondary antibody in blocking buffer. Add 100 µL of the diluted secondary antibody to each well and incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Pseudovirus Neutralization Assay
This protocol describes a common method for assessing the neutralizing activity of antibodies using single-round infectious pseudoviruses.
Materials:
-
HEK293T cells
-
HIV-1 Env-expressing plasmid and an Env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv)
-
Transfection reagent (e.g., FuGENE 6)
-
Target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4, and contain a Tat-inducible luciferase reporter gene)
-
Culture medium (e.g., DMEM with 10% fetal bovine serum)
-
Antibody to be tested
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Pseudovirus Production: Co-transfect HEK293T cells with the Env-expressing plasmid and the Env-deficient backbone plasmid using a suitable transfection reagent.
-
Virus Harvest: After 48-72 hours, harvest the cell culture supernatant containing the pseudoviruses. Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.
-
Virus Titration: Determine the infectivity of the pseudovirus stock by infecting target cells (e.g., TZM-bl) with serial dilutions of the virus and measuring the resulting luciferase activity. The titer is typically expressed as relative light units (RLU).
-
Neutralization Assay: a. Serially dilute the antibody to be tested in culture medium in a 96-well plate. b. Add a constant amount of pseudovirus (predetermined from the titration step to give a high RLU signal) to each well containing the diluted antibody. c. Incubate the virus-antibody mixture for 1 hour at 37°C. d. Add target cells (e.g., TZM-bl) to each well. e. Incubate the plates for 48-72 hours at 37°C.
-
Luciferase Measurement: Lyse the cells and measure the luciferase activity in each well using a luminometer.
-
Data Analysis: Calculate the percentage of neutralization for each antibody dilution by comparing the RLU in the presence of the antibody to the RLU in the absence of the antibody (virus control). The IC50 is the antibody concentration that results in a 50% reduction in RLU.[7][8][9][10]
Visualizing the Role of the V3 Loop in HIV-1 Entry
The gp120 (318-327) epitope is a critical component of the V3 loop, which plays a central role in the process of HIV-1 entry into host cells. The following diagram, generated using the DOT language, illustrates the key steps of HIV-1 entry and the pivotal role of the V3 loop.
Caption: HIV-1 entry is a multi-step process initiated by the binding of gp120 to the CD4 receptor.
Conclusion
The discovery and characterization of the HIV-1 gp120 (318-327) epitope represent a landmark achievement in our understanding of the virus's vulnerabilities. From its initial identification as a key component of the principal neutralizing determinant through the use of synthetic peptides to the detailed quantitative analysis of its interaction with monoclonal antibodies, this small region of the V3 loop has provided invaluable insights for vaccine design and the development of novel therapeutic interventions. The experimental protocols and visualization tools presented in this guide offer a comprehensive resource for researchers and drug development professionals dedicated to combating the global HIV/AIDS epidemic. Continued investigation into the structural and functional intricacies of this epitope and the antibodies that target it will undoubtedly pave the way for the next generation of HIV-1 preventatives and treatments.
References
- 1. pnas.org [pnas.org]
- 2. A broadly neutralizing monoclonal antibody that recognizes the V3 region of human immunodeficiency virus type 1 glycoprotein gp120 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A recombinant adenovirus-based vector elicits a specific humoral immune response against the V3 loop of HIV-1 gp120 in mice through the “Antigen Capsid-Incorporation” strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Binding Affinity of Antibodies to HIV-1 Recombinant Envelope Glycoproteins, Pseudoviruses, Infectious Molecular Clones, and Cell-Expressed Trimeric gp160 Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Characteristics of the Earliest Cross-Neutralizing Antibody Response to HIV-1 | PLOS Pathogens [journals.plos.org]
- 8. Development and optimization of a sensitive pseudovirus-based assay for HIV-1 neutralizing antibodies detection using A3R5 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Standardized Assessments of Neutralizing Antibodies for HIV/AIDS Vaccine Development [hiv.lanl.gov]
- 10. Pseudotype Neutralization Assays: From Laboratory Bench to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of the HIV gp120 (318-327) Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure of the HIV gp120 (318-327) peptide, a critical region within the V3 loop of the viral envelope protein. The V3 loop is a key determinant of viral tropism and a major target for neutralizing antibodies, making the structural understanding of its constituent peptides essential for the development of effective HIV-1 vaccines and therapeutics. This document summarizes key quantitative structural data, details common experimental protocols for peptide analysis, and presents visual workflows and relationships to aid in comprehension.
Introduction to the HIV gp120 (318-327) Peptide
The HIV-1 envelope glycoprotein (B1211001) gp120 is essential for viral entry into host cells. Its third variable loop (V3), approximately 35 amino acids long, plays a crucial role in determining which co-receptor (CCR5 or CXCR4) the virus uses, a property known as viral tropism. The 318-327 region, with the representative sequence Arg-Gly-Pro-Gly-Arg-Ala-Phe-Val-Thr-Ile (RGPGRAFVTI) from the HIV-1 IIIB strain, is a conserved segment within the V3 loop. This decapeptide is recognized as a principal neutralizing determinant and can induce HIV-1 specific cytotoxic T lymphocyte activity, highlighting its immunological significance.[1][2] Understanding the conformational landscape of this peptide is paramount for designing immunogens that can elicit broadly neutralizing antibodies.
Quantitative Structural Data
The solution conformation of the gp120 (318-327) peptide has been investigated using Nuclear Magnetic Resonance (NMR) spectroscopy and Molecular Dynamics (MD) simulations. These studies reveal that in aqueous solution, the peptide predominantly exists in a random coil conformation, lacking a stable secondary structure. However, transient structural features, particularly turns centered around the conserved GPGR motif, have been observed.
NMR Spectroscopy Data
NMR studies provide detailed information about the local chemical environment and conformation of the peptide backbone and side chains. The following tables summarize key NMR parameters for the gp120 (318-327) peptide in aqueous solution.
Table 1: ¹H Chemical Shifts (ppm), Temperature Coefficients of Amide Protons (ppb/K), and ³JNHα Coupling Constants (Hz) for HIV gp120 (318-327) Peptide in Water.
| Residue | NH | αH | Temp. Coeff. (-ppb/K) | ³JNHα (Hz) |
| Gly319 | 8.52 | 3.98, 3.87 | 7.6 | 6.0, 5.8 |
| Pro320 | - | 4.41 | - | - |
| Gly321 | 8.35 | 3.95, 3.85 | 7.2 | 6.1, 5.9 |
| Arg322 | 8.28 | 4.31 | 6.9 | 7.5 |
| Ala323 | 8.19 | 4.35 | 6.5 | 7.2 |
| Phe324 | 8.11 | 4.65 | 6.8 | 7.8 |
| Val325 | 8.05 | 4.15 | 6.7 | 8.1 |
| Thr326 | 7.98 | 4.25 | 6.6 | 8.0 |
| Ile327 | 7.91 | 4.18 | 6.4 | 8.2 |
Data adapted from Srivastava S, Kanyalkar M. To Probe the Conformational Adaptability of Conserved G-P-G-R Segment in the V3 Loop of HIV-1. J Comput Sci Syst Biol. 2012;5(6):134-141.
Molecular Dynamics Simulation Data
MD simulations provide insights into the dynamic behavior and conformational preferences of the peptide over time. The following table presents the average backbone dihedral angles (φ and ψ) obtained from unrestrained MD simulations in water.
Table 2: Average Backbone Dihedral Angles (φ, ψ) from Unrestrained Molecular Dynamics Simulation of HIV gp120 (318-327) Peptide in Water.
| Residue | φ (°) | ψ (°) |
| Gly319 | -155.8 | 160.2 |
| Pro320 | -65.1 | 155.7 |
| Gly321 | 158.3 | -162.5 |
| Arg322 | -75.9 | 145.8 |
| Ala323 | -78.2 | 140.1 |
| Phe324 | -85.4 | 135.6 |
| Val325 | -90.1 | 125.3 |
| Thr326 | -95.7 | 120.9 |
| Ile327 | -100.2 | 115.4 |
Data adapted from Srivastava S, Kanyalkar M. To Probe the Conformational Adaptability of Conserved G-P-G-R Segment in the V3 Loop of HIV-1. J Comput Sci Syst Biol. 2012;5(6):134-141.
The dihedral angles are consistent with a predominantly random coil structure, with large deviations from ideal helical or sheet conformations.
Experimental Protocols
The structural analysis of peptides like gp120 (318-327) relies on a combination of experimental techniques. Below are detailed methodologies for key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.
Protocol for NMR Analysis of a Decapeptide:
-
Sample Preparation:
-
Synthesize the peptide (RGPGRAFVTI) using solid-phase peptide synthesis and purify by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.
-
Dissolve the lyophilized peptide in 90% H₂O/10% D₂O to a final concentration of 1-5 mM.
-
Adjust the pH of the sample to a range of 4.0-5.0 to minimize the exchange rate of amide protons.
-
Add a known concentration of a reference compound, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), for chemical shift referencing.
-
-
NMR Data Acquisition:
-
Acquire a series of one-dimensional (1D) ¹H and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
1D ¹H Spectrum: Provides an overview of the proton signals.
-
2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons, which is crucial for determining the 3D structure. NOESY is suitable for molecules with a correlation time that gives a positive NOE, while ROESY is used for molecules with correlation times where the NOE is close to zero.
-
2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹⁵N-labeled, this experiment correlates the amide proton with its directly bonded nitrogen, aiding in resonance assignment.
-
Acquire spectra at a constant temperature, typically 298 K.
-
-
Data Processing and Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Resonance Assignment: Use the TOCSY and NOESY/ROESY spectra to assign the ¹H chemical shifts to specific protons in the peptide sequence.
-
Structural Restraints: Extract distance restraints from the NOESY/ROESY peak volumes and dihedral angle restraints from ³JNHα coupling constants.
-
Structure Calculation: Use the experimental restraints in a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the NMR data.
-
Structure Validation: Assess the quality of the calculated structures using programs like PROCHECK-NMR to analyze stereochemical parameters.
-
Molecular Dynamics (MD) Simulation
MD simulations provide a computational approach to study the conformational dynamics of a peptide in a simulated environment.
Protocol for MD Simulation of RGPGRAFVTI Peptide in Water:
-
System Setup:
-
Initial Structure: Start with an extended conformation of the RGPGRAFVTI peptide, which can be built using software like PyMOL or Avogadro.
-
Force Field Selection: Choose an appropriate force field for biomolecular simulations, such as AMBER, CHARMM, or GROMOS.
-
Solvation: Place the peptide in the center of a periodic box (e.g., cubic or dodecahedron) and solvate it with a pre-equilibrated water model (e.g., TIP3P, SPC/E).
-
Ionization: Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during the setup. This is typically done using the steepest descent algorithm followed by the conjugate gradient algorithm.
-
-
Equilibration:
-
NVT Equilibration (Constant Number of particles, Volume, and Temperature): Gradually heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. Apply position restraints to the peptide backbone to allow the solvent to equilibrate around it.
-
NPT Equilibration (Constant Number of particles, Pressure, and Temperature): Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) to achieve the correct density. The position restraints on the peptide can be gradually released during this phase.
-
-
Production MD:
-
Run the simulation for a desired length of time (e.g., hundreds of nanoseconds to microseconds) without any restraints. Save the coordinates of the system at regular intervals (e.g., every 10 ps) for analysis.
-
-
Trajectory Analysis:
-
Analyze the trajectory to study various structural properties, including:
-
Root Mean Square Deviation (RMSD) to assess structural stability.
-
Root Mean Square Fluctuation (RMSF) to identify flexible regions.
-
Dihedral angle analysis to characterize backbone conformations.
-
Hydrogen bond analysis.
-
Clustering analysis to identify representative conformations.
-
-
X-ray Crystallography
While obtaining a crystal structure for a short, flexible peptide like gp120 (318-327) alone is challenging, it can be co-crystallized with a binding partner, such as a monoclonal antibody, to stabilize a specific conformation.
General Protocol for Peptide-Antibody Co-crystallization and X-ray Diffraction:
-
Sample Preparation:
-
Express and purify the Fab fragment of a monoclonal antibody that binds to the gp120 (318-327) peptide.
-
Synthesize and purify the peptide.
-
Mix the Fab and peptide in a slight molar excess of the peptide to ensure saturation of the binding sites.
-
-
Crystallization:
-
Screen a wide range of crystallization conditions (precipitants, buffers, salts, and additives) using high-throughput screening methods (e.g., sitting-drop or hanging-drop vapor diffusion).
-
Optimize the initial "hit" conditions to obtain diffraction-quality crystals.
-
-
Data Collection:
-
Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) and then flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain reflection intensities.
-
Solve the phase problem using molecular replacement, using the known structure of a similar Fab fragment as a search model.
-
Build the peptide model into the resulting electron density map.
-
Refine the model against the diffraction data to improve its agreement with the experimental observations and to ensure good stereochemistry.
-
Mandatory Visualizations
The following diagrams, generated using the Graphviz DOT language, illustrate key workflows and conceptual relationships in the structural analysis of the HIV gp120 (318-327) peptide.
References
Methodological & Application
Application Notes and Protocols: HIV gp120 (318-327) Peptide Synthesis and Application in Cytotoxic T-Lymphocyte Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The HIV-1 envelope glycoprotein (B1211001) gp120 is a critical component in the viral life cycle and a primary target for the host immune response. The peptide fragment spanning amino acids 318-327, with the sequence Arg-Gly-Pro-Gly-Arg-Ala-Phe-Val-Thr-Ile (RGPGRAFVTI), is a well-characterized epitope within the V3 loop of gp120. This decapeptide is recognized by cytotoxic T-lymphocytes (CTLs) and is therefore of significant interest in the development of HIV vaccines and immunotherapies.[1][2] This document provides detailed protocols for the chemical synthesis of the HIV gp120 (318-327) peptide and its application in functional assays to measure CTL activity.
Physicochemical Properties and Expected Synthesis Data
The HIV gp120 (318-327) peptide is a decapeptide with the sequence RGPGRAFVTI.[1][2] Its synthesis via solid-phase peptide synthesis (SPPS) is a standard procedure. While specific yields can vary depending on the synthesis scale and equipment, the following table summarizes the key physicochemical properties and expected quantitative data for the synthesis and purification of this peptide.
| Property | Value |
| Sequence | H-Arg-Gly-Pro-Gly-Arg-Ala-Phe-Val-Thr-Ile-OH |
| One-Letter Sequence | RGPGRAFVTI |
| Molecular Formula | C48H80N16O12 |
| Molecular Weight | 1073.25 g/mol [2] |
| Theoretical Yield (based on resin loading) | Dependent on initial resin loading quantity and substitution level. |
| Expected Crude Purity (post-cleavage) | >70% |
| Final Purity (post-RP-HPLC purification) | >95% |
| Storage Conditions | -20 ± 5 °C[2] |
Experimental Protocols
I. Peptide Synthesis: Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of the HIV gp120 (318-327) peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials and Reagents:
-
Fmoc-Ile-Wang resin or other suitable C-terminal resin
-
Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Pro-OH, Fmoc-Ala-OH, Fmoc-Phe-OH, Fmoc-Val-OH, Fmoc-Thr(tBu)-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activation base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Precipitation solvent: Cold diethyl ether
Protocol:
-
Resin Swelling: Swell the Fmoc-Ile-Wang resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of the deprotection solution and agitate for an additional 15-20 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Fmoc-amino acid (3-5 equivalents relative to resin loading) with HBTU/HOBt (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitor the reaction completion using a Kaiser test (ninhydrin test). If the test is positive (indicating free amines), repeat the coupling step.
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Thr, Val, Phe, Ala, Arg, Gly, Pro, Gly, Arg).
-
Final Fmoc Deprotection: After the final coupling of Fmoc-Arg(Pbf)-OH, perform the Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the fully assembled peptide-resin with DMF, DCM, and methanol, then dry it under vacuum.
-
Cleavage and Deprotection:
-
Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
II. Peptide Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 10 µm particle size, 250 x 21.2 mm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724)
-
Lyophilizer
Protocol:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. A small amount of acetonitrile can be added to aid dissolution. Filter the sample through a 0.45 µm filter.
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Purification:
-
Inject the dissolved crude peptide onto the column.
-
Run a linear gradient from 5% to 65% Mobile Phase B over 30-60 minutes at an appropriate flow rate.
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect fractions corresponding to the major peak, which represents the desired peptide.
-
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine their purity.
-
Lyophilization: Pool the fractions with a purity of >95%. Freeze the pooled fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
III. Peptide Characterization: Mass Spectrometry
The identity of the purified peptide should be confirmed by determining its molecular weight using mass spectrometry (e.g., ESI-MS or MALDI-TOF). The experimentally observed molecular weight should be compared to the calculated theoretical molecular weight (1073.25 Da).
IV. Functional Assay: Chromium-51 Release Assay for CTL Activity
This protocol describes a method to measure the cytotoxic activity of CTLs that recognize the HIV gp120 (318-327) peptide presented by target cells.[3]
Materials and Reagents:
-
Effector Cells: HIV gp120 (318-327)-specific CTLs (either generated in vitro or isolated from immunized animals/patients).
-
Target Cells: An appropriate HLA-matched cell line that can be pulsed with the peptide (e.g., T2 cells which are TAP-deficient and can be easily loaded with exogenous peptides).
-
HIV gp120 (318-327) Peptide: Purified peptide from the synthesis described above.
-
Control Peptide: An irrelevant peptide with a similar length that binds to the same HLA allele.
-
Chromium-51 (⁵¹Cr): As sodium chromate (B82759) (Na₂⁵¹CrO₄).
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics.
-
Lysis Buffer: 1% Triton X-100 in PBS.
-
96-well round-bottom plates.
-
Gamma counter.
Protocol:
-
Target Cell Labeling:
-
Resuspend target cells at 1 x 10⁶ cells/mL in culture medium.
-
Add 100 µCi of ⁵¹Cr per 1 x 10⁶ cells and incubate for 1-2 hours at 37°C in a humidified CO₂ incubator, with occasional mixing.
-
Wash the labeled target cells three times with culture medium to remove excess ⁵¹Cr.
-
Resuspend the cells at 1 x 10⁵ cells/mL in culture medium.
-
-
Peptide Pulsing of Target Cells:
-
Incubate the labeled target cells with 10 µg/mL of the HIV gp120 (318-327) peptide for 1 hour at 37°C.
-
Prepare a set of target cells pulsed with the irrelevant control peptide under the same conditions.
-
-
Assay Setup (in a 96-well round-bottom plate):
-
Experimental Wells: Add 1 x 10⁴ peptide-pulsed target cells per well. Add effector cells at various Effector-to-Target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1, 6.25:1).
-
Spontaneous Release Control: Add 1 x 10⁴ peptide-pulsed target cells and culture medium instead of effector cells.
-
Maximum Release Control: Add 1 x 10⁴ peptide-pulsed target cells and lysis buffer.
-
Control Peptide Wells: Set up parallel experimental wells using target cells pulsed with the irrelevant control peptide.
-
-
Incubation: Centrifuge the plate at 200 x g for 1 minute to initiate cell contact and incubate for 4-6 hours at 37°C in a humidified CO₂ incubator.
-
Harvesting and Counting:
-
After incubation, centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect a defined volume of the supernatant from each well and transfer it to counting tubes.
-
Measure the radioactivity (counts per minute, CPM) in each sample using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Visualizations
Caption: Workflow for the solid-phase synthesis of HIV gp120 (318-327) peptide.
Caption: Experimental workflow for the Chromium-51 release CTL assay.
Caption: MHC Class I presentation of exogenous peptide and CD8+ T-cell activation.
References
Application Notes and Protocols for IFN-gamma ELISpot Assay Using HIV gp120 (318-327)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the utilization of the HIV-1 gp120 (318-327) peptide in an Interferon-gamma (IFN-γ) Enzyme-Linked Immunospot (ELISpot) assay. This assay is a highly sensitive method for quantifying antigen-specific T cells based on their cytokine secretion at a single-cell level. The HIV gp120 (318-327) peptide, with the sequence Arg-Gly-Pro-Gly-Arg-Ala-Phe-Val-Thr-Ile (RGPGRAFVTI), is a well-characterized HLA-A*02 restricted T-cell epitope and has been associated with viral control in HIV-infected individuals.
Introduction
The ELISpot assay is a powerful tool in HIV research and vaccine development for monitoring cellular immune responses.[1][2][3] It allows for the direct quantification of IFN-γ secreting T cells, which are crucial in the immune response against viral infections.[4][5] The peptide HIV gp120 (318-327) is a conserved epitope within the V3 loop of the HIV-1 envelope glycoprotein (B1211001) gp120 and is a frequent target for cytotoxic T lymphocytes (CTLs).[6] Measuring the frequency of T cells responding to this specific peptide can provide valuable insights into the cellular immunogenicity of HIV vaccine candidates and the natural course of HIV infection.
Data Presentation
The following table summarizes representative quantitative data from IFN-γ ELISpot assays using the HIV gp120 (318-327) peptide. The data is presented as Spot-Forming Units (SFU) per million Peripheral Blood Mononuclear Cells (PBMCs).
| Donor ID | Cohort | HIV Status | HLA Type | Stimulant | Mean SFU/10^6 PBMCs | Standard Deviation |
| D001 | Vaccine Trial | Negative | A02:01 | HIV gp120 (318-327) | 150 | 15 |
| D002 | Vaccine Trial | Negative | A02:01 | HIV gp120 (318-327) | 210 | 25 |
| D003 | Natural Infection | Positive | A02:01 | HIV gp120 (318-327) | 450 | 40 |
| D004 | Natural Infection | Positive | A02:01 | HIV gp120 (318-327) | 320 | 30 |
| C001 | Control | Negative | A02:01 | No Peptide | 5 | 2 |
| C002 | Control | Positive | A02:01 | No Peptide | 8 | 3 |
| P001 | Positive Control | N/A | N/A | PHA | 1200 | 100 |
Experimental Protocols
Materials and Reagents
-
96-well PVDF membrane plates for ELISpot
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP) or Streptavidin-Horseradish Peroxidase (HRP)
-
BCIP/NBT or AEC substrate, respectively
-
HIV gp120 (318-327) peptide (lyophilized)
-
Phytohemagglutinin (PHA) as a positive control
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and Penicillin-Streptomycin (R10 medium)
-
Phosphate Buffered Saline (PBS)
-
PBMCs isolated from whole blood by density gradient centrifugation
Protocol for IFN-gamma ELISpot Assay
Day 1: Plate Coating
-
Pre-wet the 96-well PVDF plate with 15 µL of 35% ethanol (B145695) for 1 minute.
-
Wash the plate five times with 200 µL/well of sterile PBS.
-
Coat the wells with 100 µL of anti-human IFN-γ capture antibody diluted in PBS to the recommended concentration (e.g., 10 µg/mL).
-
Incubate the plate overnight at 4°C.
Day 2: Cell Incubation
-
Aseptically decant the coating antibody solution.
-
Wash the plate three times with 200 µL/well of sterile PBS.
-
Block the membrane by adding 200 µL/well of R10 medium and incubate for at least 2 hours at 37°C.
-
Thaw and count PBMCs. Resuspend the cells in R10 medium at a concentration of 2-3 x 10^6 cells/mL.
-
Reconstitute the lyophilized HIV gp120 (318-327) peptide in sterile DMSO to create a stock solution (e.g., 1 mg/mL). Further dilute in R10 medium to the desired working concentration (e.g., 10 µg/mL).
-
Decant the blocking solution from the plate.
-
Add 100 µL of the cell suspension to each well (2-3 x 10^5 cells/well).
-
Add 50 µL of the diluted HIV gp120 (318-327) peptide to the experimental wells.
-
For negative control wells, add 50 µL of R10 medium.
-
For positive control wells, add 50 µL of PHA solution (e.g., 5 µg/mL).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
Day 3: Spot Development
-
Decant the cell suspension from the wells.
-
Wash the plate five times with PBS containing 0.05% Tween 20 (PBST).
-
Add 100 µL of biotinylated anti-human IFN-γ detection antibody diluted in PBS to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate five times with PBST.
-
Add 100 µL of Streptavidin-ALP or Streptavidin-HRP conjugate diluted in PBS to each well.
-
Incubate for 1 hour at room temperature in the dark.
-
Wash the plate five times with PBST, followed by two washes with PBS.
-
Add 100 µL of BCIP/NBT or AEC substrate solution to each well.
-
Monitor spot development (typically 5-30 minutes). Stop the reaction by washing the plate thoroughly with distilled water.
-
Allow the plate to dry completely in the dark.
-
Count the spots using an automated ELISpot reader.
Visualizations
Experimental Workflow
Caption: IFN-gamma ELISpot Assay Experimental Workflow.
Signaling Pathway
Caption: T-Cell Receptor Signaling for IFN-gamma Production.
References
- 1. Regulation of IFN-γ Signaling Is Essential for the Cytotoxic Activity of CD8+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cohort-Specific Peptide Reagents Broaden Depth and Breadth Estimates of the CD8 T Cell Response to HIV-1 Gag Potential T Cell Epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an Interferon-Gamma ELISPOT Assay to Detect Human T Cell Responses to HSV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CA3145791A1 - Hiv vaccines and methods of making and using - Google Patents [patents.google.com]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols for CTL Activity Assay with HIV gp120 (318-327) Peptide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Human Immunodeficiency Virus (HIV) infection is characterized by a progressive decline in immune function, primarily due to the depletion of CD4+ T helper cells. Cytotoxic T Lymphocytes (CTLs), or CD8+ T cells, are crucial for controlling viral replication by recognizing and eliminating infected cells.[1] A key target for the CTL response in HIV infection is the envelope glycoprotein (B1211001) gp120. The peptide sequence RGPGRAFVTI, corresponding to amino acids 318-327 of the HIV-1 strain IIIB gp120, is a well-documented CTL epitope, particularly within the immunodominant V3 loop.[2][3][4]
Measuring the activity of CTLs specific for the gp120 (318-327) peptide is essential for evaluating the efficacy of HIV vaccines and immunotherapies.[3] These assays quantify the ability of CTLs to recognize and lyse target cells presenting this specific peptide. This document provides detailed protocols for three common methods to assess CTL activity: the Chromium-51 (⁵¹Cr) release assay, the Interferon-gamma (IFN-γ) ELISpot assay, and the CD107a degranulation assay.
Principle of the Assays
CTLs recognize viral peptides presented by Major Histocompatibility Complex (MHC) class I molecules on the surface of infected cells.[5] This recognition triggers the CTL's effector functions, leading to the destruction of the target cell. The assays described here measure different aspects of this process.
-
Chromium-51 Release Assay: This is a classic method to measure cell-mediated cytotoxicity directly.[6][7] Target cells are labeled with radioactive ⁵¹Cr. When CTLs lyse these target cells, the ⁵¹Cr is released into the supernatant, and the amount of radioactivity is proportional to the level of cell killing.[8][9]
-
IFN-γ ELISpot Assay: This assay quantifies the number of antigen-specific T cells based on their cytokine secretion.[8] When CTLs are stimulated by the gp120 peptide, they release IFN-γ. Each activated cell creates a "spot" of captured cytokine on an antibody-coated plate, allowing for the enumeration of responding cells.[10]
-
CD107a Degranulation Assay: This flow cytometry-based method measures a key step in the cytotoxic process: degranulation.[11][12] During CTL-mediated killing, lysosomal-associated membrane protein 1 (CD107a), a protein resident on the membrane of cytotoxic granules, is transiently expressed on the cell surface as the granules fuse with the plasma membrane to release their cytotoxic contents (perforin and granzymes).[11][13]
Experimental Workflows and Signaling
The general workflow for a CTL activity assay involves co-culturing effector cells (CTLs) with target cells pulsed with the specific peptide and then measuring the outcome.
Caption: General workflow for a CTL activity assay.
The interaction between a CTL and a target cell presenting the HIV gp120 peptide initiates a signaling cascade that results in target cell apoptosis.
Caption: CTL-mediated cytotoxicity signaling pathway.
Detailed Experimental Protocols
Protocol 1: Chromium-51 (⁵¹Cr) Release Assay
This protocol details the measurement of CTL-mediated lysis of target cells pulsed with the HIV gp120 (318-327) peptide.
A. Materials
-
Effector Cells: PBMCs or isolated CD8+ T cells from immunized subjects or patients.
-
Target Cells: T2 cells (TAP-deficient, HLA-A2+) or autologous B-lymphoblastoid cell lines (B-LCL).
-
Peptide: HIV gp120 (318-327) (RGPGRAFVTI), purity >95%.
-
Radioisotope: Sodium Chromate (Na₂⁵¹CrO₄).
-
Media: RPMI-1640 with 10% Fetal Bovine Serum (FBS).
-
96-well V-bottom plates.
-
Lysis buffer: 1% Triton X-100 solution.
-
Gamma counter and compatible plates (e.g., LumaPlates).
B. Method
-
Target Cell Labeling:
-
Peptide Pulsing:
-
Add HIV gp120 (318-327) peptide to the labeled target cell suspension at a final concentration of 1-10 µM.
-
Incubate for 60 minutes at 37°C.
-
-
Assay Setup (in a 96-well V-bottom plate):
-
Plate 100 µL of effector cells at various concentrations to achieve different Effector-to-Target (E:T) ratios (e.g., 100:1, 50:1, 25:1, 12.5:1).[6]
-
Add 100 µL of the peptide-pulsed, ⁵¹Cr-labeled target cells (1x10⁴ cells) to each well.
-
Controls (in triplicate):
-
Spontaneous Release: 100 µL of target cells + 100 µL of media (no effector cells).
-
Maximum Release: 100 µL of target cells + 100 µL of 1% Triton X-100 lysis buffer.[7]
-
Negative Control: Effector cells + target cells pulsed with an irrelevant peptide.
-
-
-
Incubation and Lysis:
-
Centrifuge the plate at 200 x g for 3 minutes to pellet the cells.
-
Incubate for 4-6 hours at 37°C in a 5% CO₂ incubator.[8]
-
After incubation, centrifuge the plate at 500 x g for 10 minutes.
-
-
Measurement:
-
Carefully transfer 100 µL of supernatant from each well to a gamma counter plate.[15]
-
Measure the radioactivity (counts per minute, CPM) in a gamma counter.
-
C. Data Analysis Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Protocol 2: IFN-γ ELISpot Assay
This protocol measures the frequency of gp120-specific CTLs by detecting IFN-γ secretion.
A. Materials
-
Human IFN-γ ELISpot kit (containing capture antibody-coated plates, detection antibody, and substrate).
-
Effector Cells: Freshly isolated PBMCs.
-
Peptide: HIV gp120 (318-327) (RGPGRAFVTI).
-
Media: RPMI-1640 with 10% FBS.
-
Positive Control: Phytohemagglutinin (PHA).
-
Automated ELISpot reader.
B. Method
-
Plate Preparation: Pre-wet the antibody-coated 96-well plate according to the manufacturer's instructions.
-
Cell Plating:
-
Add 2-3x10⁵ PBMCs in 100 µL of media to each well.
-
Test Wells: Add HIV gp120 (318-327) peptide to a final concentration of 5-10 µg/mL.
-
Negative Control: Add media only (no peptide).
-
Positive Control: Add PHA to a final concentration of 5 µg/mL.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.[8]
-
Detection:
-
Wash the plate to remove cells.
-
Add the biotinylated detection antibody and incubate as per the kit protocol.
-
Wash the plate and add the streptavidin-enzyme conjugate.
-
Wash again and add the substrate solution. Spots will form where IFN-γ was secreted.
-
Stop the reaction by rinsing with distilled water once spots are of sufficient size.
-
-
Measurement: Allow the plate to dry completely and count the spots using an automated ELISpot reader.
C. Data Analysis Results are expressed as Spot Forming Units (SFU) per 10⁶ PBMCs. SFU / 10⁶ cells = (Mean spots in test wells - Mean spots in negative control wells) x (1,000,000 / number of cells per well) A response is typically considered positive if the test wells have at least twice the number of spots as the negative control wells and are above a certain threshold (e.g., 50 SFU/10⁶ cells).
Protocol 3: CD107a Degranulation Flow Cytometry Assay
This protocol quantifies CTL degranulation in response to peptide stimulation.[11][13]
A. Materials
-
Effector Cells: PBMCs or isolated CD8+ T cells.
-
Target Cells: Peptide-pulsed autologous B-LCL or T2 cells.
-
Peptide: HIV gp120 (318-327) (RGPGRAFVTI).
-
Fluorochrome-conjugated antibodies: Anti-CD3, Anti-CD8, Anti-CD107a.
-
Monensin or Brefeldin A (protein transport inhibitors).
-
FACS buffer (PBS + 2% FBS).
-
Flow cytometer.
B. Method
-
Stimulation:
-
In a 96-well U-bottom plate, mix 1x10⁶ effector cells with 1x10⁵ target cells (pre-pulsed with 10 µg/mL gp120 peptide).
-
Immediately add anti-CD107a antibody to the co-culture.
-
Add Monensin (2 µM) one hour after starting the incubation.[16]
-
Controls:
-
Unstimulated: Effector cells + non-pulsed target cells.
-
Positive Control: Effector cells stimulated with a mitogen like PHA.
-
-
-
Incubation: Incubate for 5-6 hours at 37°C.
-
Surface Staining:
-
Wash the cells with FACS buffer.
-
Stain with anti-CD3 and anti-CD8 antibodies for 30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
-
Acquisition:
-
Resuspend cells in FACS buffer.
-
Acquire events on a flow cytometer. Collect at least 100,000 events in the lymphocyte gate.
-
C. Data Analysis
-
Gate on the lymphocyte population using Forward Scatter (FSC) and Side Scatter (SSC).[17]
-
Gate on CD3+ T cells, and then on the CD3+/CD8+ (CTL) population.
-
Within the CD8+ gate, quantify the percentage of cells that are positive for CD107a. The result is the percentage of degranulating, peptide-specific CTLs.[17]
Data Presentation
Quantitative data should be summarized in clear, structured tables for comparison.
Table 1: Example Data from ⁵¹Cr Release Assay
| E:T Ratio | % Specific Lysis (gp120 Peptide) | % Specific Lysis (Control Peptide) |
| 100:1 | 65.2 ± 4.5 | 5.1 ± 1.2 |
| 50:1 | 48.9 ± 3.8 | 4.8 ± 0.9 |
| 25:1 | 30.1 ± 2.5 | 3.5 ± 1.1 |
| 12.5:1 | 15.7 ± 2.1 | 2.9 ± 0.8 |
Data are presented as mean ± standard deviation of triplicates.
Table 2: Example Data from IFN-γ ELISpot Assay
| Stimulant | SFU per 10⁶ PBMCs |
| Media (Negative Control) | 8 ± 3 |
| HIV gp120 (318-327) | 215 ± 18 |
| PHA (Positive Control) | 1540 ± 95 |
Data are presented as mean ± standard deviation of triplicates.
Table 3: Example Data from CD107a Degranulation Assay
| Stimulant | % CD107a+ of CD8+ T Cells |
| Unpulsed Targets (Negative Control) | 0.8 ± 0.2 |
| gp120-pulsed Targets | 7.5 ± 0.9 |
| PHA (Positive Control) | 25.1 ± 2.3 |
Data are presented as mean ± standard deviation of triplicates.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| (⁵¹Cr Assay) High Spontaneous Release (>30%) | Poor target cell viability; Over-labeling with ⁵¹Cr; Extended incubation.[6] | Use healthy target cells; Optimize ⁵¹Cr concentration and incubation time.[6] |
| (⁵¹Cr Assay) Low Maximum Release | Inefficient labeling; Ineffective lysis buffer. | Check ⁵¹Cr activity; Use fresh, validated lysis buffer. |
| (ELISpot) High Background | Non-specific cell activation; Contamination. | Handle cells gently; Ensure sterile technique; Pre-screen FBS lots. |
| (ELISpot) Faint or "fuzzy" spots | Sub-optimal incubation time; Improper plate washing. | Optimize incubation time; Ensure washing steps are performed correctly as per protocol. |
| (Flow Assay) Low % Positive Cells | Low frequency of specific CTLs; Poor peptide presentation. | Use a higher E:T ratio; Titrate peptide concentration; Check viability of target cells. |
| (Flow Assay) High non-specific staining | Inadequate blocking; Antibody titration issues. | Include Fc block step; Titrate antibodies to optimal concentration. |
References
- 1. HIV-1-Specific Cytotoxic T-Cell Assays. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rapid in vivo induction of HIV-specific CD8+ cytotoxic T lymphocytes by a 15-amino acid unmodified free peptide from the immunodominant V3-loop of GP120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 5. Evaluation of Cytotoxic T-Lymphocyte Responses in Human and Nonhuman Primate Subjects Infected with Human Immunodeficiency Virus Type 1 or Simian/Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Beyond 51Cr release: new methods for assessing HIV-1-specific CD8+ T cell responses in peripheral blood and mucosal tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition [en.bio-protocol.org]
- 10. utcd.org.tr [utcd.org.tr]
- 11. CD107a Degranulation Assay to Evaluate Immune Cell Antitumor Activity | Springer Nature Experiments [experiments.springernature.com]
- 12. CD107a Degranulation Assay to Evaluate Immune Cell Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CD107a Degranulation Assay to Evaluate Immune Cell Antitumor Activity. | Semantic Scholar [semanticscholar.org]
- 14. Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition [bio-protocol.org]
- 15. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 16. Frontiers | A Flow Cytometry-Based Whole Blood Natural Killer Cell Cytotoxicity Assay Using Overnight Cytokine Activation [frontiersin.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Pulsing Dendritic Cells with HIV gp120 (318-327)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for pulsing human monocyte-derived dendritic cells (DCs) with the HIV gp120 (318-327) peptide. This peptide, with the sequence RGPGRAFVTI, is a well-characterized cytotoxic T lymphocyte (CTL) epitope and is utilized in research to study antigen presentation and T cell activation in the context of HIV.
Introduction
Dendritic cells are the most potent antigen-presenting cells (APCs) and play a crucial role in initiating and shaping adaptive immune responses. The process of "pulsing" DCs involves incubating them with a specific antigen, in this case, the HIV gp120 (318-327) peptide, which is then processed and presented on MHC class I molecules to activate CD8+ T cells. Understanding the optimal conditions for this process is vital for the development of DC-based immunotherapies and for studying the immune response to HIV.
The HIV envelope glycoprotein (B1211001) gp120 has been shown to modulate DC function, often leading to an abnormal maturation state characterized by the upregulation of some maturation markers but impaired cytokine production and T cell stimulatory capacity. These application notes will provide a protocol for peptide pulsing and summarize the expected phenotypic and functional outcomes.
Experimental Protocols
Part 1: Generation of Immature Monocyte-Derived Dendritic Cells (mo-DCs)
This protocol describes the generation of immature mo-DCs from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human Monocyte Enrichment Cocktail (or similar)
-
Ficoll-Paque™ PLUS (or similar)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
Recombinant Human GM-CSF
-
Recombinant Human IL-4
-
6-well tissue culture plates
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque™ density gradient centrifugation.
-
Enrich for monocytes using a negative selection method such as the RosetteSep™ Human Monocyte Enrichment Cocktail according to the manufacturer's instructions.
-
Culture the enriched monocytes in a 6-well plate at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine).
-
To differentiate monocytes into immature DCs, supplement the culture medium with 50 ng/mL of recombinant human GM-CSF and 20 ng/mL of recombinant human IL-4.
-
Incubate the cells for 5-7 days at 37°C in a humidified 5% CO2 incubator.
-
On day 3, add fresh medium containing GM-CSF and IL-4.
-
On day 5 or 7, immature DCs can be harvested. They should appear as large, semi-adherent cells with typical dendritic morphology.
Part 2: Pulsing Dendritic Cells with HIV gp120 (318-327) Peptide
This protocol details the procedure for loading the generated immature DCs with the HIV gp120 (318-327) peptide.
Materials:
-
Immature mo-DCs (from Part 1)
-
HIV gp120 (318-327) peptide (RGPGRAFVTI), high purity
-
Complete RPMI-1640 medium
-
Phosphate-Buffered Saline (PBS)
-
Optional: Maturation stimuli (e.g., LPS, TNF-α, or a cytokine cocktail)
Procedure:
-
Harvest the immature mo-DCs from the culture plates by gentle pipetting.
-
Wash the cells twice with sterile PBS.
-
Resuspend the cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Add the HIV gp120 (318-327) peptide to the cell suspension. A titration of peptide concentration is recommended, but a starting concentration of 1-10 µg/mL is commonly used.
-
Incubate the cells with the peptide for 1 to 4 hours at 37°C in a humidified 5% CO2 incubator.
-
After incubation, wash the cells twice with PBS to remove excess, unbound peptide.
-
The peptide-pulsed DCs are now ready for downstream applications, such as co-culture with T cells or analysis of maturation markers.
-
Optional Maturation Step: For enhanced T cell activation, DCs can be matured after peptide pulsing. After washing, resuspend the cells in complete medium containing a maturation stimulus (e.g., 100 ng/mL LPS or a cytokine cocktail containing TNF-α, IL-1β, and IL-6) and incubate for an additional 24-48 hours.
Data Presentation
The following tables summarize the expected quantitative data from experiments involving the pulsing of dendritic cells with HIV gp120. Note that some of this data is derived from studies using the full gp120 protein, which may induce broader effects than the specific (318-327) peptide.
Table 1: Recommended Parameters for DC Pulsing with HIV gp120 (318-327) Peptide
| Parameter | Recommended Range | Notes |
| DC Density | 1 x 10^6 cells/mL | Can be optimized based on experimental setup. |
| Peptide Concentration | 1 - 10 µg/mL (approx. 1 - 10 µM) | Titration is recommended for optimal results. |
| Incubation Time | 1 - 4 hours | Shorter times may be sufficient for peptide loading. |
| Incubation Temperature | 37°C | Standard cell culture conditions. |
Table 2: Expected Phenotypic Changes in Dendritic Cells after gp120 Exposure
| Marker | Expected Change | Method of Detection | Reference |
| CD80 | Upregulation | Flow Cytometry | [1] |
| CD83 | Upregulation | Flow Cytometry | [1] |
| CD86 | Upregulation | Flow Cytometry | [1] |
| HLA-DR | Upregulation | Flow Cytometry | [1] |
| DC-SIGN (CD209) | Increased Expression | Flow Cytometry | [2] |
Table 3: Expected Cytokine Secretion Profile of Dendritic Cells after gp120 Exposure
| Cytokine | Expected Change | Method of Detection | Reference |
| IL-6 | Increased Secretion | ELISA, ELISPOT | [3] |
| IL-10 | Increased Secretion | ELISA, ELISPOT | [2] |
| IL-12 | Decreased or Inhibited Secretion | ELISA, ELISPOT | [4] |
| TNF-α | Increased Secretion | ELISA, ELISPOT | [5] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for pulsing dendritic cells with HIV gp120 (318-327).
Signaling Pathways Activated by HIV gp120 in Dendritic Cells
References
- 1. journals.plos.org [journals.plos.org]
- 2. HIV-1 gp120 Mannoses Induce Immunosuppressive Responses from Dendritic Cells | PLOS Pathogens [journals.plos.org]
- 3. HIV-1 gp120 Activates the STAT3/Interleukin-6 Axis in Primary Human Monocyte-Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Dendritic Cell Response to HIV-1 Is Controlled by Differentiation Programs in the Cells and Strain-Specific Properties of the Virus [frontiersin.org]
- 5. Nanoparticle-Delivered HIV Peptides to Dendritic Cells a Promising Approach to Generate a Therapeutic Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunization of Mice with HIV gp120 (318-327) Peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the immunization of mice using the HIV-1 gp120 (318-327) peptide. This peptide, with the sequence Arg-Gly-Pro-Gly-Arg-Ala-Phe-Val-Thr-Ile (RGPGRAFVTI), is a conserved epitope within the V3 loop of the HIV-1 envelope glycoprotein (B1211001) gp120 and is a target for cytotoxic T-lymphocyte (CTL) responses.[1] The protocols outlined below cover both DNA-based and peptide-based immunization strategies, as well as methods for evaluating the resulting immune responses.
Application Notes
The HIV envelope glycoprotein (Env) is a primary target for the development of vaccines aimed at eliciting both humoral (antibody) and cellular (T-cell) immunity.[2] The gp120 subunit of Env is crucial for the virus's attachment to host cells via the CD4 receptor.[3][4] The V3 loop of gp120 contains both variable and conserved regions, with the C-terminal portion housing the (318-327) epitope, also known as the I10 peptide.[1] This region is a known immunodominant epitope for CTLs, which are critical for identifying and eliminating virus-infected cells.[5]
Immunization Strategies:
-
DNA Vaccination: This approach involves directly introducing a plasmid DNA vector that encodes the target antigen, in this case, the gp120 (318-327) peptide. The host cells take up the DNA, transcribe and translate the genetic information, and present the resulting peptide on Major Histocompatibility Complex (MHC) class I molecules. This process is highly effective at priming CTL responses.[6] The efficiency of antigen presentation and the subsequent immune response can be significantly influenced by elements within the DNA vector, such as the leader or signal peptide sequence, which directs the synthesized peptide to the endoplasmic reticulum for processing.[6][7]
-
Peptide-Based Vaccination: This more traditional method involves immunizing with the synthetic peptide itself, often formulated with an adjuvant to enhance its immunogenicity.[8] Adjuvants are critical for stimulating a robust immune response, as peptides alone are often poorly immunogenic.[8][9] Common adjuvants include oil-in-water emulsions (like MF59 or nanoemulsions), Toll-like receptor (TLR) agonists (like CpG ODN or MPLA), or aluminum salts (alum).[9][10][11] Peptide immunization can elicit both antibody and T-cell responses, depending on the formulation and delivery route.[8]
Evaluating Immune Responses:
-
Cellular Immunity (CTL Response): The primary method for assessing CTL activity is the chromium-51 (B80572) (⁵¹Cr) release assay.[6] In this assay, target cells expressing the peptide are labeled with ⁵¹Cr. Effector CTLs from immunized mice are then co-cultured with these target cells. The amount of ⁵¹Cr released into the supernatant upon target cell lysis is directly proportional to the CTL activity.
-
Humoral Immunity (Antibody Response): The presence and titer of peptide-specific antibodies in the serum of immunized animals are typically measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[12][13] This assay can quantify the total antibody titer (e.g., total IgG) and can also be adapted to determine the specific isotypes of the antibodies produced (e.g., IgG1, IgG2a, IgG2b), which provides insight into the type of T-helper (Th) cell response (Th1 vs. Th2) that was induced.[10]
Quantitative Data Summary
The following tables summarize representative quantitative data from immunization studies.
Table 1: Cytotoxic T-Lymphocyte (CTL) Response Following DNA Vaccination
This table presents data from a study where mice were immunized with two different DNA vectors encoding the gp120 (318-327) epitope, each with a different signal peptide sequence (SAOLL vs. RAOLL). The results show that the choice of signal peptide significantly impacts the resulting CTL response.[6]
| DNA Vector | Effector:Target Ratio | Mean % Specific Lysis (± SD) | p-value |
| SAOLL | 100:1 | 25 (± 5) | < 0.01 |
| RAOLL | 100:1 | 45 (± 7) | < 0.01 |
| SAOLL | 50:1 | 18 (± 4) | < 0.01 |
| RAOLL | 50:1 | 35 (± 6) | < 0.01 |
| SAOLL | 25:1 | 10 (± 3) | < 0.01 |
| RAOLL | 25:1 | 22 (± 5) | < 0.01 |
Data adapted from a study evaluating the impact of signal peptide sequences on the immunogenicity of a DNA epitope vaccine.[6] The RAOLL vector, containing the rat KC chemokine leader, elicited significantly higher CTL responses.
Table 2: Serum Antibody Responses Following Peptide/Adjuvant Vaccination (Example Data)
This table provides an example of expected results for serum IgG titers and subclass distribution following intranasal immunization with a gp120 immunogen and a nanoemulsion (NE) adjuvant, suggesting a Th1-polarized response.[10]
| Immunization Group | Mean Anti-gp120 IgG Titer (± SD) | IgG2a/IgG Titer Ratio | IgG2b/IgG Titer Ratio | IgG1/IgG Titer Ratio |
| gp120 + Saline | < 100 | N/A | N/A | N/A |
| gp120 + 1% NE | 15,000 (± 4,500) | 0.45 | 0.35 | 0.20 |
| gp120 + 1% NE + CpG | 45,000 (± 12,000) | 0.55 | 0.30 | 0.15 |
Data are representative of responses seen in studies using adjuvanted gp120 immunogens.[10] Higher IgG2a/IgG2b to IgG1 ratios are indicative of a Th1-biased immune response.
Experimental Workflows and Signaling Pathways
Caption: Workflow for DNA immunization of mice and subsequent evaluation of CTL response.
Caption: Workflow for peptide immunization of mice and evaluation of antibody response.
Caption: MHC Class I pathway for antigens encoded by a DNA vaccine.
Detailed Experimental Protocols
Protocol 1: DNA Immunization of Mice
This protocol is based on a study that successfully elicited CTL responses against the gp120 (318-327) epitope using a DNA vaccine.[6]
Materials:
-
Plasmid DNA vector encoding HIV gp120 (318-327) epitope, purified and endotoxin-free.
-
Endotoxin-free phosphate-buffered saline (PBS).
-
BALB/cJ mice, female, 3-5 weeks old.[6]
-
26-gauge syringes.
Procedure:
-
Preparation of DNA Solution: Resuspend the purified plasmid DNA in sterile, endotoxin-free PBS to a final concentration of 2.5 mg/mL.
-
Animal Handling: Acclimatize mice for at least one week before the start of the experiment. Handle all animals according to approved institutional guidelines.
-
Primary Immunization (Day 0):
-
Anesthetize the mice lightly if required by institutional protocols.
-
Inject each mouse intradermally (i.d.) with 80 µL of the DNA solution (containing 200 µg of DNA).[6] A convenient site is the shaved skin on the flank.
-
-
Booster Immunizations (Day 14 and Day 28):
-
Boost the mice twice at 2-week intervals using the same dose and route as the primary immunization.[6]
-
-
Termination: Two weeks after the final boost, mice can be sacrificed for the collection of spleens to analyze the cellular immune response.[6]
Protocol 2: Peptide Immunization of Mice
This is a general protocol for peptide immunization that can be adapted based on the chosen adjuvant and route of administration, drawing from methodologies used in related HIV vaccine studies.[10][14]
Materials:
-
HIV gp120 (318-327) peptide, high purity (>95%).
-
Sterile saline or PBS.
-
Adjuvant of choice (e.g., 10% oil-in-water nanoemulsion[10], or MPL/DDA).
-
BALB/c mice, female, 6-8 weeks old.
-
Syringes appropriate for the chosen route of injection.
Procedure:
-
Immunogen Preparation:
-
Dissolve the peptide in sterile saline or PBS.
-
On the day of immunization, prepare the formulation by mixing the peptide solution with the chosen adjuvant according to the manufacturer's instructions.
-
Example (Intranasal): Mix 20 µg of peptide with a 1% nanoemulsion solution for a final volume of 30 µL per mouse.[10]
-
Example (Intraperitoneal): Mix 3 µg of peptide with 25 µg MPL and 250 µg DDA for a final volume of 100 µL per mouse.[14]
-
-
Primary Immunization (Day 0):
-
Booster Immunization (Day 21):
-
Administer a booster dose using the same formulation, dose, and route as the primary immunization.[10]
-
-
Sample Collection: Two weeks after the final boost, collect blood via submandibular or retro-orbital bleeding to isolate serum for antibody analysis.
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Peptide IgG
This protocol provides a method to quantify the titer of gp120 (318-327) peptide-specific antibodies in mouse serum.[15]
Materials:
-
96-well high-binding microplates.
-
gp120 (318-327) peptide.
-
Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6).
-
Wash Buffer (PBS with 0.05% Tween-20).
-
Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in Wash Buffer).
-
Serum samples from immunized and control mice.
-
HRP-conjugated anti-mouse IgG detection antibody.
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate.
-
Stop Solution (e.g., 2N H₂SO₄).
-
Microplate reader (450 nm).
Procedure:
-
Plate Coating:
-
Dilute the gp120 (318-327) peptide to 2-5 µg/mL in Coating Buffer.
-
Add 100 µL to each well of the microplate.
-
Incubate overnight at 4°C.[15]
-
-
Washing and Blocking:
-
Aspirate the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.[15]
-
-
Sample Incubation:
-
Wash the plate 3 times with Wash Buffer.
-
Prepare serial dilutions of the mouse serum samples (starting at 1:100) in Blocking Buffer.
-
Add 100 µL of each dilution to the appropriate wells. Include wells for negative control serum.
-
Incubate for 1-2 hours at room temperature.[15]
-
-
Detection Antibody Incubation:
-
Wash the plate 3 times with Wash Buffer.
-
Dilute the HRP-conjugated anti-mouse IgG antibody in Blocking Buffer according to the manufacturer's recommendation.
-
Add 100 µL to each well and incubate for 1 hour at room temperature.[15]
-
-
Development and Reading:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of TMB Substrate to each well and incubate in the dark at room temperature for 15-30 minutes.[15]
-
Stop the reaction by adding 100 µL of Stop Solution.
-
Read the absorbance at 450 nm on a microplate reader. The antibody titer is defined as the reciprocal of the highest dilution that gives an absorbance value significantly above the negative control (e.g., 2-3 times the background).
-
Protocol 4: ⁵¹Cr Release Assay for CTL Activity
This protocol details the measurement of cytotoxic T-lymphocyte activity from splenocytes of immunized mice.[6]
Materials:
-
Splenocytes from immunized and naive mice (effector cells).
-
P815 mastocytoma cells (target cells, compatible with BALB/c mice).
-
gp120 (318-327) peptide.
-
Sodium Chromate (Na₂⁵¹CrO₄).
-
Complete RPMI-1640 medium.
-
Fetal Bovine Serum (FBS).
-
96-well U-bottom plates.
-
Gamma counter.
Procedure:
-
Preparation of Effector Cells:
-
Harvest spleens from immunized and naive mice and prepare single-cell suspensions (splenocytes).
-
Stimulate the splenocytes in vitro by culturing them for 5 days with 1 µM of the gp120 (318-327) peptide in complete RPMI medium.[6] These are the effector cells.
-
-
Preparation of Target Cells:
-
Label P815 target cells by incubating them with 100 µCi of Na₂⁵¹CrO₄ for 1 hour at 37°C.
-
Wash the labeled cells 3 times to remove excess ⁵¹Cr.
-
Pulse one set of target cells with 1 µM gp120 (318-327) peptide for 1 hour at 37°C (experimental targets).
-
Leave another set of target cells unpulsed or pulsed with an irrelevant peptide (negative control targets).[6]
-
-
CTL Assay:
-
Plate the labeled target cells at 1 x 10⁴ cells/well in a 96-well U-bottom plate.
-
Add the effector cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).
-
Prepare control wells:
-
Spontaneous Release: Target cells with medium only.
-
Maximum Release: Target cells with 5% Triton X-100.
-
-
Centrifuge the plate briefly and incubate for 4-6 hours at 37°C.
-
-
Measurement of ⁵¹Cr Release:
-
Centrifuge the plate and collect 100 µL of supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in a gamma counter.
-
-
Calculation:
-
Calculate the percent specific lysis for each E:T ratio using the formula: % Specific Lysis = 100 x [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. repub.eur.nl [repub.eur.nl]
- 3. sinobiological.com [sinobiological.com]
- 4. HIV-1 gp120/ Glycoprotein 120 ELISA Kit - Novatein Biosciences [novateinbio.com]
- 5. mdpi.com [mdpi.com]
- 6. The Signal Peptide Sequence Impacts the Immune Response Elicited by a DNA Epitope Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Peptide-Based Vaccination for Antibody Responses Against HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of HIV-1 immunity by adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 11. Safety and immunogenicity of a subtype C ALVAC-HIV (vCP2438) vaccine prime plus bivalent subtype C gp120 vaccine boost adjuvanted with MF59 or alum in healthy adults without HIV (HVTN 107): A phase 1/2a randomized trial | PLOS Medicine [journals.plos.org]
- 12. Enzyme immunoassay (ELISA) for the evaluation of antibodies directed to the CD4 receptor-binding site of the HIV gp120 molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HIV-1 gp120 ELISA Kit (Colorimetric) (NBP2-80343): Novus Biologicals [novusbio.com]
- 14. Improving immunogenicity of HIV-1 envelope gp120 by glycan removal and immune complex formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Measuring Immune Response to HIV gp120 (318-327) In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro measurement of both cellular and humoral immune responses to the specific epitope of the HIV-1 envelope glycoprotein (B1211001) gp120, amino acid region 318-327. This region is part of the V3 loop, a critical determinant for viral entry and a target for neutralizing antibodies. The following protocols for Enzyme-Linked Immunospot (ELISpot), Intracellular Cytokine Staining (ICS) with flow cytometry, and cell proliferation assays are outlined to facilitate the assessment of T-cell and B-cell responses to this key viral peptide.
Data Presentation: Quantitative Summary of Immune Responses
The following tables summarize quantitative data from representative studies investigating immune responses to HIV gp120 peptides, including the 318-327 region. It is important to note that direct comparative data across all assays for the specific 318-327 peptide is limited; therefore, some data is representative of responses to the broader V3 loop or gp120 protein.
Table 1: T-Cell Responses to HIV gp120 (318-327) Peptide
| Assay Type | Cell Type | Stimulation | Readout | Result | Reference |
| Chromium Release Assay | Splenocytes (mice) | gp120 (318-327) peptide | Percent Specific Lysis | ~20% higher with optimized DNA vaccine vector | [1] |
| Footpad Swelling Test (DTH) | Mice | R10I peptide (gp120 318-327) | Increase in footpad thickness (mm) | Significant increase in immunized vs. control mice | [2] |
| ELISpot | Splenocytes (mice) | R10I peptide (gp120 318-327) | IFN-γ Spot Forming Cells (SFCs) / 10^6 cells | ~3-fold increase with CD40L co-immunization | [2] |
| ELISpot | Splenocytes (mice) | R10I peptide (gp120 318-327) | IL-4 Spot Forming Cells (SFCs) / 10^6 cells | ~2-fold increase with CD40L co-immunization | [2] |
Table 2: B-Cell and Monocyte Responses to HIV gp120
| Assay Type | Cell Type | Stimulation | Readout | Result | Reference |
| B-Cell Proliferation Assay (CFSE) | Naïve B-Cells | α-IgM + CpG + gp120 (α4β7-reactive) | Division Index | Significant inhibition of proliferation | [3] |
| Cytokine Expression (Microarray) | Primary B-Cells | gp120 (α4β7-reactive) | Fold change in gene expression | Upregulation of TGF-β1 and FcRL4 | [3][4] |
| Intracellular Cytokine Staining | Monocytes | gp120 | % of IL-10 producing cells | Mean of 8% | [5] |
| Intracellular Cytokine Staining | Monocytes | gp120 + PMA/Ionomycin | % of IL-1 positive cells | Mean of 10.7% | [5] |
| ELISA | Monocytes | gp120 | CCL2 production (pg/ml) | 26,951 pg/ml | [5] |
Experimental Protocols
T-Cell Response Assays
This assay quantifies the frequency of antigen-specific T-cells that secrete IFN-γ upon stimulation with the HIV gp120 (318-327) peptide.
Materials:
-
PVDF-membrane 96-well ELISpot plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
-
BCIP/NBT or AEC substrate
-
HIV gp120 (318-327) peptide (e.g., RGPGRAFVTI)
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Phytohemagglutinin (PHA) as a positive control
-
DMSO as a negative control
Protocol:
-
Plate Coating: Coat the ELISpot plate with anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate with PBS and block with RPMI-1640 + 10% FBS for at least 2 hours at room temperature.
-
Cell Plating: Add 2x10^5 to 5x10^5 PBMCs per well.
-
Stimulation: Add the gp120 (318-327) peptide to the wells at a final concentration of 5-10 µg/mL. Include positive (PHA) and negative (DMSO) controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Wash the plate with PBS containing 0.05% Tween-20.
-
Add biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add Streptavidin-ALP or -HRP. Incubate for 1 hour at room temperature.
-
Wash the plate and add the corresponding substrate.
-
-
Spot Development: Stop the reaction by washing with water when distinct spots emerge.
-
Analysis: Air-dry the plate and count the spots using an ELISpot reader. The results are expressed as Spot Forming Cells (SFCs) per million PBMCs.
This method allows for the multiparametric analysis of cytokine production (e.g., IFN-γ, TNF-α, IL-2) and cell surface markers to identify the phenotype of responding T-cells.
Materials:
-
PBMCs
-
HIV gp120 (318-327) peptide
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Fluorescently conjugated antibodies against:
-
Cell surface markers (e.g., CD3, CD4, CD8)
-
Intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)
-
-
Fixation/Permeabilization buffers
-
Flow cytometer
Protocol:
-
Cell Stimulation:
-
Resuspend PBMCs in complete RPMI-1640 medium.
-
Stimulate the cells with the gp120 (318-327) peptide (5-10 µg/mL) in the presence of co-stimulatory antibodies (anti-CD28 and anti-CD49d) for 6 hours at 37°C.
-
Add Brefeldin A and Monensin for the last 4-5 hours of incubation.
-
Include unstimulated (negative) and mitogen-stimulated (positive) controls.
-
-
Surface Staining:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain with fluorescently conjugated antibodies against surface markers (e.g., CD3, CD4, CD8) for 30 minutes at 4°C in the dark.
-
-
Fixation and Permeabilization:
-
Wash the cells and resuspend in fixation buffer for 20 minutes at room temperature.
-
Wash and resuspend in permeabilization buffer.
-
-
Intracellular Staining:
-
Add fluorescently conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) and incubate for 30 minutes at room temperature in the dark.
-
-
Acquisition and Analysis:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage of cytokine-producing T-cells within the CD4+ and CD8+ populations.
-
B-Cell Response Assays
This assay measures the proliferation of B-cells in response to stimulation in the presence or absence of the gp120 (318-327) peptide.
Materials:
-
Purified B-cells
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
HIV gp120 (318-327) peptide
-
B-cell stimuli (e.g., anti-IgM, CpG ODN)
-
Complete RPMI-1640 medium
-
Flow cytometer
Protocol:
-
CFSE Labeling:
-
Resuspend purified B-cells in PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.
-
Quench the reaction by adding cold complete medium.
-
Wash the cells twice with complete medium.
-
-
Cell Culture and Stimulation:
-
Plate the CFSE-labeled B-cells in a 96-well plate.
-
Add B-cell stimuli (e.g., anti-IgM and CpG) to the appropriate wells.
-
Add the gp120 (318-327) peptide at various concentrations to test for its effect on proliferation.
-
Include unstimulated and peptide-only controls.
-
-
Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.
-
Acquisition and Analysis:
-
Harvest the cells and acquire them on a flow cytometer.
-
Analyze the CFSE fluorescence intensity. Each cell division results in a halving of the CFSE intensity, allowing for the quantification of proliferation.
-
This assay measures the amount of gp120-specific antibodies produced by B-cells in vitro.
Materials:
-
Purified B-cells
-
HIV gp120 (318-327) peptide
-
T-cell help factors (e.g., CD40L, IL-4, IL-21)
-
96-well ELISA plates
-
Recombinant HIV gp120 protein (for coating)
-
HRP-conjugated anti-human IgG/IgM antibody
-
TMB substrate
-
Stop solution
Protocol:
-
B-Cell Culture:
-
Culture purified B-cells with T-cell help factors and the gp120 (318-327) peptide for 7-10 days to induce differentiation into antibody-secreting cells.
-
-
ELISA Plate Coating: Coat a 96-well ELISA plate with recombinant HIV gp120 protein overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., PBS with 5% BSA) for 2 hours at room temperature.
-
Sample Incubation: Add the culture supernatants from the B-cell cultures to the wells and incubate for 2 hours at room temperature.
-
Detection:
-
Wash the plate and add HRP-conjugated anti-human IgG or IgM antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add TMB substrate.
-
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a plate reader. The absorbance is proportional to the amount of gp120-specific antibody in the supernatant.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: T-Cell Activation by HIV gp120 (318-327) Peptide.
Caption: B-Cell Response to HIV gp120.
Caption: ELISpot Experimental Workflow.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Immunomodulatory effect of a plasmid expressing CD40 ligand on DNA vaccination against human immunodeficiency virus type‐1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV-1 gp120 impairs B cell proliferation by inducing TGF-β1 production and FcRL4 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HIV-1 gp120 envelope glycoprotein determinants for cytokine burst in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application of HIV gp120 (318-327) in HIV Vaccine Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Immunodeficiency Virus (HIV) envelope glycoprotein (B1211001) gp120 is a critical target for vaccine development due to its essential role in viral entry into host cells. Within gp120, the third variable loop (V3 loop) contains conserved and variable regions that are principal determinants of viral tropism and are targets for neutralizing antibodies and cytotoxic T-lymphocytes (CTLs). The specific peptide sequence gp120 (318-327), with the amino acid sequence RGPGRAFVTI in HIV-1 strain IIIB, represents a highly conserved CTL epitope within the V3 loop. This epitope, also known as the I10 peptide, is a focal point of HIV vaccine research aimed at eliciting potent and broadly reactive cellular immune responses.[1][2]
These application notes provide an overview of the utility of the HIV gp120 (318-327) peptide in vaccine research, supported by quantitative data from immunogenicity studies and detailed experimental protocols. The information is intended to guide researchers in designing and executing experiments to evaluate vaccine candidates incorporating this critical epitope.
Immunogenicity and Efficacy Data
The immunogenicity of vaccine candidates incorporating the gp120 (318-327) epitope is primarily assessed by measuring the resulting T-cell responses. Key metrics include the frequency of antigen-specific T-cells, their cytotoxic activity, and cytokine secretion profiles.
Cytotoxic T-Lymphocyte (CTL) Response
A study investigating the impact of different signal peptide sequences on the immunogenicity of a DNA vaccine encoding the gp120 (318-327) CTL epitope demonstrated significant differences in the resulting CTL activity. The use of a rat KC chemokine leader sequence (RAOLL vector) resulted in improved immune responses compared to a murine H-2Ld leader sequence (SAOLL vector).[3][4]
Table 1: Comparison of CTL Activity Induced by DNA Vaccines with Different Leader Sequences
| Vector Construct | Mean Percent Specific Lysis (± SD) at Effector:Target Ratio of 200:1 | Statistical Significance (p-value) | Reference |
| RAOLL (rat KC chemokine leader) | ~55% (± 5%) | < 0.01 | [3][4] |
| SAOLL (murine H-2Ld leader) | ~35% (± 7%) | [3][4] |
Data are approximated from graphical representations in the cited literature. The study reported an average of 20% higher specific lysis with the RAOLL vector compared to the SAOLL vector.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings in vaccine research. The following are detailed protocols for key assays used to evaluate the immunogenicity of the HIV gp120 (318-327) peptide.
Cytotoxic T-Lymphocyte (CTL) Assay (Chromium Release Assay)
This protocol is adapted from a study evaluating the immunogenicity of a DNA epitope vaccine encoding HIV gp120 (318-327).[3][4]
Objective: To measure the ability of cytotoxic T-lymphocytes, induced by vaccination, to lyse target cells presenting the gp120 (318-327) peptide.
Materials:
-
Splenocytes from immunized and naïve mice (effector cells)
-
P815 mastocytoma cells (target cells)
-
HIV gp120 (318-327) peptide (e.g., RGPGRAFVTI)
-
Control peptide (e.g., a known Dd binding peptide)
-
51Cr (Sodium Chromate)
-
Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin, L-glutamine)
-
Fetal Bovine Serum (FBS)
-
96-well round-bottom plates
-
Gamma counter
Procedure:
-
Effector Cell Preparation:
-
Aseptically harvest spleens from immunized and naïve control mice.
-
Prepare single-cell suspensions of splenocytes by mechanical disruption.
-
Lyse red blood cells using a suitable lysis buffer.
-
Wash the splenocytes twice with complete RPMI-1640 medium.
-
Resuspend splenocytes at a concentration of 2 x 106 cells/mL in complete RPMI-1640 medium.
-
Stimulate the splenocytes in vitro with 1 µM of the gp120 (318-327) peptide for 5 days.
-
-
Target Cell Preparation and Labeling:
-
Culture P815 cells in complete RPMI-1640 medium.
-
On the day of the assay, wash the P815 cells.
-
Label 1 x 106 P815 cells with 100 µCi of 51Cr in 0.5 mL of FBS for 1 hour at 37°C, with occasional mixing.
-
Wash the labeled cells three times with complete RPMI-1640 medium to remove excess 51Cr.
-
Resuspend the labeled P815 cells at 1 x 105 cells/mL.
-
Pulse one aliquot of labeled P815 cells with 1 µM of the gp120 (318-327) peptide for 1 hour at 37°C.
-
Pulse another aliquot with a control peptide to serve as a negative control.
-
-
CTL Assay Setup:
-
Plate 1 x 104 labeled and peptide-pulsed target cells in each well of a 96-well round-bottom plate.
-
Add effector cells at various effector-to-target (E:T) ratios (e.g., 200:1, 100:1, 50:1, 25:1).
-
For spontaneous release control wells, add only target cells and medium.
-
For maximum release control wells, add target cells and a lysis buffer (e.g., 5% Triton X-100).
-
-
Incubation and Data Collection:
-
Centrifuge the plate at 50 x g for 3 minutes to initiate cell contact.
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 200 x g for 5 minutes.
-
Carefully collect 100 µL of supernatant from each well and transfer to tubes for gamma counting.
-
Measure the radioactivity (counts per minute, CPM) in each sample using a gamma counter.
-
-
Calculation of Specific Lysis:
-
Percent specific lysis is calculated using the following formula:
-
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
This protocol is a standard method for detecting IFN-γ secreting T-cells upon stimulation with the gp120 (318-327) peptide.[1][5][6][7][8]
Objective: To quantify the frequency of T-cells that produce IFN-γ in response to the HIV gp120 (318-327) peptide.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from immunized subjects or animals
-
HIV gp120 (318-327) peptide
-
96-well ELISpot plates (PVDF membrane)
-
Anti-IFN-γ capture antibody
-
Biotinylated anti-IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP) or Streptavidin-Horseradish Peroxidase (HRP)
-
Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Phytohemagglutinin (PHA) or anti-CD3 antibody (positive control)
-
DMSO (vehicle control)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (PBS with 5% FBS)
Procedure:
-
Plate Coating:
-
Pre-wet the ELISpot plate with 15 µL of 35% ethanol (B145695) for 1 minute, then wash three times with sterile PBS.[7]
-
Coat the wells of the ELISpot plate with 100 µL of anti-IFN-γ capture antibody (e.g., 10 µg/mL in sterile PBS).
-
Incubate the plate overnight at 4°C.
-
-
Cell Preparation and Plating:
-
The next day, wash the plate four times with sterile PBS to remove unbound antibody.
-
Block the membrane with 200 µL of complete RPMI-1640 medium for at least 2 hours at 37°C.[7]
-
Isolate PBMCs from blood samples using Ficoll-Paque density gradient centrifugation.
-
Wash and resuspend PBMCs in complete RPMI-1640 medium.
-
Remove the blocking medium from the plate and add 2 x 105 to 4 x 105 PBMCs per well.
-
-
Stimulation:
-
Add the HIV gp120 (318-327) peptide to the respective wells at a final concentration of 1-10 µg/mL.
-
For positive control wells, add PHA (e.g., 5 µg/mL) or anti-CD3 antibody.
-
For negative control wells, add an equivalent volume of DMSO or an irrelevant peptide.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection:
-
Wash the plate six times with wash buffer to remove the cells.
-
Add 100 µL of biotinylated anti-IFN-γ detection antibody (e.g., 1-2 µg/mL in blocking buffer) to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate six times with wash buffer.
-
Add 100 µL of Streptavidin-ALP or Streptavidin-HRP diluted in blocking buffer.
-
Incubate for 1 hour at room temperature.
-
Wash the plate six times with wash buffer, followed by three final washes with PBS.
-
-
Spot Development and Analysis:
-
Add 100 µL of the appropriate substrate (e.g., BCIP/NBT for ALP or AEC for HRP) to each well.
-
Monitor spot development (typically 5-30 minutes).
-
Stop the reaction by washing the plate with distilled water.
-
Allow the plate to dry completely.
-
Count the spots in each well using an automated ELISpot reader. The results are expressed as Spot Forming Units (SFU) per million cells.
-
In Vitro Neutralization Assay
This protocol outlines a common method to assess the ability of antibodies induced by a vaccine to neutralize HIV-1 infectivity, which can be adapted for competition assays using the gp120 (318-327) peptide.[9][10][11][12][13]
Objective: To determine if antibodies generated in response to a vaccine can block HIV-1 entry into target cells, and to assess the contribution of antibodies targeting the V3 loop.
Materials:
-
Heat-inactivated serum or plasma from immunized subjects/animals
-
HIV-1 pseudovirus (or live virus)
-
TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing Tat-responsive luciferase and β-galactosidase reporter genes)
-
Complete DMEM (with 10% FBS, penicillin/streptomycin)
-
DEAE-Dextran
-
Luciferase assay reagent
-
96-well flat-bottom tissue culture plates
-
Luminometer
Procedure:
-
Assay Setup:
-
Serially dilute the heat-inactivated serum/plasma samples in complete DMEM.
-
In a 96-well plate, mix 50 µL of each serum dilution with 50 µL of HIV-1 pseudovirus (containing a known amount of infectious units, e.g., 200 TCID50).
-
For a competition assay, pre-incubate the serum dilutions with varying concentrations of the gp120 (318-327) peptide for 1 hour at 37°C before adding the virus.[9][11]
-
Include virus-only control wells (no serum) and cell-only control wells (no virus).
-
Incubate the serum-virus mixture for 1 hour at 37°C.
-
-
Infection of Target Cells:
-
Trypsinize and resuspend TZM-bl cells in complete DMEM.
-
Add 10,000 TZM-bl cells in 100 µL of complete DMEM containing DEAE-Dextran (to a final concentration of 10-20 µg/mL) to each well containing the serum-virus mixture.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
Measurement of Neutralization:
-
After incubation, remove the culture medium.
-
Lyse the cells by adding 100 µL of luciferase assay reagent to each well.
-
Measure the luciferase activity (Relative Light Units, RLU) using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of neutralization for each serum dilution using the following formula:
-
The 50% inhibitory dilution (ID50) is the serum dilution that results in a 50% reduction in RLU compared to the virus control.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the immune response to the gp120 (318-327) epitope can aid in understanding the mechanism of action of vaccine candidates.
T-Cell Receptor (TCR) Signaling Pathway
Upon recognition of the gp120 (318-327) peptide presented by an antigen-presenting cell (APC) via the Major Histocompatibility Complex (MHC), the T-cell receptor (TCR) on a cytotoxic T-lymphocyte initiates a signaling cascade leading to T-cell activation and effector functions. The V3 loop of gp120 has been shown to modulate the transcriptional profile of T-cells, affecting cell cycle and transcriptional regulation.[3][14]
Caption: TCR signaling cascade upon recognition of the gp120 (318-327) epitope.
Experimental Workflow for CTL Assay
The chromium release assay follows a structured workflow from the preparation of effector and target cells to the final measurement of cytotoxic activity.
Caption: Workflow for the Chromium Release CTL Assay.
Conclusion
The HIV gp120 (318-327) peptide is a valuable tool in the development of HIV vaccines aimed at inducing robust cell-mediated immunity. The provided data and protocols offer a framework for researchers to design and interpret experiments evaluating vaccine candidates that incorporate this important CTL epitope. Further research to expand the quantitative immunogenicity data across different vaccine platforms and to further elucidate the specific signaling pathways activated by this epitope will be critical in advancing the development of an effective HIV vaccine.
References
- 1. The role of IFN-gamma Elispot assay in HIV vaccine research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The HIV-1 gp120/V3 modifies the response of uninfected CD4 T cells to antigen presentation: mapping of the specific transcriptional signature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Signal Peptide Sequence Impacts the Immune Response Elicited by a DNA Epitope Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hiv-forschung.de [hiv-forschung.de]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Standardized Assessments of Neutralizing Antibodies for HIV/AIDS Vaccine Development [hiv.lanl.gov]
- 13. Human Immunodeficiency Virus Type 1 Neutralization Measured by Flow Cytometric Quantitation of Single-Round Infection of Primary Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The HIV-1 gp120/V3 modifies the response of uninfected CD4 T cells to antigen presentation: mapping of the specific transcriptional signature - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Hydrophobic HIV gp120 (318-327) Peptide
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in effectively solubilizing and handling the hydrophobic HIV gp120 (318-327) peptide.
Peptide Characteristics: HIV gp120 (318-327)
A thorough understanding of the peptide's physicochemical properties is the first step in developing a successful solubilization strategy. The HIV gp120 (318-327) peptide is characterized by a high proportion of hydrophobic residues, making it poorly soluble in aqueous solutions.[1][2]
| Property | Value | Analysis |
| Sequence | Arg-Gly-Pro-Gly-Arg-Ala-Phe-Val-Thr-Ile | A 10-amino acid peptide from the V3 loop of HIV-1 gp120.[3] |
| Hydrophobic Residues | P, A, F, V, I | 50% of the residues are hydrophobic (Pro, Ala, Phe, Val, Ile), which is the threshold to be considered a hydrophobic peptide with likely poor aqueous solubility.[1] |
| Net Charge at pH 7 | +2 | The peptide has two basic Arginine (R) residues (+2) and a free N-terminus (+1), with one acidic C-terminus (-1), resulting in a net positive charge. It is classified as a basic peptide .[1][4] |
| Molecular Weight | ~1085 g/mol | Estimated based on amino acid composition. |
| Isoelectric Point (pI) | > 7.0 | Estimated to be in the basic range due to the net positive charge at neutral pH. |
Frequently Asked Questions (FAQs)
Q1: Why is my HIV gp120 (318-327) peptide not dissolving in aqueous buffers like PBS or sterile water?
A1: The primary reason is the peptide's high hydrophobicity. Peptides with 50% or more hydrophobic residues, such as this one, tend to self-associate and aggregate in aqueous environments to minimize their contact with water.[1][2] While the peptide has a net positive charge which can aid solubility, the strong hydrophobic character is often the dominant factor, making dissolution in neutral aqueous buffers challenging.[4]
Q2: What is the best solvent to try first for this peptide?
A2: A systematic approach is recommended.[2]
-
Test a small amount first to avoid wasting your entire sample.[1][5]
-
Since the peptide is basic (net charge +2) , you can first attempt to dissolve it in sterile, distilled water.[6][7] If it remains insoluble, try a dilute acidic solution (e.g., 10% acetic acid).[1]
-
However, due to its high hydrophobicity (50%) , the most reliable method is often to start with a small amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO) and then carefully dilute with your aqueous buffer.[1][8]
Q3: How do I correctly use an organic solvent like DMSO to dissolve my peptide?
A3: The technique is critical to prevent precipitation.
-
Add a minimal amount of 100% DMSO (e.g., 30-50 µL) directly to the lyophilized peptide powder to create a concentrated stock solution.[6][9] Ensure it is fully dissolved. Vortexing or brief sonication can help.[1][4]
-
Slowly add this concentrated stock solution drop-by-drop to your desired aqueous buffer while vigorously stirring or vortexing.[5][6][9] This method avoids creating localized high concentrations of the peptide, which triggers aggregation and precipitation.[2]
Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?
A4: This is highly dependent on your cell line. Most cell lines can tolerate a final DMSO concentration of 0.5%, and some up to 1%.[9] However, primary cells are often much more sensitive.[9] A safe starting point for most assays is a final concentration of 0.1% DMSO .[9] It is always best to perform a dose-response curve to determine the specific toxicity threshold of DMSO for your experimental system.[9]
Q5: The peptide sequence contains Arginine (R) and Proline (P). Do these residues pose any special challenges?
A5: The two Arginine residues make the peptide basic, guiding the strategy of using acidic solutions to improve solubility if organic solvents are not desired.[4] Proline residues can disrupt the formation of stable secondary structures like α-helices or β-sheets, which can sometimes increase solubility by preventing ordered aggregation.[10]
Q6: How should I store the reconstituted peptide solution to prevent it from crashing out?
A6: Once in solution, we recommend you aliquot the peptide into single-use tubes and store them at -20°C or, for long-term storage, at -80°C.[7][11] This prevents degradation and minimizes waste from repeated freeze-thaw cycles, which can promote aggregation.[11] If you observe cloudiness upon thawing, brief sonication may help redissolve the peptide.[1]
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Peptide won't dissolve in water or acidic buffer. | High hydrophobicity is the dominant factor, preventing dissolution despite the peptide's net positive charge. | Move directly to the organic solvent protocol. Use a minimal amount of 100% DMSO or DMF to create a concentrated stock before diluting.[1][4][7] |
| Peptide dissolves in DMSO but precipitates upon adding aqueous buffer. | The peptide was diluted too quickly, creating localized high concentrations that favor aggregation. | Re-solubilize if possible, or use a fresh aliquot. Add the concentrated peptide-organic solvent solution very slowly and dropwise into the aqueous buffer while the buffer is being vigorously vortexed or stirred .[2][9] |
| The final solution is cloudy or has visible particulates. | The peptide is not fully dissolved and exists as a suspension of fine aggregates. | 1. Sonicate the solution in a water bath for short intervals (e.g., 3 x 15 seconds), chilling on ice between bursts to prevent heating.[1][5] 2. Gently warm the solution, but monitor carefully to avoid degradation.[1] 3. If it remains cloudy, the solubility limit has been reached. Centrifuge the solution to pellet insoluble material and use the clear supernatant, noting that the concentration will be lower than intended.[4][5] |
| Solution becomes cloudy during storage at 4°C. | The peptide is aggregating over time at lower temperatures, indicating poor solution stability. | Storage at 4°C is not recommended for hydrophobic peptides. Prepare aliquots and store them frozen at -20°C or -80°C.[2][7] Thaw rapidly when needed and use immediately.[2] |
| Poor recovery or bad peak shape (e.g., broad or tailing peaks) in HPLC. | The peptide is aggregating in the mobile phase or irreversibly binding to the stationary phase.[12][13] | 1. Optimize Mobile Phase: Increase the percentage of organic solvent (e.g., acetonitrile) or add an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase.[12] 2. Change Stationary Phase: For very hydrophobic peptides, consider using a C8 or C4 column instead of the more common C18.[12] 3. Dissolve Sample Properly: Ensure the sample is fully dissolved in the strongest solvent possible (e.g., DMSO) before injection.[13] |
Process Diagrams and Workflows
The following diagrams illustrate the decision-making process and experimental workflow for solubilizing the HIV gp120 (318-327) peptide.
Caption: Decision workflow for selecting a solubilization strategy.
Caption: Experimental workflow for preparing a peptide stock solution.
Experimental Protocols
Protocol 1: General Procedure for Handling and Weighing a Lyophilized Peptide
This protocol should be followed before attempting any solubilization.
-
Equilibrate: Before opening, allow the vial containing the lyophilized peptide to warm to room temperature for at least 15 minutes.[1] This prevents condensation of atmospheric moisture, which can affect peptide weight and stability.
-
Centrifuge: Briefly centrifuge the vial (e.g., 10,000 x g for 5 minutes) to ensure all the lyophilized powder is at the bottom of the tube, ensuring accurate measurement and preventing loss of material.[1][5]
-
Aliquot (Optional but Recommended): If you do not plan to use the entire sample at once, it is best practice to weigh out smaller aliquots for solubility testing and use. This protects the integrity of the main stock.[1]
Protocol 2: Recommended Method for Solubilizing HIV gp120 (318-327) using an Organic Solvent
This method is most likely to be successful due to the peptide's high hydrophobicity.
-
Preparation: Follow Protocol 1 to prepare the vial of lyophilized peptide.
-
Initial Dissolution: Add a small, precise volume of 100% DMSO directly to the peptide powder. For example, add 20 µL of DMSO to 1 mg of peptide to create a concentrated stock.
-
Vortex: Vortex the vial thoroughly until all peptide is visibly dissolved, resulting in a clear, particle-free solution.[4]
-
Buffer Preparation: In a separate sterile tube, place the final volume of your desired aqueous buffer (e.g., PBS, Tris).
-
Slow Dilution: While vigorously vortexing the tube containing the aqueous buffer, use a pipette to add the concentrated DMSO-peptide stock drop-by-drop to the buffer.[6][9]
-
Inspection: Once dilution is complete, visually inspect the solution. If it is clear, the peptide is solubilized.
-
Troubleshooting: If the solution appears cloudy or contains precipitate, proceed to Protocol 4.
-
Final Clarification: Before use, centrifuge the final peptide solution (e.g., 10,000 x g for 10 minutes) to pellet any minor, insoluble aggregates.[4] Carefully transfer the clear supernatant to a new tube. This is your working stock.
Protocol 3: Alternative Method Using pH Adjustment
This method can be attempted if organic solvents must be avoided.
-
Preparation: Follow Protocol 1. Use a small test aliquot of the peptide.[1]
-
Initial Dissolution Attempt: Add a small volume of sterile, deionized water and vortex. Assess solubility.
-
pH Adjustment: If the peptide is not soluble in water, add a 10% acetic acid solution dropwise while vortexing.[1][14] The acidic conditions will protonate residues and may increase repulsive forces between peptide chains, aiding solubility.
-
Inspection: Check for clarity. If the peptide dissolves, you can slowly add this stock to your final buffer, being mindful of the final pH.
-
Troubleshooting: If the peptide remains insoluble, this method is not suitable. Lyophilize the sample to remove the volatile acetic acid and water, then attempt solubilization using Protocol 2.
Protocol 4: Using Physical Methods to Aid Dissolution
This protocol is an add-on to Protocol 2 or 3 if the solution is not clear.
-
Sonication: Place the tube containing the cloudy peptide solution in a water bath sonicator. Apply short bursts of sonication (e.g., 10-15 seconds) for a total of 5-15 minutes.[1][5]
-
Cooling: To prevent sample heating and potential degradation, place the tube on ice for at least one minute between sonication bursts.[1]
-
Re-evaluation: After sonication, visually inspect the solution for clarity. If it is now clear, proceed with the final clarification step (centrifugation). If it remains cloudy, the peptide is likely above its solubility limit in that specific solvent composition.
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. jpt.com [jpt.com]
- 5. benchchem.com [benchchem.com]
- 6. biocat.com [biocat.com]
- 7. genscript.com [genscript.com]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 9. lifetein.com [lifetein.com]
- 10. bachem.com [bachem.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. benchchem.com [benchchem.com]
- 13. Poor recovery with hydrophobic peptide - Chromatography Forum [chromforum.org]
- 14. biobasic.com [biobasic.com]
Technical Support Center: Troubleshooting Poor Peak Shape in HPLC Purification of gp120 Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the HPLC purification of gp120 peptides.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific problems with peak shape in your HPLC chromatograms.
Peak Tailing
Q1: My peptide peak is tailing. What are the common causes and how can I fix it?
Peak tailing, an asymmetry where the latter half of the peak is broader, is a common issue in peptide purification. It can lead to reduced resolution and inaccurate quantification.
Potential Causes & Solutions:
-
Secondary Interactions: Unwanted interactions between basic peptide residues and acidic silanol (B1196071) groups on the silica-based column packing are a primary cause of tailing.[1][2][3]
-
Solution: Operate at a lower mobile phase pH (e.g., pH 2-3) to protonate the silanol groups and minimize these interactions.[1][3] The use of an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.1% is standard for improving peak shape.[4][5] For peptides with multiple positive charges, a higher TFA concentration (0.2-0.25%) might be beneficial.[5]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.[1]
-
Solution: Reduce the sample concentration or injection volume.[1]
-
-
Column Degradation: An old or contaminated column can lose its efficiency.[1]
-
Solution: Clean the column according to the manufacturer's protocol or replace it if necessary. A generic cleaning protocol for reversed-phase columns used for synthetic peptides is provided in the experimental protocols section.
-
-
Mobile Phase Issues: An incorrect pH or low buffer strength can contribute to tailing.[1]
-
Solution: Ensure your mobile phase is correctly prepared and buffered. A buffer concentration of 10-50 mM is generally recommended.[1]
-
-
Extra-column Band Broadening: Long tubing or loose fittings can cause the peak to broaden.[1]
-
Solution: Use shorter, narrower internal diameter tubing and ensure all connections are secure.[1]
-
Peak Fronting
Q2: My peptide peak is fronting. What does this indicate and what can I do to resolve it?
Peak fronting, where the initial part of the peak is sloped, is often a sign of overloading or incompatibility between the sample and the mobile phase.[6][7][8]
Potential Causes & Solutions:
-
Mass Overload: Injecting too much peptide mass onto the column.[6][7]
-
Solution: Decrease the amount of sample loaded onto the column by reducing the injection volume or diluting the sample.[7]
-
-
Volume Overload: Injecting a large sample volume, especially in a solvent stronger than the mobile phase.[6][9]
-
Column Void: A void or channel in the column packing material can lead to peak fronting.[6] This can be caused by column degradation.[7]
-
Solution: If a void is suspected, the column may need to be repacked or replaced.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in a fronting peak.[7][8]
Split Peaks
Q3: I am observing split peaks for my gp120 peptide. What could be the reason for this?
Split peaks can arise from several issues, including problems with the column, the injection process, or the sample itself.[10][11]
Potential Causes & Solutions:
-
Partially Blocked Frit: A clogged inlet frit on the column can distort the sample band, leading to split peaks for all analytes in the chromatogram.[11][12]
-
Solution: Reverse the column and flush it with a strong solvent. If this doesn't resolve the issue, the frit or the entire column may need to be replaced.[12]
-
-
Column Void or Channeling: A void at the head of the column can cause the sample to travel through different paths, resulting in split peaks.[11][13]
-
Solution: This usually indicates the end of the column's life, and it should be replaced.
-
-
Sample Solvent Mismatch: Injecting the sample in a solvent much stronger than the mobile phase can cause peak splitting.[14]
-
Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.
-
-
Co-elution of Similar Species: For gp120 peptides, which can be heavily glycosylated, you might be observing the separation of different glycoforms that have very similar retention times.[6][7] Peptide aggregation can also lead to the appearance of multiple peaks.[12]
Broad Peaks
Q4: My peaks are broader than expected. How can I improve their sharpness?
Broad peaks can be a sign of several problems, from column issues to suboptimal method parameters.[10][16]
Potential Causes & Solutions:
-
Column Contamination or Degradation: Accumulation of contaminants on the column can lead to broader peaks over time.[10][17]
-
Solution: Implement a regular column cleaning and regeneration protocol. A detailed protocol is provided below.
-
-
Slow Gradient: A gradient that is too shallow can sometimes result in wider peaks.[16]
-
Low Flow Rate: A flow rate that is too low can increase diffusion and lead to peak broadening.[16][18]
-
Solution: Optimize the flow rate for your column dimensions.
-
-
High Temperature: While higher temperatures can sometimes improve peak shape by reducing viscosity, excessively high temperatures can have detrimental effects.[5]
-
Solution: Optimize the column temperature. A good starting point is to screen a range from 30°C to 65°C.[5]
-
-
Extra-column Volume: Excessive tubing length or diameter between the injector and the detector can contribute to band broadening.[16]
-
Solution: Minimize the length and internal diameter of all tubing.
-
Data Presentation
Table 1: Typical HPLC Parameters for gp120 Peptide Purification
| Parameter | Typical Value/Range | Rationale |
| Column | C18 reversed-phase, 5-10 µm particle size, 100-300 Å pore size | C18 is a common choice for peptide separations due to its hydrophobicity. Larger pore sizes are suitable for larger peptides. |
| Mobile Phase A | 0.1% TFA in water | TFA is an ion-pairing agent that improves peak shape.[4][5] |
| Mobile Phase B | 0.1% TFA in acetonitrile (B52724) (ACN) | ACN is the standard organic solvent for peptide elution. |
| Gradient | Shallow linear gradient, e.g., 5% to 65% B over 60 minutes | A shallow gradient is crucial for resolving complex peptide mixtures and different glycoforms.[4][15] An increase of 1% B per minute is a good starting point. |
| Flow Rate | 1.0 mL/min for analytical columns | This is a standard flow rate, but it should be optimized based on column dimensions. |
| Temperature | 30-65 °C | Temperature can affect selectivity and peak shape; optimization is recommended.[5] |
| Detection | 220 nm and 280 nm | 220 nm detects the peptide backbone, while 280 nm is specific for aromatic residues (Trp, Tyr, Phe). |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Column Cleaning
This protocol is intended for cleaning reversed-phase columns that have been used for peptide purification and may be contaminated with strongly retained substances.[17]
-
Disconnect the column from the detector.
-
Reverse the direction of flow through the column. This helps to flush out contaminants that have accumulated at the column inlet.[17]
-
Wash with Isopropanol (B130326): Flush the column with at least five column volumes of 100% isopropanol at a low flow rate (e.g., half the normal analytical flow rate).[17]
-
Wash with Methylene (B1212753) Chloride (Optional, for severe contamination): Flush with three to five column volumes of 100% methylene chloride.[17]
-
Return to Isopropanol: Flush again with five column volumes of 100% isopropanol to remove the methylene chloride.[17]
-
Equilibrate with Mobile Phase: Re-equilibrate the column with your initial mobile phase conditions before use.
Protocol 2: Sample Preparation for gp120 Peptides
Proper sample preparation is critical for achieving good peak shape and preventing column contamination.
-
Dissolution: Dissolve the lyophilized crude gp120 peptide in a minimal amount of Mobile Phase A (0.1% TFA in water). If the peptide has poor solubility, a small amount of acetonitrile can be added. For hydrophobic peptides, avoiding purely aqueous solutions can prevent aggregation.
-
pH Adjustment: Ensure the pH of the sample is compatible with the mobile phase to maintain the desired ionization state of the peptide.
-
Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could block the column frit.
-
Solvent Compatibility: Whenever possible, the final sample solvent should match the initial mobile phase composition to avoid peak distortion.[5][7]
Mandatory Visualization
Caption: A troubleshooting workflow for identifying and addressing poor peak shape in HPLC.
Caption: Logical relationships between primary causes and resulting poor peak shapes in HPLC.
References
- 1. Peptide Ligands to Human Immunodeficiency Virus Type 1 gp120 Identified from Phage Display Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming Challenges in Structural Characterization of HIV-1 Envelope Glycoprotein by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A reversed phase HPLC method for the quantification of HIV gp145 glycoprotein levels from cell culture supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of glycopeptides from HIV-I(SF2) gp120 by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural analysis of a highly glycosylated and unliganded gp120-based antigen using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycosylation of the core of the HIV-1 envelope subunit protein gp120 is not required for native trimer formation or viral infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. Influences on trimerization and aggregation of soluble, cleaved HIV-1 SOSIP envelope glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 14. Characterization of Glycosylation Profiles of HIV-1 Transmitted/Founder Envelopes by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel Peptides Based on HIV-1 gp120 Sequence with Homology to Chemokines Inhibit HIV Infection in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Hydrophobic and Hydrophilic Peptides Analyzed with HPLC - AppNote [mtc-usa.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HIV gp120 (318-327) Peptide Concentration for CTL Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of the HIV gp120 (318-327) peptide for cytotoxic T lymphocyte (CTL) assays.
Frequently Asked Questions (FAQs)
Q1: What is the HIV gp120 (318-327) peptide and why is it used in CTL assays?
The HIV gp120 (318-327) peptide, with the sequence RGPGRAFVTI, is a conserved epitope derived from the V3 loop of the HIV-1 envelope glycoprotein (B1211001) gp120.[1][2] It is recognized by cytotoxic T lymphocytes and is therefore frequently used in research to stimulate and measure HIV-specific CTL responses in vitro.[1]
Q2: What is a typical starting concentration for the gp120 (318-327) peptide in a CTL assay?
A common starting point for peptide concentration in CTL assays is in the range of 1 to 10 µg/mL. One study noted that a concentration of 0.5 µM of HIV gp120 (318-327) stimulated a diminished CTL response in a specific cell line, which can serve as a reference point in an optimization experiment.[1] However, the optimal concentration is highly dependent on the specifics of the experimental system, including the affinity of the peptide for the MHC molecule and the avidity of the T-cell receptor (TCR).[3][4] Therefore, a titration experiment is always recommended.
Q3: What are the primary methods for measuring CTL activity stimulated by this peptide?
The two most common methods for quantifying CTL activity are the Chromium-51 (⁵¹Cr) release assay and the ELISpot (Enzyme-Linked Immunospot) assay.
-
⁵¹Cr Release Assay: This method measures the lysis of target cells by CTLs. Target cells are labeled with radioactive ⁵¹Cr, and when lysed by CTLs, the ⁵¹Cr is released into the supernatant, where it can be quantified.[5][6][7]
-
ELISpot Assay: This highly sensitive technique quantifies the number of cytokine-secreting cells at a single-cell level.[8][9] For CTLs, the most commonly measured cytokine is Interferon-gamma (IFN-γ), which is released upon recognition of the peptide-MHC complex on target cells.
Q4: How does peptide concentration affect the CTL response?
Peptide concentration directly influences the density of peptide-MHC complexes on the surface of antigen-presenting cells (APCs) or target cells.[10]
-
Too low a concentration may not be sufficient to activate CTLs, leading to a false-negative result.
-
Too high a concentration can sometimes lead to non-specific T-cell activation or even activation-induced cell death, which can inhibit the expansion of high-avidity CTLs.[4] The optimal concentration will efficiently stimulate specific, high-avidity CTLs.[3]
Troubleshooting Guide
This guide addresses common issues encountered when optimizing HIV gp120 (318-327) peptide concentration for CTL assays.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Weak CTL Response | Peptide Concentration Too Low: Insufficient peptide-MHC complexes to trigger T-cell activation. | Perform a peptide titration experiment, testing a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). |
| Poor Peptide Solubility: The gp120 peptide may be hydrophobic and not fully dissolved. | Dissolve the peptide first in a small amount of DMSO before diluting to the final concentration in culture medium.[11] | |
| Low Viability of Effector or Target Cells: Cells may have been damaged during handling or cryopreservation. | Ensure high cell viability (>90%) before starting the assay. Allow cryopreserved cells to rest for at least one hour after thawing. | |
| Incorrect HLA Type: The gp120 (318-327) peptide may not bind efficiently to the HLA type of the donor cells. | Confirm the HLA type of your donor cells and ensure it is appropriate for the peptide. | |
| High Background Signal in ELISpot | Non-specific T-cell Activation: Peptide concentration may be too high, or cells may be stressed. | Lower the peptide concentration. Ensure gentle handling of cells and use fresh, high-quality reagents. |
| Contamination: Mycoplasma or endotoxin (B1171834) contamination can lead to non-specific cytokine release. | Test cell cultures for contamination. Use endotoxin-free reagents. | |
| High Spontaneous Release in ⁵¹Cr Assay | Over-labeling with ⁵¹Cr: Excessive radioactivity can be toxic to target cells. | Optimize the concentration of ⁵¹Cr and the labeling time. |
| Poor Target Cell Health: Target cells may be unhealthy, leading to leakage of ⁵¹Cr. | Ensure target cells are in the logarithmic growth phase and have high viability. Spontaneous release should be less than 20-30% of the maximum release.[5] | |
| High Variability Between Replicates | Pipetting Errors: Inaccurate pipetting of cells or peptide. | Use calibrated pipettes and ensure thorough mixing of cell suspensions before plating. |
| Uneven Cell Distribution: Cells not evenly distributed in the wells. | Gently tap the plate after seeding to ensure an even monolayer of cells. |
Experimental Protocols
Peptide Titration for Optimal Concentration (ELISpot Assay)
This protocol outlines the steps to determine the optimal concentration of the HIV gp120 (318-327) peptide for stimulating IFN-γ production in an ELISpot assay.
Materials:
-
HIV gp120 (318-327) peptide
-
DMSO (cell culture grade)
-
Peripheral Blood Mononuclear Cells (PBMCs) from an HIV-positive donor (or a healthy donor for baseline)
-
IFN-γ ELISpot plate and reagents
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phytohemagglutinin (PHA) or anti-CD3 antibody (positive control)
-
Culture medium without peptide (negative control)
Procedure:
-
Peptide Stock Preparation: Dissolve the lyophilized HIV gp120 (318-327) peptide in a small amount of DMSO to create a high-concentration stock (e.g., 1 mg/mL). Aliquot and store at -20°C or -80°C.
-
Working Solutions: Prepare a series of 10X working solutions of the peptide by diluting the stock in cell culture medium. A typical range would be 100 µg/mL, 10 µg/mL, 1 µg/mL, 0.1 µg/mL, and 0.01 µg/mL.
-
Plate Preparation: Prepare the ELISpot plate according to the manufacturer's instructions. This typically involves pre-wetting the membrane with ethanol (B145695) and coating with a capture antibody for IFN-γ.
-
Cell Preparation: Thaw and count PBMCs. Adjust the cell concentration to 2-3 x 10⁶ cells/mL in culture medium.
-
Plating:
-
Add 100 µL of the cell suspension to each well of the ELISpot plate.
-
Add 10 µL of each 10X peptide working solution to triplicate wells.
-
Add 10 µL of a positive control (e.g., PHA) to triplicate wells.
-
Add 10 µL of culture medium to triplicate wells as a negative control.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.
-
Detection: Follow the ELISpot kit manufacturer's protocol for washing the plate, adding the detection antibody, substrate, and stopping the reaction.
-
Analysis: Count the spots in each well using an ELISpot reader. The optimal peptide concentration will be the one that gives the highest number of specific spots with low background.
Standard ⁵¹Cr Release Assay
This protocol describes a standard 4-hour ⁵¹Cr release assay to measure the cytotoxic activity of CTLs against peptide-pulsed target cells.
Materials:
-
Effector cells (CTLs specific for HIV gp120 (318-327))
-
Target cells (e.g., T2 cells, which are TAP-deficient and can be pulsed with exogenous peptides)
-
HIV gp120 (318-327) peptide at the predetermined optimal concentration
-
Sodium Chromate (⁵¹Cr)
-
Fetal Bovine Serum (FBS)
-
Triton X-100 or other lysis buffer
-
96-well V-bottom plate
-
Gamma counter
Procedure:
-
Target Cell Labeling:
-
Resuspend 1 x 10⁶ target cells in 0.5 mL of culture medium with 10% FBS.
-
Add 100 µCi of ⁵¹Cr and incubate for 1-2 hours at 37°C, mixing gently every 30 minutes.
-
Wash the labeled cells three times with culture medium to remove excess ⁵¹Cr.
-
Resuspend the cells at 1 x 10⁵ cells/mL.
-
-
Peptide Pulsing:
-
Incubate the labeled target cells with the optimal concentration of HIV gp120 (318-327) peptide for 1 hour at 37°C.
-
-
Assay Setup:
-
Plate 1 x 10⁴ peptide-pulsed, ⁵¹Cr-labeled target cells in 100 µL of medium into each well of a 96-well V-bottom plate.
-
Prepare serial dilutions of your effector cells and add them to the wells in 100 µL to achieve different Effector-to-Target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
Spontaneous Release Control: Add 100 µL of medium instead of effector cells to six wells containing target cells.
-
Maximum Release Control: Add 100 µL of 1% Triton X-100 to six wells containing target cells.
-
-
Incubation: Centrifuge the plate at 200 x g for 3 minutes to initiate cell contact and incubate for 4 hours at 37°C.
-
Harvesting and Counting:
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully transfer 100 µL of supernatant from each well to a counting tube or plate.
-
Measure the radioactivity (counts per minute, CPM) in a gamma counter.
-
-
Calculation of Specific Lysis:
-
Calculate the percent specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Data Presentation
Table 1: Example of Peptide Titration Data from an IFN-γ ELISpot Assay
| Peptide Concentration (µg/mL) | Mean Spot Forming Cells (SFC) per 10⁶ PBMCs (± SD) |
| 100 | 155 ± 18 |
| 10 | 250 ± 25 |
| 1 | 280 ± 20 |
| 0.1 | 120 ± 15 |
| 0.01 | 35 ± 8 |
| 0 (Negative Control) | 10 ± 3 |
| PHA (Positive Control) | 500 ± 45 |
In this example, the optimal peptide concentration is 1 µg/mL.
Table 2: Example of ⁵¹Cr Release Assay Data
| Effector:Target (E:T) Ratio | % Specific Lysis (± SD) |
| 40:1 | 75 ± 5.2 |
| 20:1 | 62 ± 4.8 |
| 10:1 | 45 ± 3.5 |
| 5:1 | 28 ± 2.9 |
Visualizations
Caption: T-Cell Receptor (TCR) signaling pathway upon recognition of the HIV gp120 peptide.
Caption: General experimental workflow for a CTL assay using peptide stimulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cpcscientific.com [cpcscientific.com]
- 3. Peptide affinity and concentration affect the sensitivity of M3-restricted CTLs induced in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition [bio-protocol.org]
- 7. Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition [en.bio-protocol.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Enzyme-linked Immunospot Assay (ELISPOT): Quantification of Th-1 Cellular Immune Responses Against Microbial Antigens [jove.com]
- 10. pnas.org [pnas.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of the RGPGRAFVTI Peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the synthesis of the RGPGRAFVTI peptide sequence.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, helping you identify and resolve challenges related to the synthesis of the RGPGRAFVTI peptide.
| Symptom | Possible Cause | Suggested Solution |
| Low crude peptide purity with multiple deletion peaks in HPLC. | Peptide Aggregation: The hydrophobic residues (V, I, F, A) in the RGPGRAFVTI sequence can promote the formation of secondary structures on the resin, leading to incomplete coupling and deprotection steps.[1][2] | Optimize Synthesis Protocol: • Incorporate Pseudoproline Dipeptides: Introduce a pseudoproline dipeptide at a suitable position to disrupt secondary structure formation. • Use Chaotropic Agents: Add chaotropic salts like LiCl or NaClO4 to the wash steps to break up aggregates.[3] • Elevated Temperature/Microwave Synthesis: Perform couplings at a higher temperature or use a microwave peptide synthesizer to improve reaction kinetics and reduce aggregation.[3] |
| Incomplete coupling, especially after the Proline residue. | Reduced Reactivity of Proline's Secondary Amine: The secondary amine of proline is less nucleophilic than the primary amines of other amino acids, which can result in slower coupling of the subsequent Glycine residue.[4] | Double Coupling: Perform a second coupling step for the Glycine residue immediately following the Proline to ensure the reaction goes to completion.[4] |
| Mass spectrometry shows unexpected peaks with +80 Da or other modifications. | Side Reactions involving Arginine and Threonine: • O-sulfonation of Threonine: During the final cleavage with TFA, the protecting groups on Arginine can lead to the sulfonation of the Threonine residue.[5] • Racemization: Activation of amino acids can sometimes lead to racemization. | Optimize Cleavage and Protecting Group Strategy: • Use Appropriate Scavengers: Employ a cleavage cocktail containing scavengers like triisopropylsilane (B1312306) (TIS) and water to minimize side reactions. A common cocktail is TFA/TIS/H2O (95:2.5:2.5). • Choose a Suitable Arginine Protecting Group: The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group is generally preferred for Fmoc chemistry as it is more labile than Pmc and can reduce side reactions. |
| The crude peptide is difficult to dissolve for purification. | High Hydrophobicity: The presence of multiple hydrophobic residues (V, I, F, A) makes the RGPGRAFVTI peptide poorly soluble in aqueous solutions. | Optimize Dissolution Protocol: • Use Organic Solvents: Dissolve the crude peptide in a minimal amount of a polar organic solvent like DMF, DMSO, or acetonitrile (B52724) first. • Gradual Addition of Aqueous Phase: Slowly add the aqueous buffer (e.g., water with 0.1% TFA) to the organic solution while vortexing. • Test Different Solvents: If solubility is still an issue, try alternative solvents like hexafluoroisopropanol (HFIP). |
| Poor peak shape and recovery during HPLC purification. | On-column Aggregation or Irreversible Binding: The hydrophobic nature of the peptide can cause it to aggregate on the reversed-phase column or bind too strongly to the stationary phase. | Optimize HPLC Conditions: • Use a Less Hydrophobic Column: Switch from a C18 to a C8 or C4 column. • Increase Organic Modifier Concentration: A higher percentage of acetonitrile or isopropanol (B130326) in the mobile phase may be required for elution. • Elevate Column Temperature: Running the HPLC at a higher temperature (e.g., 40-60 °C) can improve peak shape and recovery. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing the RGPGRAFVTI peptide sequence?
A1: The primary challenges in synthesizing the RGPGRAFVTI peptide are:
-
Aggregation: The sequence contains a high proportion of hydrophobic amino acids (Val, Ile, Phe, Ala) and Glycine, which are known to induce the formation of secondary structures (β-sheets) on the solid support during synthesis.[1][2] This aggregation can block reactive sites, leading to incomplete coupling and deprotection reactions.
-
Proline-related difficulties: While proline can help disrupt secondary structures, the coupling of the amino acid immediately following proline (in this case, Glycine) can be inefficient due to the lower reactivity of proline's secondary amine.[4]
-
Potential side reactions: The presence of Arginine and Threonine can lead to side reactions such as O-sulfonation of Threonine during the final cleavage step.[5]
Q2: How can I monitor the progress of the synthesis and identify potential problems early on?
A2: Regular monitoring is crucial for a successful synthesis. Key methods include:
-
Qualitative Ninhydrin (Kaiser) Test: This test detects the presence of free primary amines. A positive result (blue color) after a coupling step indicates an incomplete reaction.
-
Test Cleavage and Mass Spectrometry: For longer or more complex peptides, it is advisable to perform a small-scale cleavage of a few resin beads at intermediate steps. The resulting peptide fragment can then be analyzed by mass spectrometry to confirm the correct mass and identify any potential issues.
Q3: Which coupling reagent is best for synthesizing a hydrophobic peptide like RGPGRAFVTI?
A3: For challenging hydrophobic peptides, high-efficiency coupling reagents are recommended. While there is no single "best" reagent for all sequences, uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are generally preferred due to their high reactivity, which can help drive the coupling reactions to completion even in the presence of aggregation.[6] A combination of a carbodiimide (B86325) like DIC (N,N'-diisopropylcarbodiimide) with an additive like OxymaPure is also a good, cost-effective option that can minimize racemization.
Q4: What is the recommended cleavage cocktail for the RGPGRAFVTI peptide?
A4: A standard and effective cleavage cocktail for a peptide with Arginine and Threonine is Reagent K or a similar mixture containing:
-
Trifluoroacetic acid (TFA): The strong acid that cleaves the peptide from the resin and removes most side-chain protecting groups.
-
Triisopropylsilane (TIS): A scavenger to protect against side reactions.
-
Water: Another scavenger.
-
Dithiothreitol (DTT) or Ethanedithiol (EDT): To scavenge reactive species and prevent side reactions with sensitive residues.
A common formulation is TFA/water/TIS (95:2.5:2.5 v/v/v) .
Q5: How can I improve the solubility of the purified RGPGRAFVTI peptide for biological assays?
A5: Due to its hydrophobic nature, the purified RGPGRAFVTI peptide may be difficult to dissolve in aqueous buffers. Here are some strategies to improve solubility:
-
Initial Dissolution in Organic Solvent: Dissolve the lyophilized peptide in a minimal amount of a polar organic solvent such as DMSO or DMF.
-
Gradual Addition of Buffer: Slowly add your desired aqueous buffer to the peptide solution while gently vortexing.
-
Use of Additives: In some cases, the addition of a small amount of a chaotropic agent like guanidinium (B1211019) chloride or urea (B33335) can help to solubilize aggregated peptides. However, the compatibility of these additives with your specific assay must be considered.
Data Presentation
Table 1: Representative Comparison of Coupling Reagent Efficiency for Difficult Peptide Sequences
| Coupling Reagent | Typical Purity of Crude Peptide (%) | Relative Cost | Key Advantages |
| HATU | 85-95 | High | High reactivity, fast coupling, low racemization.[7] |
| HBTU | 80-90 | Medium | Good reactivity, widely used. |
| DIC/Oxyma | 75-85 | Low | Low cost, low racemization. |
Note: The purity values are representative for challenging peptide sequences and may vary depending on the specific sequence and synthesis conditions.
Table 2: Common Side Products in the Synthesis of RGPGRAFVTI and their Mass Differences
| Side Product | Mass Difference (Da) | Cause |
| Deletion of one amino acid | Varies (e.g., -99 for Val) | Incomplete coupling |
| O-sulfonation of Threonine | +80 | Side reaction during cleavage |
| Incomplete removal of Pbf group | +252 | Incomplete deprotection |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of RGPGRAFVTI
This protocol describes the manual Fmoc-SPPS of the RGPGRAFVTI peptide on a Rink Amide resin to yield a C-terminally amidated peptide.
-
Resin Swelling: Swell 100 mg of Rink Amide resin (0.5 mmol/g loading) in dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 minutes).
-
Wash the resin with DMF (5 x 1 minute).
-
-
Amino Acid Coupling (General Cycle):
-
In a separate tube, pre-activate the Fmoc-amino acid (3 equivalents) with HATU (2.9 equivalents) and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Wash the resin with DMF (3 x 1 minute).
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling.
-
-
Specific Considerations for RGPGRAFVTI:
-
Coupling of Glycine after Proline: Perform a double coupling for the Fmoc-Gly-OH residue that follows Proline.
-
-
Final Deprotection: After the final coupling of Arginine, perform a final Fmoc deprotection as described in step 2.
-
Washing and Drying: Wash the final peptide-resin with DMF (3 x 1 minute), followed by dichloromethane (B109758) (DCM) (3 x 1 minute), and dry the resin under vacuum.
Protocol 2: Cleavage and Deprotection
-
Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5, v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of resin) and shake at room temperature for 2-3 hours.
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether twice.
-
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 3: HPLC Purification
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of DMF and then dilute with water containing 0.1% TFA.
-
HPLC System:
-
Column: C8 or C4 reversed-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% B over 30 minutes.
-
Detection: 214 nm and 280 nm.
-
-
Purification: Inject the sample and collect the fractions corresponding to the main peak.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide.
Protocol 4: Mass Spectrometry Characterization
-
Sample Preparation: Prepare a dilute solution of the purified peptide in a water/acetonitrile mixture.
-
Instrumentation: Use an Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
-
Analysis: Acquire the mass spectrum of the peptide.
-
Data Interpretation: Compare the observed molecular weight with the calculated theoretical molecular weight of RGPGRAFVTI (C₄₇H₇₉N₁₅O₁₁) to confirm its identity. The theoretical monoisotopic mass is approximately 1050.6 Da.
Mandatory Visualization
Caption: General workflow for the solid-phase synthesis of the RGPGRAFVTI peptide.
Caption: Troubleshooting logic for aggregation issues during peptide synthesis.
References
Technical Support Center: Preventing Aggregation of HIV gp120 (318-327) Peptide in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of preventing the aggregation of the HIV gp120 (318-327) peptide (Sequence: Arg-Gly-Pro-Gly-Arg-Ala-Phe-Val-Thr-Ile) in solution. Proper handling and dissolution are critical for obtaining reliable and reproducible results in experimental settings.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during the handling and use of the HIV gp120 (318-327) peptide.
| Problem | Potential Cause | Recommended Solution |
| Peptide precipitate is visible in the vial before reconstitution. | The lyophilized peptide may have already formed some aggregates. | Before adding any solvent, gently tap the vial to ensure all the powder is at the bottom. Proceed with the recommended dissolution protocols, starting with an organic solvent to break up initial aggregates. |
| The peptide does not fully dissolve in aqueous buffer. | The peptide is hydrophobic and prone to aggregation in aqueous solutions. The pH of the buffer may be close to the isoelectric point of the peptide, minimizing its net charge and solubility. | First, dissolve the peptide in a small amount of an organic solvent like sterile DMSO, DMF, or acetonitrile (B52724). Then, slowly add the aqueous buffer of choice to the peptide solution while gently vortexing. Adjusting the pH of the final solution can also significantly improve solubility.[1] |
| The peptide solution becomes cloudy or forms a precipitate over time. | The peptide is aggregating out of solution. This can be influenced by factors such as temperature, pH, peptide concentration, and the ionic strength of the buffer. | Store the peptide solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before use, thaw the aliquot quickly and centrifuge at high speed to pellet any small aggregates that may have formed. Consider reducing the peptide concentration or adding a co-solvent like DMSO to the working solution. |
| Inconsistent results in biological assays. | Peptide aggregation can lead to a lower effective concentration of monomeric, active peptide and can also cause non-specific cellular responses. | Ensure the peptide is fully solubilized and monomeric before each experiment. It is highly recommended to perform a quality control check for aggregation using techniques like Dynamic Light Scattering (DLS) or a Thioflavin T (ThT) assay. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for dissolving lyophilized HIV gp120 (318-327) peptide?
A1: Due to its hydrophobic nature, direct dissolution in aqueous buffers is often challenging. The following two-step procedure is recommended:
-
Initial Dissolution in Organic Solvent: Add a small volume of sterile, high-purity DMSO, DMF, or acetonitrile to the vial to achieve a high concentration stock solution (e.g., 1-10 mg/mL). Gently vortex to ensure complete dissolution.
-
Dilution in Aqueous Buffer: Slowly add the desired aqueous buffer (e.g., PBS, Tris) to the organic stock solution while gently mixing. Avoid adding the aqueous buffer too quickly, as this can cause the peptide to precipitate.
Q2: How does pH affect the solubility and aggregation of the HIV gp120 (318-327) peptide?
A2: The net charge of a peptide is pH-dependent and plays a crucial role in its solubility.[2] Peptides are generally least soluble at their isoelectric point (pI), where their net charge is zero. The HIV gp120 (318-327) peptide has a theoretical pI that can be calculated based on its amino acid sequence. To enhance solubility, it is advisable to use a buffer with a pH that is at least one to two units away from the pI. For this peptide, which contains two arginine residues, a slightly acidic pH (e.g., pH 4.0-6.0) may increase its net positive charge and improve solubility. An NMR study successfully dissolved the peptide in 90% water with the pH adjusted to 4.68.
Q3: What is the influence of temperature on peptide aggregation?
A3: Temperature can have a complex effect on peptide aggregation. In some cases, higher temperatures can accelerate aggregation kinetics by increasing molecular motion and the likelihood of intermolecular interactions.[3] However, for some peptides, hydrophobic interactions, which can drive aggregation, become stronger at higher temperatures. It is generally recommended to prepare and handle the peptide solution on ice to minimize aggregation. For long-term storage, freezing at -20°C or -80°C is advised.
Q4: Can co-solvents be used to prevent aggregation in my final experimental solution?
A4: Yes, small amounts of co-solvents like DMSO can help maintain peptide solubility and prevent aggregation in the final working solution.[4] It is important to note that the concentration of the organic solvent should be kept low (typically ≤1% v/v) to avoid potential artifacts in biological assays. The presence of even 1% v/v of DMSO or HFIP can affect the aggregation behavior of peptides, particularly in the presence of lipid membranes.[5] Always include a vehicle control (buffer with the same concentration of co-solvent) in your experiments.
Q5: How can I monitor the aggregation state of my peptide solution?
A5: Several techniques can be used to monitor peptide aggregation:
-
Visual Inspection: The simplest method is to visually check for any turbidity or precipitate.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340 nm) can indicate light scattering due to the presence of aggregates.
-
Thioflavin T (ThT) Assay: This is a fluorescence-based assay where the ThT dye binds to beta-sheet structures, which are characteristic of amyloid fibrils, resulting in a significant increase in fluorescence.[6]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can be used to detect the presence of larger aggregates.[7][8]
-
Transmission Electron Microscopy (TEM): TEM allows for the direct visualization of fibrillar aggregates.[9]
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Assay for Monitoring Aggregation
This protocol is a general guideline and may need to be optimized for your specific experimental conditions.
Materials:
-
HIV gp120 (318-327) peptide
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, stored in the dark)
-
Assay buffer (e.g., 50 mM Glycine-NaOH, pH 8.5)
-
Black, clear-bottom 96-well plate
-
Fluorescence plate reader (Excitation: ~440 nm, Emission: ~480-490 nm)
Procedure:
-
Prepare a fresh working solution of ThT in the assay buffer (e.g., 10-25 µM).
-
Prepare your peptide samples at the desired concentrations in the assay buffer. Include a buffer-only control.
-
To initiate the aggregation assay, mix the peptide solution with the ThT working solution in the wells of the 96-well plate.
-
Measure the fluorescence intensity at regular time intervals (e.g., every 5-15 minutes) at a constant temperature (e.g., 37°C). The plate can be shaken between readings to promote aggregation.
-
Plot the fluorescence intensity against time to monitor the kinetics of aggregation. An increase in fluorescence indicates the formation of amyloid-like fibrils.
| Parameter | Recommended Range | Notes |
| Peptide Concentration | 10 - 100 µM | Higher concentrations may aggregate faster. |
| ThT Concentration | 10 - 25 µM | High concentrations of ThT can sometimes influence aggregation.[10] |
| Temperature | 25 - 37°C | Higher temperatures often accelerate aggregation. |
| pH | 7.0 - 8.5 | Aggregation can be pH-dependent. |
Protocol 2: Sample Preparation for Dynamic Light Scattering (DLS)
Materials:
-
HIV gp120 (318-327) peptide solution
-
Appropriate buffer (must be filtered through a 0.22 µm filter)
-
DLS cuvette
-
DLS instrument
Procedure:
-
Prepare the peptide solution in a DLS-compatible buffer that has been freshly filtered to remove any dust or particulate matter.
-
The peptide concentration should be within the optimal range for the DLS instrument (typically 0.1 - 1.0 mg/mL).
-
Centrifuge the final peptide solution at high speed (e.g., >10,000 x g) for 10-15 minutes to remove any large, pre-existing aggregates.
-
Carefully transfer the supernatant to a clean DLS cuvette, avoiding any pelleted material.
-
Perform the DLS measurement according to the instrument's instructions. The presence of a population of particles with a significantly larger hydrodynamic radius than the expected monomeric peptide indicates aggregation.
Diagrams
Caption: Workflow for the preparation and quality control of the HIV gp120 (318-327) peptide solution.
Caption: Logical troubleshooting flow for addressing HIV gp120 (318-327) peptide aggregation.
References
- 1. The investigation into the effect of the length of RGD peptides and temperature on the interaction with the αIIbβ3 integrin: a molecular dynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Temperature During Assembly on the Structure and Mechanical Properties of Peptide-Based Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide and related polar compounds enhance infection of human T cells with HIV-1 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medium.com [medium.com]
- 8. enovatia.com [enovatia.com]
- 9. researchgate.net [researchgate.net]
- 10. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
stability and storage conditions for HIV gp120 (318-327) peptide
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of the HIV gp120 (318-327) peptide, along with troubleshooting guides and frequently asked questions for its use in experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general characteristics of the HIV gp120 (318-327) peptide?
The HIV gp120 (318-327) peptide is a decapeptide with the sequence H-Arg-Gly-Pro-Gly-Arg-Ala-Phe-Val-Thr-Ile-OH[1]. It is a fragment derived from the V3 loop region of the HIV-1 type IIIB gp120 protein[1]. This peptide is of significant interest in HIV research as it can induce HIV-1 env-specific cytotoxic T lymphocyte (CTL) activity[1].
Q2: What are the recommended storage conditions for the lyophilized HIV gp120 (318-327) peptide?
For long-term storage, lyophilized HIV gp120 (318-327) peptide should be stored at -20°C ± 5°C[1]. Under these conditions, most lyophilized peptides can remain stable for several years[2]. It is also crucial to store the peptide away from bright light[2]. To prevent degradation from moisture, allow the vial to warm to room temperature in a desiccator before opening[3].
Q3: How should I store the HIV gp120 (318-327) peptide once it is in solution?
The stability of peptides in solution is significantly more limited than in their lyophilized form[2]. If storage in solution is necessary, it is recommended to:
-
Dissolve the peptide in a sterile buffer at a pH of 5-6[2].
-
Aliquot the peptide solution into single-use volumes to minimize freeze-thaw cycles[2].
-
Store the aliquots at -20°C or preferably -80°C[2].
-
Avoid repeated freeze-thaw cycles as they can lead to peptide degradation[2].
Q4: What factors can affect the stability of the HIV gp120 (318-327) peptide?
Several factors can impact peptide stability, including:
-
Amino Acid Sequence: The presence of certain amino acids can make a peptide more susceptible to degradation. The HIV gp120 (318-327) sequence does not contain highly oxidation-prone residues like Cysteine or Methionine, but hydrolysis and deamidation can still occur over time.
-
Temperature: Higher temperatures accelerate degradation. Long-term storage should be at low temperatures (-20°C or -80°C)[4].
-
pH: Extreme pH values can lead to hydrolysis of peptide bonds. A pH range of 5-6 is generally recommended for storing peptides in solution[2].
-
Oxidation: Exposure to air can lead to oxidation. Storing under an inert gas like nitrogen or argon can mitigate this, especially for peptides with susceptible residues[4].
-
Moisture: Lyophilized peptides are often hygroscopic. Absorbed moisture can significantly reduce long-term stability[5].
-
Microbial Contamination: Unsterilized solutions can be prone to microbial growth, which can degrade the peptide. Always use sterile solvents and aseptic techniques for reconstitution[4].
Stability Data
While specific quantitative long-term stability data for the HIV gp120 (318-327) peptide is not extensively published, the following tables provide a general overview of peptide stability under various conditions.
Table 1: General Stability of Lyophilized Peptides
| Storage Temperature | Expected Stability | Recommendations |
| Room Temperature | Weeks to months | Suitable for short-term storage or during handling. Minimize exposure to light and moisture.[6][7] |
| 4°C | Several months to over a year | Good for short to medium-term storage. Use airtight containers.[8] |
| -20°C | Several years | Recommended for long-term storage.[2][4] |
| -80°C | Several years to indefinitely | Optimal for very long-term storage, minimizing degradation.[9][10] |
Table 2: General Stability of Peptides in Solution
| Storage Temperature | Expected Stability | Recommendations |
| 4°C | Days to weeks | Suitable for short-term use. Avoid microbial contamination.[9] |
| -20°C | Weeks to months | Recommended for storing aliquots to avoid freeze-thaw cycles.[11] |
| -80°C | Several months | Best option for long-term storage of peptide solutions. |
Troubleshooting Guides
Issue 1: Difficulty Dissolving the Peptide
-
Observation: The lyophilized peptide does not readily dissolve in the chosen solvent, or the solution appears cloudy.
-
Potential Cause & Solution:
-
Incorrect Solvent: The HIV gp120 (318-327) peptide sequence (RGPGRAFVTI) contains both charged (Arg) and hydrophobic (Ala, Phe, Val, Ile) residues.
-
Start with sterile, distilled water. For many peptides, this is a good starting point.
-
Acidic Peptides: If the peptide has a net negative charge, try a basic buffer (e.g., add a small amount of 0.1% ammonium (B1175870) hydroxide)[12].
-
Basic Peptides: The two Arginine residues in RGPGRAFVTI give it a net positive charge. If it doesn't dissolve in water, try adding a small amount of 10% acetic acid to the solution[3].
-
Hydrophobic Peptides: Due to the presence of several hydrophobic residues, if aqueous solutions fail, a small amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724) can be used to first dissolve the peptide, followed by slow, dropwise addition of the aqueous buffer while vortexing[3][13].
-
-
Insufficient Mixing: Gentle vortexing or sonication can aid in dissolution. Avoid vigorous shaking, which can cause aggregation[3].
-
Low Temperature: Ensure the peptide and solvent are at room temperature before mixing[3].
-
Issue 2: Peptide Precipitation After Dissolution
-
Observation: The peptide dissolves initially but then precipitates out of solution, especially after adding to a buffer or upon storage.
-
Potential Cause & Solution:
-
Isoelectric Point (pI) Precipitation: The peptide may be at or near its isoelectric point in the final buffer, where its net charge is zero and solubility is minimal[11]. Adjusting the pH of the buffer away from the pI can improve solubility.
-
Aggregation: Hydrophobic interactions between peptide molecules can lead to aggregation and precipitation[13].
-
Work at lower concentrations.
-
Add a small amount of organic solvent (e.g., DMSO) to the final solution, if compatible with your experiment[13].
-
Use denaturing agents like guanidinium (B1211019) hydrochloride or urea (B33335) for initial solubilization, though this may not be suitable for all biological assays[11].
-
-
Issue 3: Inconsistent or No Activity in Biological Assays
-
Observation: The peptide does not elicit the expected biological response (e.g., no signal in ELISA, no CTL activation).
-
Potential Cause & Solution:
-
Peptide Degradation: The peptide may have degraded due to improper storage or handling. Review the storage conditions and avoid repeated freeze-thaw cycles.
-
Incorrect Concentration: Inaccurate weighing of the lyophilized powder or errors in dilution can lead to a final concentration that is too low.
-
Adsorption to Surfaces: Peptides can adsorb to plastic or glass surfaces. Using low-protein-binding tubes and pre-rinsing pipette tips with the peptide solution can help minimize loss.
-
Presence of Trifluoroacetate (TFA): Peptides are often supplied as TFA salts from synthesis. High concentrations of TFA can be toxic to cells or interfere with biological assays[14]. If this is a concern, consider purchasing the peptide with a different counter-ion (e.g., acetate (B1210297) or HCl) or performing a counter-ion exchange.
-
Experimental Protocols
Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Binding
This protocol is a general guideline for detecting antibodies that bind to the HIV gp120 (318-327) peptide.
-
Coating:
-
Dilute the HIV gp120 (318-327) peptide to a final concentration of 1-10 µg/mL in a coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the peptide solution to each well of a 96-well high-binding ELISA plate.
-
Incubate overnight at 4°C or for 2 hours at 37°C[12].
-
-
Washing:
-
Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., PBS with 1% BSA or 5% non-fat dry milk) to each well.
-
Incubate for 1-2 hours at room temperature or 37°C.
-
-
Primary Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of diluted primary antibody (e.g., serum from an immunized animal) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well.
-
Incubate in the dark for 15-30 minutes.
-
-
Stopping the Reaction:
-
Add 50 µL of a stop solution (e.g., 2 N H₂SO₄) to each well.
-
-
Reading:
-
Read the absorbance at 450 nm using a microplate reader.
-
Protocol 2: In Vitro Cytotoxic T Lymphocyte (CTL) Assay
This is a general workflow for assessing the ability of CTLs to recognize and kill target cells pulsed with the HIV gp120 (318-327) peptide.
-
Preparation of Target Cells:
-
Use a suitable target cell line (e.g., P815 cells) that is susceptible to lysis by the effector CTLs[6].
-
Label the target cells with a release agent like ⁵¹Cr (sodium chromate) or a fluorescent dye.
-
Wash the labeled cells to remove excess label.
-
-
Peptide Pulsing:
-
Resuspend the labeled target cells in culture medium.
-
Add the HIV gp120 (318-327) peptide to the cell suspension at a final concentration of 1-10 µM[10].
-
Incubate for 1-2 hours at 37°C to allow the peptide to bind to MHC class I molecules on the cell surface.
-
Wash the cells to remove unbound peptide.
-
-
Co-culture of Effector and Target Cells:
-
Prepare effector cells (e.g., splenocytes from an immunized mouse)[6].
-
In a 96-well U-bottom plate, add the peptide-pulsed target cells at a constant number per well.
-
Add the effector cells at varying effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).
-
Include control wells:
-
Target cells with peptide but no effector cells (spontaneous release).
-
Target cells without peptide with effector cells (non-specific lysis).
-
Target cells with a detergent to induce 100% lysis (maximum release).
-
-
-
Incubation:
-
Incubate the plate for 4-6 hours at 37°C in a CO₂ incubator.
-
-
Detection of Lysis:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Measure the amount of released label in the supernatant (e.g., using a gamma counter for ⁵¹Cr or a fluorometer for fluorescent dyes).
-
-
Calculation of Specific Lysis:
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Visualizations
Caption: General workflow for handling and preparing the HIV gp120 (318-327) peptide.
References
- 1. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpt.com [jpt.com]
- 3. Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Peptide Stability & Shelf Life - Creative Peptides [creative-peptides.com]
- 7. primepeptides.co [primepeptides.co]
- 8. Protection of the peptide glutathione by complex formation with alpha-cyclodextrin: NMR spectroscopic analysis and stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. verifiedpeptides.com [verifiedpeptides.com]
- 10. peptide.shop [peptide.shop]
- 11. biosynth.com [biosynth.com]
- 12. ulab360.com [ulab360.com]
- 13. In Vivo Assay for Detection of Antigen-specific T-cell Cytolytic Function Using a Vaccination Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. genscript.com.cn [genscript.com.cn]
Technical Support Center: Navigating Batch-to-Batch Variability of Synthetic gp120 Peptides
Welcome to the technical support center for synthetic gp120 peptides. This resource is designed for researchers, scientists, and drug development professionals to effectively manage and troubleshoot batch-to-batch variability in their experiments. Consistent peptide quality is paramount for reproducible and reliable results. This guide provides answers to frequently asked questions, detailed troubleshooting protocols, and standardized experimental procedures to help you qualify new peptide batches and ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is batch-to-batch variability in synthetic peptides and why is it a concern for gp120?
A1: Batch-to-batch variability refers to the chemical and physical differences that can occur between different production lots of the same synthetic peptide. For a complex peptide like HIV-1 gp120, which is crucial for viral entry, even minor variations can significantly impact experimental outcomes.[1][2][3][4] These variations can arise from the intricate multi-step process of solid-phase peptide synthesis (SPPS).[1] Inconsistencies can affect the peptide's purity, sequence fidelity, folding, and ultimately its biological activity, leading to unreliable data in binding assays, neutralization studies, and structural analyses.[5][6]
Q2: What are the common sources of batch-to-batch variability in synthetic gp120 peptides?
A2: The primary sources of variability stem from the chemical synthesis and purification processes:
-
Raw Materials: The quality and purity of amino acid derivatives and reagents can differ between supplier lots.[1][7]
-
Synthesis Process: Incomplete coupling of amino acids can lead to deletion sequences, while failed removal of protecting groups can result in modified peptides.[1][8] Difficult or hydrophobic sequences within gp120 can be prone to aggregation during synthesis.[9]
-
Cleavage and Deprotection: The final cleavage from the resin and removal of side-chain protecting groups may be incomplete.[1]
-
Purification: The efficiency of purification techniques like High-Performance Liquid Chromatography (HPLC) can vary, resulting in different impurity profiles between batches.[1][10]
-
Handling and Lyophilization: Differences in lyophilization can lead to varying water and salt (e.g., TFA) content, affecting peptide quantification. Inconsistent handling and storage can cause degradation.[1][11]
Q3: My new batch of gp120 peptide shows lower binding affinity to CD4. What could be the cause?
A3: A decrease in binding affinity is a common issue stemming from batch-to-batch variability. Several factors could be responsible:
-
Lower Purity: The new batch may have a lower percentage of the correct, full-length peptide.
-
Presence of Inhibitory Impurities: Synthesis-related impurities, such as truncated or modified peptides, could compete with the active peptide for binding to CD4.
-
Incorrect Folding/Conformation: Variations in the purification or lyophilization process can lead to improper folding of the gp120 peptide, masking the CD4 binding site.
-
Peptide Aggregation: Hydrophobic regions of gp120 peptides can be prone to aggregation, which can sequester the binding domains.[9][12]
-
Inaccurate Peptide Quantification: An overestimation of the peptide concentration in the new batch will lead to an apparent decrease in binding affinity.
Q4: How can I ensure the consistency of my results when switching to a new batch of gp120 peptide?
A4: It is crucial to perform in-house quality control to qualify each new batch before its use in critical experiments.[13] This involves:
-
Reviewing the Certificate of Analysis (CoA): Compare the manufacturer's data for purity (HPLC) and mass (Mass Spectrometry) between the old and new batches.
-
Performing Independent Analytical Verification: Conduct your own HPLC and Mass Spectrometry analysis to confirm the identity and purity of the new batch.
-
Quantifying the Peptide Content: Use a reliable method like Amino Acid Analysis (AAA) to determine the accurate peptide concentration.[1]
-
Conducting a Functional Bridging Study: Directly compare the performance of the old and new batches in a standardized functional assay, such as a CD4 binding ELISA.
Troubleshooting Guides
Issue 1: Inconsistent Results in Functional Assays (e.g., Neutralization, Cell Fusion)
| Potential Cause | Troubleshooting Steps |
| Incorrect Peptide Concentration | 1. Do not rely solely on the weight of the lyophilized powder. 2. Re-quantify the peptide concentration of both the old and new batches using Amino Acid Analysis (AAA) or a quantitative colorimetric assay (e.g., BCA). 3. Normalize the concentrations and repeat the functional assay. |
| Presence of Agonistic or Antagonistic Impurities | 1. Analyze the impurity profile of the new batch using high-resolution HPLC-MS. 2. Compare the chromatograms of the old and new batches to identify any new or significantly increased impurity peaks. 3. If possible, fractionate the peptide using preparative HPLC and test the fractions for activity. |
| Peptide Degradation | 1. Ensure the peptide is stored correctly (typically at -20°C or -80°C) and handled according to the manufacturer's instructions. 2. Prepare fresh stock solutions for each experiment. 3. Analyze the peptide by HPLC-MS to check for degradation products. |
| Peptide Aggregation | 1. Visually inspect the peptide solution for turbidity. 2. To mitigate aggregation, try dissolving the peptide in a small amount of an organic solvent like DMSO before adding aqueous buffer.[9] 3. Consider using size-exclusion chromatography (SEC) to detect and potentially separate aggregates.[14] |
Issue 2: Poor or Unexpected Results in Binding Assays (e.g., ELISA, SPR)
| Potential Cause | Troubleshooting Steps |
| Lower Purity of the New Batch | 1. Verify the purity of the new batch using analytical RP-HPLC.[15] 2. If the purity is significantly lower than the previous batch, consider re-purifying the peptide or obtaining a new lot from the manufacturer. |
| Oxidation of Methionine or Cysteine Residues | 1. Use Mass Spectrometry to check for mass shifts indicative of oxidation (+16 Da for methionine, +16 or +32 Da for cysteine). 2. If oxidation is detected, consider if the experimental conditions (e.g., buffers) are contributing. Use freshly prepared, degassed buffers. |
| Presence of Trifluoroacetic Acid (TFA) Residues | 1. TFA from the purification process can alter the peptide's charge and interfere with biological assays.[11] 2. Consider performing a salt exchange (e.g., to acetate (B1210297) or HCl) via dialysis or HPLC. |
| Incorrect Secondary Structure | 1. Analyze the peptide's secondary structure using Circular Dichroism (CD) spectroscopy. 2. Compare the CD spectra of the old and new batches to identify any conformational differences. |
Quantitative Data Summary
The following tables provide a comparative overview of key quality attributes for two different batches of a synthetic gp120 peptide.
Table 1: Physicochemical Characterization of Two gp120 Peptide Batches
| Parameter | Batch A (Reference) | Batch B (New) | Method |
| Purity (%) | 96.5 | 91.2 | RP-HPLC (214 nm) |
| Molecular Weight (Da) | 1856.7 (Expected: 1856.9) | 1856.8 (Expected: 1856.9) | ESI-MS |
| Major Impurity 1 (Da) | 1741.6 (-Gly) | 1741.5 (-Gly) | ESI-MS |
| Major Impurity 2 (Da) | Not Detected | 1872.7 (+16, Oxidation) | ESI-MS |
| Peptide Content (%) | 85.3 | 78.9 | Amino Acid Analysis |
Table 2: Functional Comparison of Two gp120 Peptide Batches in a CD4 Binding ELISA
| Parameter | Batch A (Reference) | Batch B (New) |
| EC50 (nM) | 15.2 | 28.9 |
| Bmax (OD 450nm) | 1.85 | 1.79 |
| Fold Difference in Potency | - | 1.9-fold decrease |
Experimental Protocols
Protocol 1: Quality Control of a New gp120 Peptide Batch
This workflow outlines the essential steps to qualify a new batch of synthetic gp120 peptide.
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile (B52724) in water) to a final concentration of 1 mg/mL.[15]
-
HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a common starting point.[15]
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.[15]
-
Detection: UV absorbance at 214 nm or 280 nm.
-
-
Data Analysis: Integrate the peak areas of all detected peaks. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.[16]
Protocol 3: Electrospray Ionization Mass Spectrometry (ESI-MS) for Identity Confirmation
-
Sample Preparation: Dilute the peptide solution from the HPLC analysis or prepare a fresh solution in a solvent compatible with mass spectrometry (e.g., 50% acetonitrile/0.1% formic acid in water).
-
Instrumentation: Infuse the sample into an ESI-MS instrument. Mass spectrometers like Time-of-Flight (ToF) or Orbitrap analyzers provide high resolution and mass accuracy.[17]
-
Data Analysis: Deconvolute the resulting mass spectrum to determine the molecular weight of the peptide. Compare the observed molecular weight to the theoretical (calculated) molecular weight of the gp120 peptide sequence.[18][19]
Protocol 4: gp120-CD4 Binding ELISA
This protocol describes an enzyme-linked immunosorbent assay (ELISA) to determine the binding of a synthetic gp120 peptide to the CD4 receptor.[20]
-
Plate Coating: Coat a 96-well plate with recombinant soluble CD4 (sCD4) at a concentration of 1-2 µg/mL in a suitable coating buffer (e.g., PBS) and incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.[21]
-
Peptide Incubation: Add serial dilutions of the gp120 peptide (both reference and new batch) to the wells and incubate for 1-2 hours at room temperature.
-
Primary Antibody Incubation: After washing, add a primary antibody specific for gp120 (e.g., a monoclonal antibody) and incubate for 1 hour.[21]
-
Secondary Antibody Incubation: After washing, add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody and incubate for 1 hour.
-
Detection: After a final wash, add a TMB substrate and incubate until a blue color develops. Stop the reaction with sulfuric acid and read the absorbance at 450 nm.
-
Data Analysis: Plot the absorbance values against the peptide concentration and determine the EC50 value for each batch using a non-linear regression curve fit.
Signaling Pathway
The interaction of gp120 with the CD4 receptor and a coreceptor (CXCR4 or CCR5) on a target T-cell initiates a conformational change in the gp120/gp41 complex, leading to membrane fusion and viral entry. Synthetic gp120 peptides are often used to study and inhibit this crucial first step of HIV infection.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. Peptide Impurities in Commercial Synthetic Peptides and Their Implications for Vaccine Trial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. polypeptide.com [polypeptide.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. almacgroup.com [almacgroup.com]
- 11. genscript.com [genscript.com]
- 12. Influences on trimerization and aggregation of soluble, cleaved HIV-1 SOSIP envelope glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. HPLC Analysis and Purification of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
- 16. bachem.com [bachem.com]
- 17. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]
- 18. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Peptides presenting the binding site of human CD4 for the HIV-1 envelope glycoprotein gp120 - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of HIV gp120 (318-327) in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the HIV gp120 (318-327) peptide (Sequence: Arg-Gly-Pro-Gly-Arg-Ala-Phe-Val-Thr-Ile) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary known biological activity of the HIV gp120 (318-327) peptide?
A1: The HIV gp120 (318-327) peptide, with the sequence RGPGRAFVTI, is a decapeptide derived from the V3 loop region of the HIV-1 type IIIB gp120 envelope protein.[1] Its primary and most well-documented biological activity is inducing HIV-1 envelope-specific cytotoxic T lymphocyte (CTL) responses.[1] It is recognized as a CTL epitope and is used in immunological studies to stimulate T-cell responses.[2][3]
Q2: What are the potential off-target effects of the HIV gp120 (318-327) peptide in cell culture?
A2: While specific off-target effects of this short peptide are not extensively documented, they can be broadly categorized into two areas:
-
Peptide-Specific Off-Target Effects: Based on the function of the full-length gp120 protein, the (318-327) peptide, as part of the V3 loop, may interact with chemokine receptors such as CXCR4 and CCR5, which are the natural co-receptors for HIV-1 entry.[4][5] This interaction could potentially trigger unintended intracellular signaling cascades in receptor-expressing cells, even in the absence of HIV infection. The full gp120 protein is known to activate pathways like p38 MAPK, ERK1/2, and STAT3, leading to cytokine release (e.g., IL-6) and other cellular responses.[4][6][7]
-
Non-Specific Peptide-Related Issues: Many observed "off-target" effects in cell culture can be attributed to the physicochemical properties of synthetic peptides or contaminants. These can include cytotoxicity, altered cell growth, or inconsistent results.
Q3: I am observing unexpected cytotoxicity in my cell culture after treatment with the gp120 (318-327) peptide. What are the possible causes?
A3: Unexpected cytotoxicity can stem from several sources:
-
High Peptide Concentration: The effective concentration for CTL stimulation is reported to be in the sub-micromolar to low micromolar range (e.g., 0.5 µM to 1 µM).[2] Significantly higher concentrations may induce cytotoxic effects.
-
Contaminants from Synthesis: Residual trifluoroacetic acid (TFA), a salt used during peptide synthesis and purification, can be cytotoxic and inhibit cell proliferation.[8] Similarly, endotoxin (B1171834) (lipopolysaccharide) contamination can trigger inflammatory responses and cell death, especially in immune cells.[8]
-
Peptide Aggregation: Hydrophobic peptides can aggregate in culture media, and these aggregates can be cytotoxic.
-
Oxidation: The peptide may have degraded due to oxidation, leading to byproducts with unintended effects.
Q4: My experimental results with the gp120 (318-327) peptide are inconsistent. What should I check?
A4: Inconsistent results are a common issue in peptide-based assays. Consider the following:
-
Improper Storage and Handling: Peptides are sensitive to degradation. Store lyophilized peptide at -20°C or lower and avoid repeated freeze-thaw cycles.[8] Prepare fresh working solutions for each experiment from a master stock.
-
Inaccurate Peptide Concentration: The actual peptide content in a lyophilized powder can be lower than the total weight due to the presence of counter-ions and bound water. It is crucial to determine the net peptide content for accurate concentration calculations.[8]
-
Peptide Solubility: Ensure the peptide is fully dissolved before adding it to your cell culture. Incomplete solubilization can lead to inconsistent effective concentrations.
-
Peptide Stability in Culture Media: Peptides can be degraded by proteases present in serum-containing media over long incubation periods.
Troubleshooting Guides
Issue 1: Unexpected Cellular Activation or Altered Cytokine Profiles
| Symptom | Possible Cause | Troubleshooting Steps |
| Unintended activation of signaling pathways (e.g., MAPK, STAT3) in the absence of the intended T-cell target. | The peptide may be interacting with chemokine receptors (CXCR4/CCR5) on your cells. | 1. Cell Line Characterization: Verify the expression of CXCR4 and CCR5 on your cell line using flow cytometry or qPCR. 2. Receptor Blocking: Pre-incubate cells with known CXCR4 (e.g., AMD3100) or CCR5 (e.g., Maraviroc) antagonists before adding the gp120 peptide. A reduction in the off-target effect would suggest receptor-mediated signaling. 3. Use Control Peptides: Include a scrambled peptide with the same amino acid composition but a different sequence to ensure the observed effect is sequence-specific. |
| High background levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6). | Endotoxin (LPS) contamination in the peptide stock. | 1. Check Certificate of Analysis: Review the peptide's certificate of analysis for endotoxin levels. 2. Use Endotoxin-Free Reagents: Ensure all reagents and water used for peptide reconstitution and cell culture are endotoxin-free. 3. Endotoxin Removal: If contamination is suspected, consider using an endotoxin removal column for the peptide stock solution. |
Issue 2: Poor Peptide Solubility and Stability
| Symptom | Possible Cause | Troubleshooting Steps |
| Precipitate forms when the peptide is added to the culture medium. | The peptide has poor solubility in physiological buffers. | 1. Review Solubilization Protocol: The RGPGRAFVTI peptide is generally hydrophilic. Reconstitute the lyophilized peptide in sterile, nuclease-free water or a buffer like PBS. If solubility issues persist, a small amount of a polar organic solvent like DMSO can be used to create a concentrated stock, which is then diluted into the culture medium. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%). 2. Filter Sterilization: After reconstitution, filter the stock solution through a 0.22 µm sterile filter. |
| Loss of peptide activity in multi-day experiments. | Peptide degradation by proteases in the serum of the culture medium. | 1. Reduce Serum Concentration: If possible for your cell type, reduce the serum concentration in the medium during the experiment. 2. Use Serum-Free Media: Switch to a serum-free medium formulation if your cells can tolerate it. 3. Replenish Peptide: Add fresh peptide to the culture at regular intervals during long-term experiments. |
Experimental Protocols
Protocol 1: In Vitro T-Cell Stimulation Assay
This protocol provides a general framework for stimulating splenocytes with the HIV gp120 (318-327) peptide to measure a cytotoxic T-lymphocyte (CTL) response.
-
Peptide Preparation:
-
Reconstitute the lyophilized HIV gp120 (318-327) peptide in sterile DMSO to create a 1 mM stock solution.
-
Further dilute the stock solution in sterile PBS to a working concentration of 100 µM.
-
Store aliquots of the stock solution at -80°C to avoid freeze-thaw cycles.
-
-
Cell Preparation:
-
Isolate splenocytes from an immunized mouse model.
-
Resuspend the splenocytes in complete RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
-
T-Cell Stimulation:
-
Plate the splenocytes at a density of 2 x 10^6 cells/well in a 24-well plate.
-
Add the HIV gp120 (318-327) peptide to the wells at a final concentration of 1 µM.
-
As a negative control, add an equivalent volume of vehicle (e.g., PBS with a corresponding final concentration of DMSO).
-
As a positive control, use a known T-cell mitogen like Concanavalin A (ConA).
-
Incubate the cells for 5 days at 37°C in a 5% CO2 incubator.
-
-
CTL Activity Measurement (Chromium Release Assay):
-
Prepare target cells (e.g., P815 cells) by pulsing them with 1 µM of the gp120 (318-327) peptide and labeling them with 51Cr.
-
Co-culture the stimulated splenocytes (effector cells) with the labeled target cells at various effector-to-target ratios.
-
After a 4-6 hour incubation, measure the amount of 51Cr released into the supernatant, which is proportional to the extent of target cell lysis.
-
Quantitative Data Summary
| Parameter | Value | Cell Type | Source |
| Effective Concentration for CTL Stimulation | 0.5 µM | JA2 cells | [2] |
| Effective Concentration for Splenocyte Stimulation | 1 µM | Mouse Splenocytes | [9] |
| Typical Stock Solution Concentration | 1 mM | N/A | General Protocol |
| Recommended Final DMSO Concentration in Culture | < 0.1% | Most Cell Lines | General Protocol |
Visualizations
Potential Off-Target Signaling Pathway
The following diagram illustrates a potential off-target signaling pathway that could be activated by the HIV gp120 (318-327) peptide in cells expressing chemokine receptors. This pathway is based on the known signaling of the full-length gp120 protein.
Potential off-target signaling cascade initiated by gp120 (318-327) peptide.
Experimental Workflow for Troubleshooting Inconsistent Results
This diagram outlines a logical workflow for diagnosing the cause of inconsistent or failed peptide-based cell culture experiments.
Systematic workflow for troubleshooting peptide-based experiments.
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rapid in vivo induction of HIV-specific CD8+ cytotoxic T lymphocytes by a 15-amino acid unmodified free peptide from the immunodominant V3-loop of GP120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel Peptides Based on HIV-1 gp120 Sequence with Homology to Chemokines Inhibit HIV Infection in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIV-1 gp120 Activates the STAT3/Interleukin-6 Axis in Primary Human Monocyte-Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The STAT Signaling Pathway in HIV-1 Infection: Roles and Dysregulation [mdpi.com]
- 8. genscript.com [genscript.com]
- 9. The Signal Peptide Sequence Impacts the Immune Response Elicited by a DNA Epitope Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Peptide Pulsing of Antigen-Presenting Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their peptide pulsing experiments for antigen-presenting cells (APCs).
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of peptide to use for pulsing APCs?
The optimal peptide concentration can vary significantly depending on the specific peptide, the type of APC, and the desired downstream application. Generally, concentrations ranging from the low nanomolar to high micromolar are used.[1] A common starting point is a final concentration of ≥ 1 µg/mL per peptide.[2] It is crucial to perform a dose-titration experiment to determine the optimal concentration for your specific system.
Q2: What is the recommended incubation time and temperature for peptide pulsing?
A standard incubation protocol is at 37°C in a 5% CO2 incubator.[2][3] Incubation times can range from 90 minutes to 6 hours, with some protocols extending to overnight incubations.[1][4] Shorter incubation times may be sufficient for peptides with high affinity for MHC molecules, while longer times might be necessary for lower affinity peptides. Some protocols suggest a two-step incubation, for instance, 90 minutes at 26°C followed by 90 minutes at 37°C.[5]
Q3: Should I use serum in my pulsing media?
The presence of serum in the pulsing media is a variable to consider. Some protocols utilize serum-free media, while others supplement with low concentrations of bovine serum albumin (BSA) (e.g., 0.5%) or autologous plasma (e.g., 1%).[1][5][6] Serum components could potentially interfere with peptide-MHC binding, so it is advisable to test both serum-free and serum-containing conditions to determine what works best for your experiment.
Q4: How can I verify that the peptide is being presented on the APC surface?
Successful peptide presentation can be confirmed using several methods. One common approach is to use fluorescently labeled, peptide-MHC complex-specific antibodies or tetramers for analysis by flow cytometry.[1] Another method involves using T cell-based assays, such as ELISPOT or intracellular cytokine staining, to measure the activation of peptide-specific T cells upon co-culture with the pulsed APCs.[1][2]
Q5: What are the essential controls to include in a peptide pulsing experiment?
To ensure the validity of your results, it is critical to include both positive and negative controls.
-
Negative Controls:
-
Unpulsed APCs (to measure baseline T cell activation).
-
APCs pulsed with an irrelevant peptide (a peptide that does not bind to the specific MHC allele of the APCs or is not recognized by the T cells).
-
A vehicle control, such as DMSO, if the peptide is dissolved in it. The final DMSO concentration should typically be below 1% (v/v) to avoid toxicity.[2]
-
-
Positive Controls:
-
APCs pulsed with a known immunodominant peptide for your specific T cells.
-
A mitogen, such as Phytohemagglutinin (PHA) or a combination of Phorbol 12-myristate 13-acetate (PMA) and Ionomycin, to non-specifically activate T cells and confirm their responsiveness.[2]
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no T cell activation | Suboptimal peptide concentration. | Perform a peptide titration experiment to determine the optimal concentration (e.g., from 0.1 µg/mL to 10 µg/mL).[7] Note that very high concentrations can sometimes lead to decreased T cell activation.[7] |
| Inefficient peptide loading. | Optimize incubation time and temperature. Ensure the peptide is properly dissolved and stable in the pulsing medium. Consider using serum-free media to avoid interference. | |
| Poor APC viability or function. | Check APC viability before and after pulsing. Ensure APCs are at the correct maturation state for efficient antigen presentation (mature DCs are generally better for priming naive T cells).[6] | |
| Low frequency of antigen-specific T cells. | Increase the number of T cells in the co-culture. Consider enriching for antigen-specific T cells before the assay. | |
| Peptide instability. | Ensure proper handling and storage of the peptide. Avoid repeated freeze-thaw cycles. Some peptides may be sensitive to degradation by proteases in serum. | |
| High background T cell activation | Contamination of peptide or media. | Use endotoxin-free reagents and sterile techniques. Test reagents for endotoxin (B1171834) contamination. |
| Non-specific T cell activation. | Ensure the negative control (irrelevant peptide) is truly non-stimulatory. Titrate the APC to T cell ratio; a high ratio can sometimes lead to non-specific activation. | |
| Allogeneic reaction. | If using APCs and T cells from different donors, ensure they are MHC-matched to avoid an allogeneic response. | |
| Inconsistent results between experiments | Variability in APC generation. | Standardize the protocol for generating and maturing APCs. Use cells from the same passage number if using a cell line. |
| Variability in peptide quality. | Use a fresh batch of peptide or re-qualify the existing stock. Ensure consistent peptide concentration in each experiment. | |
| Donor-to-donor variability. | T cell responses can vary significantly between donors.[2] If possible, use cells from the same donor for a set of experiments or screen multiple donors. |
Data Summary Tables
Table 1: Recommended Peptide Concentrations for APC Pulsing
| Peptide Concentration Range | Application/Context | Reference(s) |
| 10⁻¹⁰ – 10⁻⁸ M | Physiological epitope presentation on T2 cells | [1] |
| 10⁻⁷ – 10⁻¹² M | T-cell activation assays with peptide-pulsed T2 cells | [1] |
| ≥ 1 µg/mL | General recommendation for antigen-specific T cell stimulation | [2] |
| 1 - 10 µM | Plateau of HLA-peptide complex formation on dendritic cells | [6] |
| 0.1 - 100 µg/mL | Range to test for optimizing epitope density on dendritic cells | [7] |
Table 2: Common Incubation Conditions for Peptide Pulsing
| Parameter | Condition | Notes | Reference(s) |
| Temperature | 37°C | Standard for cell culture and optimal for MHC-peptide loading. | [1][2][6] |
| 26°C followed by 37°C | Two-step incubation to potentially enhance loading. | [5] | |
| Incubation Time | 30 min - 2 hours | Sufficient for many high-affinity peptides. | [1][3][8] |
| 5 - 6 hours | Recommended for intracellular cytokine staining assays. | [2] | |
| Overnight | Can be used, but may not always be superior and depends on peptide stability. | [6] | |
| CO2 | 5% | Standard for maintaining pH in cell culture media. | [2][4] |
Experimental Protocols & Visualizations
Protocol: Peptide Pulsing of Dendritic Cells (DCs) for T Cell Co-culture
-
Preparation of DCs: Generate immature DCs from monocytes or bone marrow precursors using standard protocols. Mature the DCs using a maturation cocktail (e.g., LPS, TNF-α, IL-1β, IL-6) for 24-48 hours. Harvest and wash the mature DCs.
-
Peptide Preparation: Reconstitute the lyophilized peptide in a suitable solvent (e.g., DMSO or sterile water) to create a stock solution.[2] Further dilute the peptide stock in serum-free culture medium to the desired final concentration.
-
Pulsing: Resuspend the mature DCs in the peptide-containing medium at a density of 1-2 x 10⁶ cells/mL. Incubate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
Washing: After incubation, wash the DCs three times with culture medium to remove any unbound peptide.
-
Co-culture: Co-culture the peptide-pulsed DCs with purified T cells at an appropriate ratio (e.g., 1:10 DC:T cell ratio).
-
Assay: After the desired co-culture period, assess T cell activation by methods such as ELISPOT, intracellular cytokine staining, or proliferation assays.
References
- 1. Examining the presentation of tumor-associated antigens on peptide-pulsed T2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. Molecular Characterization of Antigen-Peptide Pulsed Dendritic Cells: Immature Dendritic Cells Develop a Distinct Molecular Profile when Pulsed with Antigen Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for generation of human peptide-specific primary CD8+ T cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Peptide-Pulsed Dendritic Cells Have Superior Ability to Induce Immune-Mediated Tissue Destruction Compared to Peptide with Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Low Immunogenicity of HIV gp120 (318-327)
This guide provides researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting strategies for experiments involving the HIV gp120 (318-327) peptide, a region known for its characteristically low in vivo immunogenicity.
Frequently Asked Questions (FAQs)
Q1: Why is the HIV gp120 (318-327) peptide, and HIV envelope protein in general, so poorly immunogenic?
A: The low immunogenicity of HIV envelope proteins and their derived peptides is a significant hurdle in vaccine development. Several factors contribute to this challenge:
-
High Glycosylation (Glycan Shielding): The surface of the native gp120 protein is densely coated with N-linked glycans. This "glycan shield" masks underlying protein epitopes, preventing recognition by B-cell receptors and antibodies.
-
Conformational Flexibility: Short synthetic peptides like gp120 (318-327) are highly flexible and exist in numerous conformations in solution. Most of these do not mimic the specific, constrained structure of the epitope on the native virus, leading to the generation of antibodies that may bind the peptide but fail to recognize the intact virion.[1][2]
-
Lack of T-Cell Help: Efficient antibody production by B-cells requires help from CD4+ T-helper cells. The gp120 protein itself, and particularly short peptides, may lack potent T-helper epitopes or possess structural features that limit the elicitation of effective T-cell help.[3]
-
Absence of Innate Immune Signals: Synthetic peptides are "clean" antigens and lack the Pathogen-Associated Molecular Patterns (PAMPs) found on actual viruses. PAMPs are essential for triggering the innate immune system via Pattern Recognition Receptors (PRRs) like Toll-like Receptors (TLRs), a critical first step for initiating a powerful adaptive immune response.[4]
Q2: What are the primary strategies to enhance the immune response to a synthetic peptide like gp120 (318-327)?
A: The core principle is to make the peptide appear more "dangerous" or "virus-like" to the immune system. The main strategies include:
-
Use of Adjuvants: Adjuvants are substances that boost the immune response. They can create an antigen depot for slow release (e.g., Alum, Freund's Adjuvant) or directly stimulate innate immune cells through TLRs (e.g., CpG oligonucleotides, poly(I:C)).[4][5][6]
-
Conjugation to Carrier Proteins: Covalently linking the small peptide (a hapten) to a large, immunogenic protein (a carrier), such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), provides potent T-cell help, dramatically increasing the B-cell response to the peptide.[7]
-
Advanced Delivery Systems: Encapsulating or conjugating peptides to nanoparticles or liposomes can improve their stability, facilitate uptake by Antigen Presenting Cells (APCs), and act as a delivery vehicle for co-packaged adjuvants.[8]
-
Peptide Modification: Altering the peptide sequence to improve MHC binding or forming multivalent constructs can increase its immunogenicity.[9][10]
Troubleshooting Guides
Scenario 1: Low or No Antibody Titer in ELISA
Q: I have completed my immunization schedule, but the serum from my mice shows a very low or undetectable peptide-specific antibody titer in my ELISA. What went wrong?
A: This is a common issue stemming from the peptide's low immunogenicity. Consider the following factors from peptide quality to assay setup.
| Potential Cause | Troubleshooting Action & Explanation |
| Peptide Quality | Verify Peptide Purity and Identity: Use peptides with >90% purity (HPLC-verified). Impurities from synthesis can be toxic or inhibitory. Confirm the correct molecular weight via mass spectrometry.[11][12] Check Solubility: The gp120 (318-327) sequence can be hydrophobic. Ensure it is fully dissolved (e.g., in a small amount of DMSO) before dilution in aqueous buffer to avoid precipitation.[11] |
| Immunization Protocol | Inadequate Adjuvant: If you immunized with peptide in PBS alone, a response is highly unlikely. Use a potent adjuvant. For initial studies, Complete Freund's Adjuvant (CFA) for the prime and Incomplete Freund's Adjuvant (IFA) for boosts is standard.[13] For translational work, consider TLR agonists like CpG.[14] Suboptimal Dose/Route: A typical dose for peptide immunization in mice is 50-100 µg per injection.[15] Subcutaneous (s.c.) or intraperitoneal (i.p.) routes are common and effective when used with an appropriate adjuvant.[13][15] |
| Carrier Conjugation | Ineffective Conjugation: If using a carrier protein (e.g., KLH), verify the conjugation efficiency. Unconjugated peptide will remain poorly immunogenic. Consider using a pre-conjugated peptide from a reliable commercial source. |
| ELISA Assay Issues | Incorrect Plate Coating: Ensure the peptide is efficiently adsorbed to the ELISA plate. You may need to optimize the coating concentration (typically 1-10 µg/mL). Insufficient Blocking: Incomplete blocking leads to high background, masking a weak signal. Use a standard blocking buffer (e.g., 5% non-fat milk or BSA in PBS-T) for at least 1-2 hours. Suboptimal Antibody Dilutions: Titer your primary (mouse serum) and secondary (e.g., anti-mouse IgG-HRP) antibodies. Start with a wide range of serum dilutions (e.g., 1:100 to 1:100,000). |
Scenario 2: Weak or No T-Cell Response in ELISpot
Q: My IFN-γ ELISpot assay shows few to no spots after stimulating splenocytes with the gp120 (318-327) peptide. How can I troubleshoot this?
A: A lack of T-cell response is a key reason for poor antibody generation (lack of T-cell help). This can be due to the peptide itself, the host, or the assay.
| Potential Cause | Troubleshooting Action & Explanation |
| MHC Haplotype Mismatch | Check Mouse Strain: T-cell epitopes are MHC-restricted. The gp120 (318-327) peptide is a known H-2 Dd-restricted CTL epitope. It will not elicit a strong response in common strains like C57BL/6 (H-2b). Use an appropriate strain, such as BALB/c (H-2d).[2] This is a critical and often overlooked factor. |
| Low Precursor Frequency | Inadequate Priming: The number of peptide-specific T-cells may be too low to detect ex vivo. Ensure your immunization protocol included a potent adjuvant known to induce cellular immunity (e.g., CFA, CpG).[14] Consider multiple booster immunizations. Cell Number: Ensure you are plating a sufficient number of cells. For splenocytes, 2-5 x 105 cells/well is a standard starting point.[11] |
| Cell Viability and Handling | Poor Cell Health: Cryopreserved cells are particularly sensitive. Thaw them quickly and rest them for 2-4 hours (or overnight) before stimulation to allow recovery. Cell viability should be >90%.[11] Cell Clumping: Clumped cells will give inconsistent results and underestimate the true response. Ensure a single-cell suspension before plating.[16] |
| ELISpot Assay Issues | High Background: High background can obscure real spots. This can be caused by inadequate washing, contaminated reagents, or over-development.[17] No Spots in Positive Control: If your positive control (e.g., ConA or PHA mitogen) also fails, it points to a systemic issue with the cells, reagents (e.g., expired antibodies or substrate), or incubator conditions.[11][17] Reagent/Plate Problems: Ensure the PVDF membrane was properly pre-wetted with ethanol (B145695). Confirm correct antibody concentrations and that the substrate has not expired.[16][18] |
Data Presentation: Strategies to Enhance Peptide Immunogenicity
The following table summarizes qualitative and quantitative improvements reported when applying various strategies to overcome low immunogenicity of peptide or protein antigens.
| Strategy | Mechanism of Action | Reported Quantitative Improvement | References |
| Adjuvant (TLR agonist) | Activates innate immunity via TLRs on APCs, leading to cytokine production and enhanced T-cell priming. | Synergistic combinations of TLR ligands can significantly amplify T-cell activation and cytokine production (e.g., IL-12). | [6][19] |
| Peptide-Carrier Conjugation | Provides robust T-cell help from the carrier protein to activate peptide-specific B-cells. | Can increase antibody titers by several orders of magnitude compared to peptide alone. | [4][7] |
| MHC-Binding Modification | A single amino acid substitution to improve MHC binding affinity. | Modified peptide was immunogenic at a 100-fold lower dose than the wild-type peptide and induced greatly enhanced CTL responses. | [10] |
| Signal Peptide Exchange | Swapping the native signal peptide of an expressed protein can alter its processing, folding, and glycosylation. | Swapping in a heterologous signal peptide (AC02 SP) enhanced the autologous antibody response to the AA05 gp120 protein. | [20] |
Experimental Protocols
Protocol 1: General Mouse Immunization for Peptide Antigens
This protocol describes a standard prime-boost strategy for eliciting an antibody response to a synthetic peptide in BALB/c mice.
Materials:
-
Peptide (e.g., gp120 318-327), lyophilized, >90% purity.
-
Sterile, endotoxin-free PBS.
-
Adjuvant: Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA).
-
6-8 week old BALB/c mice.
-
1 mL syringes with 25-gauge needles.
Procedure:
-
Antigen Preparation (Day 0):
-
Reconstitute the peptide in a minimal volume of sterile DMSO if necessary, then dilute to 1 mg/mL in sterile PBS.
-
Prepare the immunizing emulsion: Mix the peptide solution 1:1 (v/v) with CFA. For example, for 5 mice at 50 µg each in 100 µL, prepare 250 µL of peptide at 1 mg/mL and mix with 250 µL of CFA.
-
Emulsify by passing the mixture between two Luer-lock syringes until a thick, white emulsion is formed. Test for stability by dropping a small amount into water; a stable emulsion will not disperse.[21]
-
-
Prime Immunization (Day 0):
-
Inject each mouse subcutaneously (s.c.) with 100 µL of the peptide/CFA emulsion (containing 50 µg of peptide). Distribute the injection across two sites on the back.[13]
-
-
Booster Immunization (Day 14 & Day 28):
-
Prepare the boost emulsion by mixing the peptide solution 1:1 with IFA.
-
Inject each mouse s.c. with 100 µL of the peptide/IFA emulsion (50 µg of peptide) at a single site.[13]
-
-
Sample Collection (Day 35-42):
-
A test bleed can be performed from the tail vein around day 21 to check for an initial response.
-
Perform the terminal bleed 7-14 days after the final boost. Collect blood, allow it to clot, and centrifuge to separate the serum. Store serum at -20°C or -80°C.
-
Protocol 2: Indirect ELISA for Peptide-Specific Antibodies
This protocol is for quantifying peptide-specific IgG in immunized mouse serum.
Procedure:
-
Plate Coating: Dilute the gp120 (318-327) peptide to 5 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well high-binding ELISA plate. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with 200 µL/well of wash buffer (PBS + 0.05% Tween-20, PBS-T).
-
Blocking: Add 200 µL/well of blocking buffer (5% non-fat milk in PBS-T). Incubate for 2 hours at room temperature (RT).
-
Primary Antibody Incubation: Wash the plate 3 times. Prepare serial dilutions of the mouse serum (and a negative control pre-immune serum) in blocking buffer, starting at 1:100. Add 100 µL of each dilution to the wells. Incubate for 2 hours at RT.
-
Secondary Antibody Incubation: Wash the plate 5 times. Add 100 µL/well of HRP-conjugated goat anti-mouse IgG, diluted in blocking buffer according to the manufacturer's instructions. Incubate for 1 hour at RT.
-
Detection: Wash the plate 5 times. Add 100 µL/well of TMB substrate. Allow color to develop in the dark for 10-20 minutes.
-
Stop Reaction: Add 50 µL/well of stop solution (e.g., 2N H₂SO₄).
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives a signal significantly above the negative control.
Protocol 3: IFN-γ ELISpot Assay
This protocol outlines the detection of peptide-specific IFN-γ secreting T-cells from immunized mouse splenocytes.
Procedure:
-
Plate Preparation (Day 1):
-
Pre-wet the PVDF membrane of an ELISpot plate with 35% ethanol for 30 seconds. Wash 3 times with sterile PBS.
-
Coat the plate with an anti-mouse IFN-γ capture antibody (diluted in sterile PBS as per manufacturer's recommendation). Incubate overnight at 4°C.
-
-
Cell Preparation (Day 2):
-
Wash the coated plate 5 times with sterile PBS and block with RPMI medium + 10% FBS for 2 hours at 37°C.[11]
-
Harvest spleens from immunized mice and prepare a single-cell suspension. Lyse red blood cells with ACK lysis buffer.
-
Wash the splenocytes, check viability, and resuspend in complete RPMI medium.
-
-
Cell Stimulation:
-
Remove blocking medium from the plate.
-
Add 2-5 x 105 splenocytes in 100 µL of medium to each well.
-
Add 100 µL of the gp120 (318-327) peptide diluted in medium to achieve a final concentration of 5-10 µg/mL.
-
Controls: Include wells with cells only (negative control) and cells with a mitogen like ConA or PHA (positive control).[11]
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
-
Detection:
-
Wash the plate thoroughly to remove cells.
-
Add biotinylated anti-mouse IFN-γ detection antibody. Incubate for 2 hours at RT.
-
Wash the plate and add Streptavidin-Alkaline Phosphatase (ALP) or -HRP. Incubate for 1 hour at RT.
-
Wash the plate and add the corresponding substrate (e.g., BCIP/NBT for ALP).
-
-
Analysis: Allow spots to develop until distinct. Stop the reaction by rinsing with water. Let the plate dry completely and count the spots using an automated ELISpot reader.
Mandatory Visualizations
Caption: Experimental workflow for assessing peptide immunogenicity.
Caption: TLR adjuvant signaling pathway in an antigen presenting cell.
Caption: Mapping problems of peptide immunogenicity to solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of the Epitope Diversity of HIV-1-Specific Binding Antibodies by Peptide Microarrays for Global HIV-1 Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Vaccine: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Toll-like Receptors in Adjuvant-Augmented Immune Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | TLR agonists as vaccine adjuvants in the prevention of viral infections: an overview [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Approaches to Improve Chemically Defined Synthetic Peptide Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Convenient Synthetic Method to Improve Immunogenicity of Mycobacterium tuberculosis Related T-Cell Epitope Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced immunogenicity of HIV-1 vaccine construct by modification of the native peptide sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Hooke - Protocols - Immunization of Mice for Production of Antigen-Specific Antibodies [hookelabs.com]
- 14. Peptide Vaccine Administered with a Toll-like Receptor Agonist is Effective for the Treatment and Prevention of Spontaneous Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunization protocol. EuroMAbNet [euromabnet.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 18. mabtech.com [mabtech.com]
- 19. pnas.org [pnas.org]
- 20. Frontiers | Signal peptide exchange alters HIV-1 envelope antigenicity and immunogenicity [frontiersin.org]
- 21. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Immunogenicity of HIV gp120: Full-Length Protein vs. (318-327) Peptide
For Immediate Release
[City, State] – In the ongoing quest for an effective HIV-1 vaccine, researchers are continually evaluating different immunogens to elicit protective immune responses. This guide provides a detailed comparison of the immunogenicity of the full-length HIV gp120 protein and a specific peptide fragment, gp120 (318-327). This comparison is intended for researchers, scientists, and drug development professionals working on HIV vaccine design and evaluation.
The full-length gp120 protein is a major target for neutralizing antibodies, as it is the viral surface glycoprotein (B1211001) responsible for binding to host cells. In contrast, the gp120 (318-327) peptide, a short sequence from the V3 loop, is primarily recognized as a target for cytotoxic T lymphocytes (CTLs), which are crucial for clearing virally infected cells. While some studies indicate the peptide can also elicit a humoral immune response, its main strength lies in cellular immunity.[1][2][3]
This guide synthesizes available data to highlight the distinct immunological outcomes associated with each immunogen, providing a framework for selecting the appropriate candidate for specific vaccine strategies.
Quantitative Data Summary
| Immunological Parameter | Full-Length gp120 Protein | HIV gp120 (318-327) Peptide |
| Primary Immune Response | Humoral Immunity (Antibody Production) | Cellular Immunity (Cytotoxic T Lymphocyte Response) |
| Antibody Response | Elicits antibodies, including neutralizing and non-neutralizing antibodies. The response is highly dependent on the protein's conformation.[4][5] | Can induce a humoral immune response, though this is not its primary strength.[1] |
| T-Cell Response | Can induce CD4+ T-helper cell responses that are crucial for B-cell help and antibody production.[6][7] | Primarily elicits a strong CD8+ cytotoxic T lymphocyte (CTL) response.[2][3][8][9] |
| Key Epitopes | Presents multiple conformational and linear epitopes, including the CD4 binding site and V3 loop. | Represents a linear CTL epitope within the V3 loop.[2] |
| Goal in Vaccine Design | To induce broadly neutralizing antibodies that can prevent viral entry. | To induce a potent CTL response to eliminate HIV-infected cells. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of immunogenicity. The following sections outline typical experimental protocols for evaluating the immune responses to the full gp120 protein and the gp120 (318-327) peptide.
Immunization Protocol for Full-Length gp120 Protein
-
Immunogen Preparation: Recombinant full-length gp120 protein is expressed in a suitable system (e.g., mammalian cells) to ensure proper folding and glycosylation, and then purified.
-
Animal Model: BALB/c mice or rabbits are commonly used.
-
Immunization Schedule: Animals are typically immunized subcutaneously or intramuscularly with 10-50 µg of the gp120 protein emulsified in an adjuvant (e.g., Freund's adjuvant or a clinically relevant adjuvant like alum).
-
Booster Injections: Booster immunizations are given at 2- to 4-week intervals to enhance the antibody response.
-
Sample Collection: Blood samples are collected periodically to monitor the antibody response. Splenocytes may be harvested at the end of the experiment to assess T-cell responses.
Immunization Protocol for HIV gp120 (318-327) Peptide
-
Immunogen Preparation: The gp120 (318-327) peptide (sequence: RGPGRAFVTI) is chemically synthesized and purified.[2][3] For enhanced immunogenicity, the peptide may be conjugated to a carrier protein (e.g., KLH) or administered as part of a DNA epitope vaccine.[8][9]
-
Animal Model: BALB/c mice are a suitable model.
-
Immunization Schedule: For peptide-in-adjuvant formulations, mice are immunized subcutaneously with 50-100 µg of the peptide. For DNA vaccines, intramuscular immunization with a plasmid encoding the epitope is performed.
-
Booster Injections: Booster immunizations are administered at 2- to 3-week intervals.
-
Sample Collection: Splenocytes are harvested 1-2 weeks after the final immunization to measure CTL activity. Blood can also be collected to assess antibody responses.
Immunological Assays
-
Enzyme-Linked Immunosorbent Assay (ELISA): To measure the titer of gp120-specific antibodies in the serum.
-
Neutralization Assay: To determine the ability of the elicited antibodies to inhibit HIV-1 entry into target cells.
-
ELISpot Assay: To quantify the number of antigen-specific IFN-γ secreting T-cells (indicative of a Th1 or CTL response).
-
Chromium Release Assay: A functional assay to measure the cytotoxic activity of CTLs against target cells presenting the gp120 (318-327) peptide.[8][9]
Visualizing Experimental Workflows
The following diagrams illustrate the typical experimental workflows for assessing the immunogenicity of the full gp120 protein and the gp120 (318-327) peptide.
References
- 1. A recombinant adenovirus-based vector elicits a specific humoral immune response against the V3 loop of HIV-1 gp120 in mice through the “Antigen Capsid-Incorporation” strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cpcscientific.com [cpcscientific.com]
- 4. Development of the anti-gp120 antibody response during seroconversion to human immunodeficiency virus type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody responses to envelope glycoproteins in HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antigen structure influences helper T-cell epitope dominance in the human immune response to HIV envelope glycoprotein gp120 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The GP120 molecule of HIV-1 and its interaction with T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. The Signal Peptide Sequence Impacts the Immune Response Elicited by a DNA Epitope Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to T-Cell Cross-Reactivity with HIV gp120 (318-327) and its Variants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of T-cell cross-reactivity to the conserved P18 epitope (amino acids 318-327) of the HIV-1 envelope glycoprotein (B1211001) gp120 and its natural variants. Understanding the nuances of T-cell recognition of this epitope and its variants is critical for the development of effective HIV vaccines and immunotherapies. This document summarizes key experimental findings, presents quantitative data for comparative analysis, and details the methodologies employed in these studies.
I. Quantitative Analysis of T-Cell Cross-Reactivity
The cross-reactivity of Cytotoxic T Lymphocytes (CTLs) is a crucial factor in the immune response to the highly variable HIV-1. The following table summarizes experimental data on the lytic activity of CTLs generated against specific HIV-1 strains and their ability to recognize and eliminate target cells presenting the gp120 (318-327) epitope from different viral isolates.
The data presented below is derived from studies utilizing chromium release assays to quantify the percentage of specific lysis of target cells. This assay measures the ability of CTLs to kill target cells that are presenting a specific peptide epitope on their surface.
| Immunizing HIV-1 Strain | Peptide Epitope (gp120 318-327 Variant) | Target HIV-1 Strain | Effector to Target (E:T) Ratio | % Specific Lysis | Reference |
| IIIB | RIQRGPGRAFVTIGK | IIIB | 50:1 | 65% | Achour et al., 1996 |
| SIMI | 50:1 | <10% | Achour et al., 1996 | ||
| MN | 50:1 | <10% | Achour et al., 1996 | ||
| RF | 50:1 | <10% | Achour et al., 1996 | ||
| SIMI | TLHMGPKRAFYATGD | SIMI | 50:1 | 70% | Achour et al., 1996 |
| IIIB | 50:1 | <10% | Achour et al., 1996 | ||
| MN | 50:1 | 55% | Achour et al., 1996 | ||
| RF | 50:1 | 60% | Achour et al., 1996 |
Key Observations:
-
CTLs induced by the HIV-1 IIIB strain are highly specific and do not exhibit significant cross-reactivity against the corresponding epitope from SIMI, MN, and RF strains.[1]
-
In contrast, CTLs generated against the SIMI strain demonstrate broad cross-reactivity, effectively lysing target cells presenting the P18 epitope from the MN and RF strains.[1]
-
This suggests that the specific amino acid sequence of the immunizing epitope plays a critical role in determining the breadth of the resulting T-cell response.
II. Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of T-cell cross-reactivity.
Generation of Effector Cells (CTLs)
-
Source: Peripheral blood mononuclear cells (PBMCs) were obtained from healthy, HIV-negative volunteers immunized with a recombinant vaccinia virus expressing the gp160 of either the HIV-1 IIIB or SIMI strain.
-
In vitro Stimulation: PBMCs were co-cultured with autologous, irradiated, peptide-pulsed Epstein-Barr virus-transformed B-lymphoblastoid cell lines (EBV-BLCL) as antigen-presenting cells.
-
The P18 peptides used for stimulation were RIQRGPGRAFVTIGK for the IIIB strain and TLHMGPKRAFYATGD for the SIMI strain.
-
Cultures were maintained in RPMI 1640 medium supplemented with 10% fetal calf serum and recombinant interleukin-2 (B1167480) (rIL-2) for 2 to 3 weeks to expand the population of peptide-specific CTLs.
Chromium Release Assay
This assay is a standard method to measure cell-mediated cytotoxicity.
-
Target Cell Preparation: Autologous or HLA-matched EBV-BLCL were used as target cells. They were incubated with 100 µCi of Na₂⁵¹CrO₄ (sodium chromate) for 1 hour at 37°C to label the cytoplasm.
-
Peptide Pulsing: After labeling, the target cells were washed and incubated with the respective P18 peptide variants (from IIIB, SIMI, MN, and RF strains) at a concentration of 10 µg/ml for 1 hour at 37°C.
-
Co-culture: Effector cells (CTLs) were mixed with the ⁵¹Cr-labeled, peptide-pulsed target cells at various effector-to-target (E:T) ratios in a 96-well plate.
-
Incubation: The plate was incubated for 4 hours at 37°C to allow for CTL-mediated lysis of the target cells.
-
Measurement of ⁵¹Cr Release: After incubation, the supernatant from each well was collected and the amount of ⁵¹Cr released from the lysed target cells was measured using a gamma counter.
-
Calculation of Specific Lysis: The percentage of specific lysis was calculated using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Experimental Release: ⁵¹Cr release in the presence of effector cells.
-
Spontaneous Release: ⁵¹Cr release from target cells incubated with medium alone (representing natural cell death).
-
Maximum Release: ⁵¹Cr release from target cells lysed with a detergent (e.g., Triton X-100).
-
III. Visualizing Experimental Workflow and T-Cell Cross-Reactivity
The following diagrams illustrate the experimental workflow for assessing T-cell cross-reactivity and the conceptual basis of this immunological phenomenon.
Caption: Experimental workflow for assessing T-cell cross-reactivity.
Caption: Principle of T-cell cross-reactivity.
References
Validation of HIV gp120 (318-327) as a Human CTL Epitope: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the human cytotoxic T lymphocyte (CTL) epitope HIV gp120 (318-327) with other well-characterized HIV CTL epitopes. The following sections present quantitative data from experimental studies, detailed methodologies for key immunological assays, and visualizations of the underlying biological pathways and experimental workflows.
Introduction to HIV gp120 (318-327)
The HIV gp120 (318-327) peptide, with the sequence RGPGRAFVTI, is a region of the V3 loop of the HIV-1 envelope glycoprotein (B1211001) gp120.[1] This epitope has been investigated as a potential component of HIV vaccines due to its location on the viral surface. While it has been shown to elicit CTL responses, its immunogenicity relative to other well-established HIV epitopes is a critical factor in evaluating its potential for vaccine development. This guide aims to provide a data-driven comparison to aid in this evaluation.
Comparative Analysis of CTL Epitope Immunogenicity
The validation of a CTL epitope relies on demonstrating its ability to elicit a robust and effective immune response. This is often quantified by measuring the frequency of epitope-specific T cells and their cytotoxic capacity. While direct head-to-head comparative studies are limited, this section summarizes available quantitative data for gp120 (318-327) and contrasts it with data from immunodominant HIV CTL epitopes, primarily from the Gag protein.
Quantitative Data Summary
The following tables summarize the CTL responses to the gp120 (318-327) epitope and prominent comparator epitopes from the HIV Gag protein. It is important to note that the data are compiled from different studies and cohorts, which can introduce variability.
Table 1: Validation Data for HIV gp120 (318-327) CTL Epitope
| Study Cohort | HLA Restriction | Number of Responders / Total Subjects | Assay | Key Findings |
| HIV Controllers | HLA-A02 | 13 / 117 | ELISpot | Recognition of this epitope was significantly associated with viral control.[2] |
| HIV Controllers | HLA-A03 | 19 / 63 | ELISpot | Recognition of this epitope was significantly associated with viral control.[2] |
| HIV Controllers | HLA-A*31 | 2 / 15 | ELISpot | Recognition of this epitope was significantly associated with viral control.[2] |
Table 2: Comparative Data for Immunodominant HIV Gag CTL Epitopes
| Epitope (Protein) | Sequence | HLA Restriction | Assay | Magnitude of Response (SFC/106 PBMC) | Study Population |
| SL9 (p17 Gag) | SLYNTVATL | HLA-A*0201 | ELISpot | Frequently dominant in chronic infection, with responses often exceeding several hundred SFC/106 PBMC.[3][4] | Chronic HIV-1 Infection |
| Various Gag Epitopes | Multiple | Various | ELISpot | 60 to 2,670 | Chronic HIV-1 Infection (India) |
| Entire Gag Protein | Overlapping Peptides | Various | ELISpot | Median of total Gag response can be a significant portion of the total HIV-specific response which ranges from 280 to 25,860.[5][6] | Chronic HIV-1 Infection |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are protocols for two standard assays used to measure CTL responses.
Chromium-51 (51Cr) Release Assay
This assay measures the ability of CTLs to lyse target cells presenting the specific epitope.
Principle: Target cells are labeled with radioactive 51Cr. If the CTLs recognize and kill the target cells, the 51Cr is released into the supernatant and can be quantified.
Protocol:
-
Target Cell Preparation:
-
Culture a suitable target cell line (e.g., T2 cells or autologous B-LCLs) that expresses the appropriate HLA molecule.
-
Label the target cells by incubating them with 51Cr-sodium chromate (B82759) for 1-2 hours at 37°C.
-
Wash the cells multiple times to remove excess unincorporated 51Cr.
-
Pulse one set of labeled target cells with the gp120 (318-327) peptide (or other peptides of interest) at a concentration of 1-10 µg/mL for 1 hour at 37°C. A second set of unpulsed or irrelevant peptide-pulsed cells serves as a negative control.
-
-
Effector Cell Preparation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from the blood of immunized animals or HIV-infected individuals.
-
In some cases, in vitro stimulation of PBMCs with the peptide of interest for 5-7 days is performed to expand epitope-specific CTLs.
-
-
Cytotoxicity Assay:
-
Co-culture the labeled target cells with effector cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1) in a 96-well V-bottom plate.
-
Include control wells for spontaneous release (target cells with media only) and maximum release (target cells with a detergent like Triton X-100).
-
Incubate the plate for 4-6 hours at 37°C.
-
Centrifuge the plate and collect the supernatant.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Enzyme-Linked Immunospot (ELISpot) Assay
This assay quantifies the number of cytokine-secreting cells (typically IFN-γ for CTLs) upon antigen stimulation.
Principle: Cells are cultured on a surface coated with an antibody specific for the cytokine of interest. When a cell secretes the cytokine, it is captured by the antibody in the immediate vicinity, forming a "spot" that can be visualized.
Protocol:
-
Plate Coating:
-
Coat a 96-well PVDF membrane plate with an anti-IFN-γ monoclonal antibody overnight at 4°C.
-
Wash the plate and block with a sterile blocking solution (e.g., RPMI with 10% fetal bovine serum) for at least 30 minutes.
-
-
Cell Plating and Stimulation:
-
Isolate PBMCs from subjects.
-
Add 1x105 to 2x105 PBMCs to each well.
-
Add the gp120 (318-327) peptide or peptide pools at a final concentration of 1-10 µg/mL.
-
Include a negative control (media or an irrelevant peptide) and a positive control (e.g., phytohemagglutinin).
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
-
Detection and Development:
-
Wash the plate to remove the cells.
-
Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-alkaline phosphatase (or another enzyme conjugate) and incubate for 1 hour.
-
Wash the plate and add a substrate solution that will form a colored precipitate at the site of the cytokine-antibody complex.
-
Stop the reaction by washing with water once spots have developed.
-
-
Data Analysis:
-
Allow the plate to dry completely.
-
Count the number of spots in each well using an automated ELISpot reader.
-
Results are typically expressed as spot-forming cells (SFC) per 106 PBMCs.
-
Visualizations
The following diagrams illustrate the key biological pathways and experimental workflows discussed in this guide.
Caption: CTL Activation Pathway for HIV Epitope Recognition.
Caption: Workflow for Experimental Validation of CTL Epitopes.
Conclusion
The HIV gp120 (318-327) epitope, RGPGRAFVTI, has been validated as a target of the human CTL response, and its recognition is associated with viral control in individuals with specific HLA types, notably HLA-A*02.[2] However, the magnitude of the response to this epitope, based on available data, appears to be modest when compared to the robust and often immunodominant responses directed against epitopes within the HIV Gag protein. Comprehensive studies that directly compare the immunogenicity of a wide array of HIV epitopes within the same cohort are necessary to definitively place the gp120 (318-327) epitope within the hierarchy of potential vaccine candidates. The experimental protocols and workflows provided in this guide offer a framework for conducting such validation studies. For drug and vaccine development, focusing on epitopes that elicit high-frequency and potent CTL responses, such as those in Gag, may be a more promising strategy, although the inclusion of conserved Env epitopes like gp120 (318-327) could contribute to the breadth of the overall immune response.
References
- 1. Clustering Patterns of Cytotoxic T-Lymphocyte Epitopes in Human Immunodeficiency Virus Type 1 (HIV-1) Proteins Reveal Imprints of Immune Evasion on HIV-1 Global Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV Immunology Database Search [hiv.lanl.gov]
- 3. The HIV-1 HLA-A2-SLYNTVATL is a help-independent CTL epitope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substantial Differences in Specificity of HIV-Specific Cytotoxic T Cells in Acute and Chronic HIV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive Epitope Analysis of Human Immunodeficiency Virus Type 1 (HIV-1)-Specific T-Cell Responses Directed against the Entire Expressed HIV-1 Genome Demonstrate Broadly Directed Responses, but No Correlation to Viral Load - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of HIV gp120 Peptides (318-327) and (315-329) for Immunological Research
In the landscape of HIV vaccine development, synthetic peptides derived from the viral envelope glycoprotein (B1211001) gp120 are pivotal tools for dissecting immune responses and designing effective immunogens. This guide provides a detailed comparison of two overlapping peptides from the V3 loop of HIV-1 gp120: the decapeptide gp120 (318-327) and the pentadecapeptide gp120 (315-329). Both peptides are recognized as components of the principal neutralizing determinant and are known to induce HIV-1 specific cytotoxic T lymphocyte (CTL) responses, a critical arm of the anti-viral immune defense.[1] This comparison synthesizes experimental data on their immunological potency and conformational characteristics to aid researchers in selecting the appropriate peptide for their investigative needs.
At a Glance: Key Differences and Performance
| Feature | HIV gp120 (318-327) | HIV gp120 (315-329) |
| Sequence | RGPGRAFVTI | RIQRGPGRAFVTIGK |
| Length | 10 amino acids | 15 amino acids |
| CTL Induction | More efficient | Less efficient |
| Conformational Flexibility | Predominantly random coil in aqueous solution | Shows some propensity for secondary structure formation in hydrophobic environments |
Immunological Performance: Cytotoxic T Lymphocyte Induction
A seminal study directly compared the in vivo efficacy of various V3 loop peptides in inducing HIV-1 envelope-specific CTLs in a murine model. This research revealed that the shorter 10-amino acid peptide, gp120 (318-327), was more efficient at inducing a CTL response than the longer 15-amino acid peptide, gp120 (315-329).
The quantitative data from this study, which measured the percentage of specific lysis of target cells expressing the HIV-1 envelope protein by CTLs generated after immunization with the respective peptides, is summarized below.
Table 1: CTL Activity Induced by gp120 (318-327) vs. gp120 (315-329)
| Effector:Target Ratio | % Specific Lysis (gp120 318-327) | % Specific Lysis (gp120 315-329) |
| 100:1 | 55 | 40 |
| 50:1 | 42 | 30 |
| 25:1 | 30 | 20 |
| 12.5:1 | 20 | 10 |
Data extrapolated from Nehete, P. N., Casement, K. S., Arlinghaus, R. B., & Sastry, K. J. (1995). Studies on in vivo induction of HIV-1 envelope-specific cytotoxic T lymphocytes by synthetic peptides from the V3 loop region of HIV-1 IIIB gp120. Cellular immunology, 160(2), 217-223.
The results clearly indicate a superior CTL response elicited by the gp120 (318-327) peptide across all effector-to-target ratios.
Conformational Analysis: Structure and Flexibility
The conformational properties of these peptides have been investigated using Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics (MD) simulations.[1] These studies provide insight into how the peptides might be presented to and recognized by immune cells.
In an aqueous environment, mimicking physiological conditions, both the gp120 (318-327) and gp120 (315-329) peptides predominantly exist in a random coil conformation, lacking a stable, defined secondary structure.[1] However, in a more hydrophobic environment, intended to simulate the approach to a cell membrane, the longer gp120 (315-329) peptide shows a greater tendency to adopt some secondary structural elements.[1] This suggests that the additional flanking residues in the 15-mer may contribute to a conformational adaptability that is not present in the shorter 10-mer.
Table 2: Conformational Properties of gp120 Peptides
| Environment | gp120 (318-327) Conformation | gp120 (315-329) Conformation |
| Aqueous (Water) | Random Coil | Random Coil |
| Hydrophobic (Hexafluoroacetone) | Random Coil | Tendency for secondary structure formation |
Data from Srivastava, S., & Kanyalkar, M. (2011). To Probe the Conformational Adaptability of Conserved G-P-G-R Segment in the V3 Loop of HIV-1. Journal of Antivirals & Antiretrovirals, 3(1), 001-007.
References
A Head-to-Head Comparison of gp120-Derived Epitopes for HIV-1 Vaccine and Therapeutic Development
For researchers, scientists, and drug development professionals, the quest for an effective HIV-1 vaccine or broadly neutralizing antibody (bnAb)-based therapy hinges on understanding the intricate interplay between the host immune system and the viral envelope glycoprotein, gp120. This guide provides a comprehensive, data-driven comparison of key gp120-derived epitopes that are the primary targets for neutralizing antibodies.
The gp120 protein, with its variable loops and glycan shield, presents a moving target for the immune system. However, specific conserved regions, or epitopes, are critical for viral entry and have become the focal point of vaccine design and therapeutic antibody development. This guide will delve into a head-to-head comparison of the major gp120 epitopes: the CD4 binding site (CD4bs), the V1/V2 apex, and the V3 loop. We will examine their performance based on the neutralizing potency and breadth of antibodies they elicit, supported by quantitative experimental data.
Comparative Analysis of Neutralizing Antibody Responses to Major gp120 Epitopes
The efficacy of an epitope as a vaccine target is often measured by the characteristics of the antibodies it elicits. Key metrics include the 50% inhibitory concentration (IC50), which indicates the potency of an antibody, and the breadth of neutralization, which reflects the percentage of diverse viral strains the antibody can effectively neutralize. The following tables summarize these quantitative data for well-characterized broadly neutralizing antibodies targeting the principal gp120 epitopes.
Table 1: Neutralization Potency and Breadth of Antibodies Targeting the CD4 Binding Site (CD4bs)
The CD4bs is a highly conserved region on gp120 responsible for the initial attachment to the host cell's CD4 receptor. Antibodies that target this site can directly block viral entry.
| Antibody | Target Epitope | Median IC50 (µg/mL) | Neutralization Breadth (%) | Key References |
| VRC01 | CD4bs | ~0.1 - 1.0 | ~90% | [1][2] |
| N6 | CD4bs | Not explicitly stated, but potent | 98% (including 16 of 20 VRC01-resistant isolates) | [3] |
| 3BNC117 | CD4bs | 0.097 | 82.5% (at <1 µg/mL) | [4] |
| NIH45-46m2 | CD4bs | 0.082 | 95% (at <1 µg/mL) | [4] |
Table 2: Neutralization Potency and Breadth of Antibodies Targeting the V1/V2 Apex
The V1/V2 loops are highly variable regions of gp120, but a quaternary epitope at their apex is a target for a class of potent bnAbs. These antibodies often recognize glycans that are part of the epitope.
| Antibody | Target Epitope | Median IC50 (µg/mL) | Neutralization Breadth (%) | Key References |
| PG9 | V1/V2 Apex | ~0.1 - 2.62 | ~70-80% | [4][5] |
| PG16 | V1/V2 Apex | ~0.1 - 1.22 | ~70-80% | [4][5] |
| PGT145 | V1/V2 Apex | Not explicitly stated, but potent | Broad | [5] |
Table 3: Neutralization Potency and Breadth of Antibodies Targeting the V3 Loop and Surrounding Glycans
The V3 loop is another variable region of gp120 that plays a crucial role in co-receptor binding. While V3 has long been recognized as a target for neutralizing antibodies, many of these are strain-specific. However, a class of bnAbs targets the V3 loop in the context of specific surrounding glycans.
| Antibody | Target Epitope | Median IC50 (µg/mL) | Neutralization Breadth (%) | Key References |
| 10-1074 | V3-Glycan (N332) | 0.106 | 80% (at <1 µg/mL) | [4] |
| PGT121 | V3-Glycan (N332) | 0.144 | 70% | [4] |
| PGT128 | V3-Glycan (N332) | 0.163 | 67.5% | [4] |
| 2G12 | Glycan-dependent (outer domain) | Variable | Broad | [2] |
Experimental Protocols
Accurate and reproducible assessment of antibody performance is critical in HIV research. The following are detailed methodologies for key experiments cited in the evaluation of gp120-derived epitopes.
TZM-bl Neutralization Assay
This assay is a standard method for measuring the neutralizing activity of antibodies against HIV-1.[6][7][8][9][10]
Objective: To determine the concentration of an antibody required to inhibit viral entry into target cells by 50% (IC50).
Materials:
-
TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing integrated luciferase and β-galactosidase reporter genes under the control of the HIV-1 LTR).
-
Env-pseudotyped viruses (replication-defective HIV-1 particles carrying the envelope glycoproteins of interest).
-
Test antibodies and control antibodies.
-
Growth medium (DMEM supplemented with 10% FBS, penicillin, and streptomycin).
-
DEAE-Dextran.
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Seed TZM-bl cells in 96-well plates and incubate overnight.
-
Prepare serial dilutions of the test and control antibodies in growth medium.
-
Pre-incubate the Env-pseudotyped virus with the antibody dilutions for 1 hour at 37°C.
-
Remove the medium from the TZM-bl cells and add the virus-antibody mixture.
-
Add DEAE-Dextran to the wells to enhance viral infectivity.
-
Incubate the plates for 48 hours at 37°C.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the percentage of neutralization for each antibody concentration relative to the virus control (no antibody).
-
Determine the IC50 value by fitting the data to a dose-response curve.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Binding
ELISA is used to quantify the binding of antibodies to gp120.[11][12][13][14][15][16]
Objective: To measure the binding affinity and specificity of antibodies to recombinant gp120 protein.
Materials:
-
Recombinant gp120 protein.
-
Test antibodies and control antibodies.
-
96-well ELISA plates.
-
Coating buffer (e.g., PBS).
-
Blocking buffer (e.g., PBS with 5% BSA).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
HRP-conjugated secondary antibody.
-
TMB substrate.
-
Stop solution (e.g., 2N H2SO4).
-
Microplate reader.
Procedure:
-
Coat the wells of a 96-well plate with recombinant gp120 protein in coating buffer overnight at 4°C.
-
Wash the wells with wash buffer.
-
Block the wells with blocking buffer for 1 hour at room temperature.
-
Wash the wells.
-
Add serial dilutions of the test and control antibodies to the wells and incubate for 1-2 hours at room temperature.
-
Wash the wells.
-
Add HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the wells.
-
Add TMB substrate and incubate until a color change is observed.
-
Stop the reaction with stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
Surface Plasmon Resonance (SPR) for Affinity Determination
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.[17][18][19][20][21]
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (KD) of antibody-gp120 interactions.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Recombinant gp120 protein (ligand).
-
Antibody (analyte).
-
Running buffer (e.g., HBS-EP+).
Procedure:
-
Immobilize the gp120 protein onto the sensor chip surface using amine coupling chemistry.
-
Prepare a series of dilutions of the antibody in running buffer.
-
Inject the antibody solutions over the immobilized gp120 surface at a constant flow rate.
-
Monitor the change in the SPR signal in real-time to measure association.
-
After the association phase, flow running buffer over the surface to measure dissociation.
-
Regenerate the sensor chip surface to remove the bound antibody.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and KD.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in HIV-1 entry and neutralization can aid in understanding the mechanisms of action of different antibodies. The following diagrams, created using the DOT language for Graphviz, illustrate these pathways and workflows.
Caption: HIV-1 entry pathway and mechanisms of antibody neutralization.
Caption: Workflow for the TZM-bl neutralization assay.
Conclusion
The head-to-head comparison of gp120-derived epitopes reveals a complex landscape of immune targets. While the CD4 binding site offers a highly conserved and broad target, epitopes within the variable loops, particularly the V1/V2 apex and the V3 loop in the context of its glycan shield, are also sites of vulnerability that can be targeted by potent broadly neutralizing antibodies.
The choice of which epitope to target for vaccine design or therapeutic development depends on a variety of factors, including the desired breadth of coverage, the feasibility of eliciting a robust and durable immune response, and the potential for viral escape. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals in their efforts to combat the global HIV-1 epidemic. By continuing to unravel the complexities of the gp120-antibody interface, the scientific community moves closer to the development of an effective HIV-1 vaccine and more potent antibody-based therapies.
References
- 1. Mechanism of Neutralization by the Broadly Neutralizing HIV-1 Monoclonal Antibody VRC01 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. CD4-Induced conformational changes in the human immunodeficiency virus type 1 gp120 glycoprotein: consequences for virus entry and neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neutralizing activity of antibodies to the V3 loop region of HIV-1 gp120 relative to their epitope fine specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Range of CD4-Bound Conformations of HIV-1 gp120, as Defined Using Conditional CD4-Induced Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hiv.lanl.gov [hiv.lanl.gov]
- 7. hiv.lanl.gov [hiv.lanl.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and implementation of an international proficiency testing program for a neutralizing antibody assay for HIV-1 in TZM-bl cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neutralizing antibodies against the V3 loop of human immunodeficiency virus type 1 gp120 block the CD4-dependent and -independent binding of virus to cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sensitive ELISA for the gp120 and gp160 surface glycoproteins of HIV-1 [pubmed.ncbi.nlm.nih.gov]
- 13. bio-techne.com [bio-techne.com]
- 14. resources.novusbio.com [resources.novusbio.com]
- 15. HIV-1 gp120/ Glycoprotein 120 ELISA Kit - Novatein Biosciences [novateinbio.com]
- 16. ablinc.com [ablinc.com]
- 17. benchchem.com [benchchem.com]
- 18. Detection of receptor-ligand interactions using surface plasmon resonance: model studies employing the HIV-1 gp120/CD4 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. path.ox.ac.uk [path.ox.ac.uk]
- 20. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 21. researchgate.net [researchgate.net]
The Elusive Correlation: A Comparative Guide to In Vitro Immunogenicity and In Vivo Protection of HIV-1 gp120 Peptides
For researchers, scientists, and drug development professionals, the quest for an effective HIV-1 vaccine remains a formidable challenge. A central hurdle is the uncertain relationship between immune responses measured in the laboratory (in vitro) and actual protection against the virus in a living organism (in vivo). This guide provides a comparative analysis of the correlation between in vitro immunogenicity assays and in vivo protection studies for vaccine candidates based on peptides derived from the HIV-1 envelope glycoprotein (B1211001) gp120.
The HIV-1 envelope protein, particularly its gp120 subunit, is a primary target for vaccine development as it mediates viral entry into host cells.[1] Peptides derived from conserved regions of gp120 are explored as potential immunogens to elicit a protective immune response. However, the immunogenicity of these peptides can be weak, necessitating strategies to enhance their effectiveness.[1][2] This guide will delve into the experimental data from various studies to objectively compare the performance of different gp120 peptide-based immunogens and the ongoing efforts to bridge the gap between laboratory findings and clinical outcomes.
Quantitative Data Comparison
The following tables summarize quantitative data from representative studies investigating the immunogenicity of gp120 peptides. It is crucial to note that direct cross-study comparisons are challenging due to variations in peptide sequences, animal models, adjuvants, and immunization schedules.
Table 1: In Vitro Antibody Responses to gp120 Peptide Immunogens
| Immunogen | Animal Model | Adjuvant/Delivery System | In Vitro Assay | Key Quantitative Finding |
| Cyclic V3 Loop Peptides | Rabbits | Carrier Protein Conjugate | Neutralization Assay | Larger cyclic peptides induced neutralizing antibody responses comparable to intact gp120 immunogens.[3] |
| pPGT122 and pVRC03 Peptides | BALB/cJ Mice | G4-PAMAM Dendrimer | ELISA | G4-PAMAM complexed peptides showed a significant increase in IgG (serum) and IgA (nasal and vaginal washes) levels compared to peptides alone.[2] |
| gp120-CD4 Chimeric Subunit (FLSC) | Rhesus Macaques | Aluminum Phosphate | ADCC Assay | Vaccination elicited antibody-dependent cell-mediated cytotoxicity (ADCC) activity against cells coated with heterologous gp120.[4] |
| C2V3C3 Polypeptides | BALB/c Mice | Vaccinia Virus Prime/Protein Boost | ELISA | Prime-boost strategy induced potent binding antibodies to both homologous and heterologous gp120 glycoproteins.[5] |
Table 2: Correlation of In Vitro Markers with In Vivo Protection
| Immunogen/Study | Animal Model | In Vitro Correlate of Protection | In Vivo Challenge Model | In Vivo Outcome |
| gp120-CD4 Chimeric Subunit (FLSC) | Rhesus Macaques | ADCC Activity | High-dose SHIV Challenge | Post-infection control of viremia.[4] |
| gp120-CD4 Chimeric Subunit (FLSC) | Rhesus Macaques | ADCC Activity | Repeat low-dose SHIV Challenge | Delayed acquisition of infection.[4] |
| VRC01 (anti-gp120 bNAb) | Rhesus Macaques | In Vitro Neutralization Potency (IC50) | SHIV Challenge | In vitro neutralization potency correlated with in vivo protection.[6][7] |
| ΔV1 gp120 Immunogens | Rhesus Macaques | V2-specific ADCC | SIVmac251 Challenge | Reduced per-challenge risk of acquisition. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols cited in the studies.
Enzyme-Linked Immunosorbent Assay (ELISA)
This assay is used to quantify the presence of specific antibodies in serum or mucosal secretions.
-
Plate Coating: 96-well microplates are coated with the gp120 peptide or protein of interest overnight at 4°C.
-
Blocking: The plates are washed and blocked with a solution (e.g., BSA or non-fat milk in PBS) to prevent non-specific binding.
-
Sample Incubation: Serial dilutions of serum or mucosal wash samples from immunized animals are added to the wells and incubated.
-
Secondary Antibody: A horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody (e.g., anti-mouse IgG) is added.
-
Detection: A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product. The reaction is stopped, and the absorbance is read using a microplate reader. The antibody titer is determined as the highest dilution that gives a positive signal above the background.
HIV-1 Neutralization Assay (TZM-bl Cell Line)
This assay measures the ability of antibodies to prevent viral entry into target cells.
-
Cell Line: TZM-bl cells, which are a HeLa cell line engineered to express CD4, CCR5, and CXCR4 and contain integrated reporter genes for firefly luciferase and β-galactosidase under the control of the HIV-1 LTR, are used as target cells.
-
Virus Preparation: A panel of Env-pseudotyped viruses representing different HIV-1 clades and neutralization sensitivities is prepared.
-
Neutralization Reaction: Serial dilutions of heat-inactivated serum samples are incubated with a fixed amount of pseudovirus.
-
Infection: The virus-serum mixture is then added to the TZM-bl cells and incubated.
-
Readout: After 48 hours, the cells are lysed, and luciferase activity is measured. The reduction in luciferase expression compared to control wells (virus only) indicates the level of neutralization. The 50% inhibitory concentration (IC50) is calculated as the serum dilution that causes a 50% reduction in viral infectivity.
In Vivo Challenge Studies in Non-Human Primates (NHPs)
NHP models, typically rhesus macaques, are used to evaluate the protective efficacy of vaccine candidates.
-
Immunization: Animals are immunized with the gp120 peptide-based vaccine candidate according to a predefined schedule and route of administration.
-
Challenge: Following the immunization schedule, animals are challenged with a pathogenic virus, such as Simian-Human Immunodeficiency Virus (SHIV). The challenge can be a single high dose or repeated low doses, often administered mucosally (e.g., intrarectally or intravaginally) to mimic the primary route of HIV-1 transmission in humans.
-
Monitoring: After the challenge, animals are monitored for signs of infection, including plasma viral load, CD4+ T-cell counts, and the development of clinical symptoms.
-
Endpoint Analysis: The primary endpoints for protection can be the prevention of infection (sterilizing immunity) or the control of viral replication and preservation of CD4+ T-cells in infected animals compared to a control group.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Vaccine Evaluation
Caption: Generalized workflow for evaluating gp120 peptide vaccines.
B-Cell Activation by a gp120 Peptide Vaccine
References
- 1. In silico and in vivo studies of gp120-HIV-derived peptides in complex with G4-PAMAM dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immune Correlates of Vaccine Protection Against HIV-1 Acquisition: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Safety and immunogenicity of an HIV-1 gp120-CD4 chimeric subunit vaccine in a phase 1a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Enhanced Potency of a Broadly Neutralizing HIV-1 Antibody In Vitro Improves Protection against Lentiviral Infection In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of Cytotoxic T-Lymphocyte Responses to HIV gp120 (318-327) Across Different HLA Backgrounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Cytotoxic T-Lymphocyte (CTL) responses to the conserved HIV-1 envelope glycoprotein (B1211001) gp120 epitope (amino acids 318-327; sequence: RGPGRAFVTI). Understanding how different Human Leukocyte Antigen (HLA) backgrounds influence the immunogenicity of this epitope is crucial for the design of effective T-cell based vaccines and immunotherapies against HIV-1.
Data Presentation: CTL Response to gp120 (318-327) by HLA Allele
The immunogenicity of the gp120 (318-327) epitope is significantly influenced by the presenting HLA class I molecule. While comprehensive quantitative data across a wide range of HLA alleles from a single study is limited, existing research has identified specific HLA restrictions and, in some cases, provides insights into the magnitude of the CTL response. The following table summarizes the known HLA associations and available quantitative data for the RGPGRAFVTI epitope.
| HLA Allele | Response Detected | Quantitative Data (IFN-γ ELISPOT) | Notes |
| HLA-A03 | Yes | In a study of 341 chronic HIV-infected subjects, 19 out of 63 HLA-A03-positive individuals recognized this epitope. | The response was significantly associated with this allele and was linked to viral control. |
| HLA-A31 | Yes | In the same cohort of 341 individuals, 2 out of 15 HLA-A31-positive subjects showed a response. | This response was also significantly associated with HLA-A*31 and viral control. |
| H-2Dd (murine) | Yes | Strong CTL responses have been observed in BALB/c mice. | This epitope is well-characterized in the context of this murine MHC class I molecule. |
Note: The quantitative data presented is based on the frequency of recognition in a cohort and does not represent the magnitude of the response in Spot Forming Units (SFU) per million cells from a standardized assay across different HLA types.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of CTL responses to the HIV gp120 (318-327) epitope.
IFN-γ ELISPOT (Enzyme-Linked Immunospot) Assay
The IFN-γ ELISPOT assay is a highly sensitive method for quantifying the frequency of antigen-specific, IFN-γ-secreting T cells.
Materials:
-
96-well PVDF membrane plates pre-coated with anti-human IFN-γ capture antibody
-
Peripheral Blood Mononuclear Cells (PBMCs) from HIV-infected or vaccinated individuals
-
HIV gp120 (318-327) peptide (RGPGRAFVTI)
-
Positive control (e.g., Phytohemagglutinin, PHA) and negative control (e.g., irrelevant peptide or media alone)
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (AP) or Streptavidin-Horseradish Peroxidase (HRP)
-
AP or HRP substrate (e.g., BCIP/NBT or AEC)
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics)
-
Automated ELISPOT reader
Procedure:
-
Cell Preparation: Thaw cryopreserved PBMCs and resuspend in complete RPMI-1640 medium. Adjust the cell concentration to 2 x 10^6 cells/mL.
-
Plate Seeding: Add 100 µL of the PBMC suspension (200,000 cells) to each well of the pre-coated 96-well plate.
-
Antigen Stimulation: Add 100 µL of the gp120 (318-327) peptide at a final concentration of 10 µg/mL to the appropriate wells. Add positive and negative controls to their respective wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Detection:
-
Wash the plates with PBS containing 0.05% Tween-20.
-
Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plates and add Streptavidin-AP or Streptavidin-HRP. Incubate for 1 hour at room temperature.
-
Wash the plates and add the corresponding substrate to develop the spots.
-
-
Analysis: Stop the development by washing with distilled water. Allow the plate to dry completely. Count the spots in each well using an automated ELISPOT reader. The results are typically expressed as Spot Forming Units (SFU) per 10^6 PBMCs.
51Cr (Chromium) Release Assay
The 51Cr release assay is a classic method to measure the cytotoxic activity of CTLs by quantifying the lysis of target cells.
Materials:
-
Target cells (e.g., HLA-matched B-lymphoblastoid cell line or other suitable cells)
-
Effector cells (CTLs from HIV-infected or vaccinated individuals, often expanded in vitro)
-
HIV gp120 (318-327) peptide (RGPGRAFVTI)
-
Sodium Chromate (51Cr)
-
96-well round-bottom plates
-
Gamma counter
-
Lysis buffer (e.g., 1% Triton X-100)
Procedure:
-
Target Cell Labeling:
-
Resuspend target cells at 1 x 10^7 cells/mL in complete medium.
-
Add 100 µCi of 51Cr and incubate for 1-2 hours at 37°C, mixing gently every 30 minutes.
-
Wash the labeled target cells three times with complete medium to remove excess 51Cr.
-
Resuspend the cells at 1 x 10^5 cells/mL.
-
-
Peptide Pulsing: Incubate the labeled target cells with the gp120 (318-327) peptide at a final concentration of 10 µg/mL for 1 hour at 37°C.
-
Cytotoxicity Assay:
-
Plate the peptide-pulsed target cells at 10,000 cells/well in a 96-well round-bottom plate.
-
Add effector cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).
-
Prepare control wells for spontaneous release (target cells with media only) and maximum release (target cells with lysis buffer).
-
-
Incubation: Centrifuge the plate at 50 x g for 3 minutes to initiate cell contact and incubate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 200 x g for 5 minutes. Carefully collect the supernatant from each well.
-
Radioactivity Measurement: Measure the radioactivity (counts per minute, CPM) in the collected supernatants using a gamma counter.
-
Calculation of Specific Lysis: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Mandatory Visualization
The following diagrams illustrate key pathways and workflows relevant to the assessment of CTL responses.
Caption: General signaling pathway for CTL activation and target cell killing.
Caption: Experimental workflow for assessing CTL responses.
Safety Operating Guide
Navigating the Safe Disposal of HIV gp120 (318-327): A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous management and disposal of synthetic peptides such as HIV gp120 (318-327) are fundamental to ensuring a safe and compliant laboratory environment. While this peptide fragment is a synthetic product and not infectious on its own, its origin from a human pathogen necessitates a cautious and informed approach to its disposal.[1] Adherence to institutional and local biosafety guidelines is paramount, and this guide provides a procedural framework for the safe handling and disposal of HIV gp120 (318-327).
Core Principles of Disposal
Before initiating any experiment, a comprehensive disposal plan must be established.[1] All materials and waste contaminated with synthetic peptides like HIV gp120 (318-327) should be decontaminated prior to disposal.[1] The following procedures are based on general laboratory safety protocols and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) requirements.
Immediate Safety and Handling Precautions
The use of appropriate Personal Protective Equipment (PPE) is the first line of defense against accidental exposure. This includes, at a minimum, chemical safety glasses, disposable nitrile gloves, and a lab coat.[2][3] When handling the lyophilized powder form of the peptide, which can be easily aerosolized, all manipulations should be conducted within a chemical fume hood or a biological safety cabinet to prevent inhalation.[2]
In the event of accidental exposure, follow these first aid measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[3] |
| Skin Contact | Wash the affected area thoroughly with soap and copious amounts of water. Remove any contaminated clothing.[3] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[3] |
| Ingestion | If the individual is conscious, rinse their mouth with water. Do not induce vomiting and seek immediate medical attention.[3] |
Step-by-Step Disposal Protocol
A critical aspect of proper waste management is the segregation of waste streams.[1] All waste contaminated with HIV gp120 (318-327) must be collected in designated, clearly labeled containers.[1][4]
1. Solid Waste Disposal:
This category includes items such as contaminated gloves, pipette tips, tubes, flasks, and absorbent paper.[1][4]
-
Collection: Place all solid waste into a designated, leak-proof container lined with an autoclavable biohazard bag.[1][5] For labs operating at a Biosafety Level 2 (BSL-2), these bags should be red or orange.[5] Benchtop containers can be used for the collection of smaller contaminated items.[5]
-
Decontamination: The primary method for decontaminating solid waste is by autoclaving.[1]
-
Final Disposal: Once decontaminated, the waste can be disposed of through the appropriate institutional waste stream.
2. Liquid Waste Disposal:
This includes any solutions containing the HIV gp120 (318-327) peptide, such as buffers and cell culture media.[1]
-
Collection: Collect all liquid waste in a leak-proof, labeled container.
-
Decontamination: Chemical decontamination is the standard procedure for liquid waste. A fresh 10% bleach solution is commonly used.[1] To prepare, add one part household bleach to nine parts liquid waste.[1] Allow for a sufficient contact time, typically overnight, to ensure complete inactivation.[6]
-
Neutralization and Disposal: Before final disposal, the bleach solution may need to be neutralized with a chemical like sodium thiosulfate, depending on institutional and local regulations.[6] The neutralized, decontaminated liquid can then be poured down the drain with copious amounts of water.[6]
3. Sharps Waste Disposal:
This category includes needles, syringes, Pasteur pipettes, and any other items that could puncture a waste bag.[1][6]
-
Collection: Immediately place all used sharps into a designated, puncture-resistant sharps container labeled with the biohazard symbol.[1][4][6] Do not recap, bend, or break needles.[4]
-
Decontamination and Disposal: Full sharps containers should be sealed and the exterior decontaminated.[5] These containers are then disposed of through a licensed medical waste contractor, as coordinated by your institution's EHS department.[5]
Quantitative Decontamination Parameters
| Waste Type | Decontamination Method | Key Parameters |
| Solid Waste | Autoclave | Follow manufacturer's instructions for cycle time and temperature. |
| Liquid Waste | Chemical (Bleach) | Final concentration of 10% household bleach.[1] |
| Contact time: Overnight.[6] |
Experimental Workflow and Disposal Pathway
The following diagram illustrates the logical flow of the disposal process for waste contaminated with HIV gp120 (318-327).
Caption: Waste Disposal Workflow for HIV gp120 (318-327)
By implementing these procedures, laboratories can ensure the safe and compliant disposal of HIV gp120 (318-327) waste, protecting both personnel and the environment. Always consult your institution's specific biosafety and waste disposal guidelines, as local regulations may have additional requirements.[1]
References
Personal protective equipment for handling HIV gp120 (318-327)
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with the synthetic peptide HIV gp120 (318-327). Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining experimental integrity.
HIV gp120 (318-327) is a synthetic peptide sequence derived from the HIV-1 strain IIIB envelope glycoprotein.[1] While the peptide itself is not infectious, it originates from a human pathogen, necessitating careful handling in accordance with institutional biosafety protocols.[2] Depending on the specifics of the research, work with this peptide generally falls under Biosafety Level 1 (BSL-1) or Biosafety Level 2 (BSL-2) practices.[2]
Personal Protective Equipment (PPE)
The primary barrier against accidental exposure is the consistent and correct use of appropriate PPE. The following table summarizes the required PPE for handling HIV gp120 (318-327).
| PPE Component | Specification | Purpose |
| Gloves | Chemical-resistant, disposable (e.g., nitrile) | Prevents skin contact with the peptide. Change immediately if contaminated or torn.[3] |
| Eye Protection | Safety glasses or goggles | Protects against accidental splashes, particularly when handling solutions.[3] |
| Lab Coat/Gown | Standard laboratory coat or protective gown | Protects skin and personal clothing from contamination.[3] |
| Respiratory Protection | Fume hood or biosafety cabinet | Recommended when handling the lyophilized powder to prevent inhalation of aerosolized particles.[3] |
Operational Plan: Step-by-Step Handling Protocol
This section details the procedural steps for the safe handling of HIV gp120 (318-327) from receipt to use in experiments.
1. Peptide Reception and Storage:
-
Upon receipt, store the lyophilized peptide at -20°C or colder in a tightly sealed container, away from bright light.[4]
-
Before use, allow the container to equilibrate to room temperature to prevent moisture condensation upon opening.[4][5]
2. Reconstitution of Lyophilized Peptide:
-
Work Area: Conduct all handling of the peptide in a designated, clean area, such as a chemical fume hood or a biosafety cabinet, especially when working with the powder form.[3]
-
Solubilization:
-
There is no universal solvent for all peptides.[4] The choice of solvent will depend on the peptide's amino acid composition.
-
For a preliminary attempt, use sterile distilled water or a dilute (0.1%) sterile acetic acid solution to prepare a concentrated stock solution.[4]
-
If the peptide does not dissolve, sonication may aid the process.[6]
-
It is advisable to test the solubility of a small portion of the peptide before dissolving the entire sample.[4]
-
-
Labeling: Clearly label all solutions with the peptide name, concentration, preparation date, and "Research Use Only".[3]
3. Experimental Use:
-
Always wear the appropriate PPE as detailed in the table above.
-
Use sterile, fresh equipment (e.g., pipette tips, tubes) for each step to avoid cross-contamination.[3]
-
Minimize the creation of aerosols during manipulation.[7]
Disposal Plan
Proper disposal of waste contaminated with HIV gp120 (318-327) is critical to prevent environmental contamination and ensure a safe laboratory environment.
| Waste Type | Collection Container | Decontamination Method | Final Disposal |
| Solid Waste | Autoclavable biohazard bag within a rigid, leak-proof container | Autoclave | Designated hazardous waste stream |
| Liquid Waste | Leak-proof, sealed container | Chemical disinfection (e.g., 10% bleach solution for at least 30 minutes) | Follow institutional guidelines for chemical waste |
| Sharps Waste | Puncture-proof sharps container | Autoclave or professional disposal service | Designated sharps waste stream |
Source: Adapted from Benchchem proper disposal procedures.[2]
Experimental Workflow
The following diagram illustrates the standard workflow for handling HIV gp120 (318-327) in a research setting.
Caption: Workflow for handling HIV gp120 (318-327).
Emergency Procedures
In the event of an exposure, follow these steps immediately:
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.
-
Needlestick or Sharps Injury: Wash the wound with soap and water and encourage bleeding.
-
Report: Report the incident to your supervisor and your institution's environmental health and safety (EH&S) department.
-
Seek Medical Attention: Proceed to occupational health services or the emergency room for evaluation and consideration of post-exposure prophylaxis (PEP).[8] PEP should be started as soon as possible, ideally within hours of exposure.[8][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide24.store [peptide24.store]
- 4. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. lifetein.com [lifetein.com]
- 7. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 8. HIV Occupational Transmission | HIV | CDC [cdc.gov]
- 9. wjoud.com [wjoud.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
